molecular formula C42H32O9 B15592557 Viniferol D

Viniferol D

Cat. No.: B15592557
M. Wt: 680.7 g/mol
InChI Key: QDEHKEFWCRAFDN-JDBYBMEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,3R,9R,10S,17S)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol has been reported in Vitis vinifera and Vitis heyneana with data available.

Properties

Molecular Formula

C42H32O9

Molecular Weight

680.7 g/mol

IUPAC Name

(1S,2R,3R,9R,10S,17S)-2-(3,5-dihydroxyphenyl)-3,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol

InChI

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)40-34(20-3-9-24(44)10-4-20)36-29(16-28(48)17-30(36)49)37-39-32(18-31(50)38(33)41(39)40)51-42(37)21-5-11-25(45)12-6-21/h1-18,33-35,37,40,42-50H/t33-,34-,35-,37-,40+,42-/m0/s1

InChI Key

QDEHKEFWCRAFDN-JDBYBMEESA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Isolation of Stilbenoids from Vitis vinifera Stems with a Focus on Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental protocols for the specific isolation of Viniferol D from Vitis vinifera stems are not extensively available in publicly accessible literature. This guide, therefore, presents a generalized methodology based on established protocols for the isolation of other stilbenoids, such as resveratrol (B1683913) and ε-viniferin, from the same source. The principles and techniques described herein are directly applicable and provide a strong foundation for the targeted isolation of this compound.

Introduction

Vitis vinifera (grapevine) stems, often considered an agricultural byproduct of the wine and grape industry, are a rich source of bioactive polyphenolic compounds, particularly stilbenoids. These compounds, which include resveratrol and its various oligomers known as viniferins, exhibit a wide range of promising pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Among these, this compound, a stilbenetrimer, has been identified in the stems of Vitis vinifera 'Kyohou'. This guide provides a comprehensive overview of the methodologies for the extraction, isolation, and characterization of stilbenoids from grape stems, with a specific focus on the logical steps required to isolate compounds like this compound.

Generalized Experimental Workflow

The isolation of this compound and other stilbenoids from Vitis vinifera stems is a multi-step process that begins with the preparation of the plant material, followed by extraction, fractionation, and purification, and concludes with structural elucidation and quantification.

G A Plant Material Preparation (Vitis vinifera Stems) B Extraction A->B Drying & Grinding C Fractionation (Solvent-Solvent Partitioning) B->C Crude Extract D Column Chromatography (e.g., Silica Gel) C->D Enriched Fractions E Further Purification (e.g., HPLC) D->E Semi-pure Fractions F Isolated this compound E->F Pure Compound G Structural Elucidation (NMR, MS) F->G H Quantification (HPLC) F->H G A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release & Nuclear Translocation C->D E Gene Transcription (e.g., COX-2, iNOS) D->E F Inflammatory Response E->F G Viniferins (Potential effect of this compound) G->B Inhibition G->C Inhibition G A Increased AMP/ATP Ratio (Cellular Stress) B AMPK Activation A->B C Increased Glucose Uptake & Fatty Acid Oxidation B->C D Decreased Gluconeogenesis & Lipid Synthesis B->D E Restoration of Energy Homeostasis C->E D->E F Viniferins (Potential effect of this compound) F->B Activation

Biosynthesis pathway of Viniferol D in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Viniferol D in Plants

For Researchers, Scientists, and Drug Development Professionals

**Abstract

This compound is a complex resveratrol (B1683913) trimer, a class of stilbenoid oligomers found in plants, most notably in the grapevine (Vitis vinifera). These compounds are synthesized as part of the plant's defense mechanism and have garnered significant interest from the scientific and pharmaceutical communities due to their potential therapeutic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, from its primary metabolic precursors to the proposed final enzymatic steps. It details the regulatory signaling cascades that induce its production, summarizes key quantitative data, and provides detailed experimental protocols for its study.

The Core Biosynthetic Pathway of Stilbenoids

The formation of this compound begins with the general phenylpropanoid pathway, which produces the monomeric building block, resveratrol. This pathway is a well-characterized branch of secondary metabolism in plants.[1]

1.1. From Phenylalanine to p-Coumaroyl-CoA

The pathway initiates with the amino acid L-phenylalanine, which is derived from the shikimate pathway.[2] Three key enzymatic steps convert L-phenylalanine into the activated thioester, p-coumaroyl-CoA:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a critical entry point from primary to secondary metabolism.[3]

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[3]

  • 4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with Coenzyme A to form p-coumaroyl-CoA, a central intermediate for numerous downstream pathways.[3][4]

1.2. Formation of the Resveratrol Monomer

The first committed step in stilbene (B7821643) biosynthesis is catalyzed by the enzyme Stilbene Synthase (STS). STS is a type III polyketide synthase that catalyzes a condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA (derived from the acetyl-CoA carboxylase activity) to produce the characteristic C6-C2-C6 backbone of stilbenes, yielding trans-resveratrol.[1][3]

Resveratrol Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbene Stilbene Synthesis Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Res trans-Resveratrol CouCoA->Res STS MalCoA 3x Malonyl-CoA MalCoA->Res

Caption: Core biosynthetic pathway from L-phenylalanine to trans-resveratrol.

Proposed Pathway for this compound Formation

This compound is a resveratrol trimer with a unique bicyclo[5.3.0]decane ring system.[5] Its biosynthesis involves the oxidative coupling of resveratrol units. While the precise in-planta mechanism is an area of active research, enzymatic and biomimetic studies suggest a peroxidase-mediated pathway.

The proposed mechanism involves the radical-radical coupling of resveratrol units. Plant peroxidases (PRX) or laccases, in the presence of an oxidant like hydrogen peroxide (H₂O₂), generate phenoxyl radicals from resveratrol monomers.[6] These radicals can then couple to form dimers (such as ε-viniferin) and subsequently react with another resveratrol radical to form trimers.[7][8] Specifically, Vitis vinifera peroxidase 4 (VvPRX4) has been identified as an enzyme capable of catalyzing the oligomerization of resveratrol to form dimers and trimers.[7][8] The specific stereochemistry of (+)-Viniferol D is likely determined by the enzymatic pocket of the specific peroxidase or the presence of dirigent proteins.

This compound Proposed Biosynthesis cluster_oxidation Oxidative Coupling Res trans-Resveratrol ResRad Resveratrol Phenoxyl Radical Res->ResRad Peroxidase (VvPRX4) + H₂O₂ Dimer Resveratrol Dimer (e.g., ε-viniferin) ResRad->Dimer + Resveratrol Radical Trimer_int Trimer Intermediate Dimer->Trimer_int + Resveratrol Radical (Peroxidase-mediated) VinD (+)-Viniferol D Trimer_int->VinD Intramolecular Cyclization

Caption: Proposed peroxidase-mediated pathway for this compound formation.

Regulation of this compound Biosynthesis

Stilbenoid biosynthesis is a defense response, tightly regulated and induced by various external stimuli.[3]

  • Biotic and Abiotic Elicitors: Fungal infections (e.g., Plasmopara viticola), mechanical wounding, and UV irradiation are potent inducers of the pathway.[1][9]

  • Signaling Molecules: Plant hormones such as Methyl Jasmonate (MeJA) and Salicylic Acid (SA) are key signaling molecules that trigger the defense cascade.[10] Elicitation of grapevine cell cultures with MeJA has been shown to cause a significant upregulation of the PRX4 gene, correlating with the accumulation of resveratrol oligomers.[7][8]

  • Transcriptional Control: The induction signal leads to the activation of specific transcription factors, such as VvMYB14 and VvMYB15 in grapevine.[1] These transcription factors bind to the promoter regions of stilbene synthase (STS) genes, activating their expression and initiating the production of resveratrol and its derivatives.[1][11]

Regulatory Pathway of Stilbene Biosynthesis cluster_stimuli Inducing Stimuli cluster_signaling Signaling Cascade cluster_genes Gene Expression cluster_products Metabolic Products Stress Biotic/Abiotic Stress (e.g., Pathogen, UV) MeJA Methyl Jasmonate (MeJA) Stress->MeJA induces TF Transcription Factors (e.g., VvMYB14) MeJA->TF activates STS STS Genes TF->STS upregulates PRX Peroxidase Genes (e.g., VvPRX4) TF->PRX upregulates Res Resveratrol STS->Res synthesizes VinD This compound PRX->VinD synthesizes from Resveratrol Res->VinD

Caption: Signaling cascade for stress-induced stilbenoid biosynthesis.

Quantitative Data

Quantitative analysis reveals the efficiency of the biosynthetic pathway and the accumulation of its products under various conditions. While specific kinetic data for the formation of this compound is scarce, data for key enzymes and product accumulation in Vitis vinifera provide valuable context.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

Enzyme Organism Substrate K_m (µM) Reference
Stilbene Synthase (STS) Arachis hypogaea p-Coumaroyl-CoA 2 [12]

| Stilbene Synthase (STS) | Arachis hypogaea | Malonyl-CoA | 10 |[12] |

Table 2: Stilbenoid Content in Vitis vinifera

Compound Plant Part Concentration Method Reference
trans-Resveratrol Branches 1.83 mg/g extract HPLC [13]
ε-Viniferin Branches 1.15 mg/g extract HPLC [13]
Balanocarpol (Dimer) Branches 0.98 mg/g extract HPLC [13]

| trans-Resveratrol | Leaves | 0.25 mg/g extract | HPLC |[13] |

Note: Concentrations can vary significantly based on cultivar, environmental conditions, and elicitation.

Experimental Protocols

5.1. Protocol for Extraction and Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of stilbenoids, including this compound, from grapevine tissue.

  • Sample Preparation:

    • Collect fresh plant material (e.g., canes, leaves) and immediately freeze in liquid nitrogen.

    • Lyophilize the frozen tissue to dryness and grind into a fine powder.

    • Accurately weigh ~100 mg of powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1.5 mL of 80% methanol (B129727) (v/v) to the tube.

    • Vortex thoroughly to mix.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 13,000 x g for 15 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 200 µL of 50% methanol.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis: [14][15]

    • Chromatographic System: UHPLC system coupled to a Q-TOF or Triple Quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be: 0-2 min, 5% B; 2-20 min, linear gradient to 95% B; 20-25 min, hold at 95% B; 25-26 min, return to 5% B; 26-30 min, re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization (ESI) in negative mode.

    • MS Parameters: Monitor for the specific m/z of this compound ([M-H]⁻) and its characteristic fragment ions for quantification using Multiple Reaction Monitoring (MRM) or similar techniques. A standard curve with a pure this compound standard is required for absolute quantification.

5.2. Protocol for Peroxidase Activity Assay

This protocol provides a general method for measuring peroxidase activity, which can be adapted to use resveratrol as a substrate.[16]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.0.

    • H₂O₂ Substrate: Prepare a 10 mM H₂O₂ solution in the assay buffer.

    • Chromogenic Substrate: Prepare a 20 mM solution of a suitable substrate like pyrogallol (B1678534) or guaiacol (B22219) in the assay buffer.

    • Enzyme Extract: Prepare a crude or purified protein extract from the plant tissue of interest in cold assay buffer.

  • Assay Procedure:

    • Set up a 1 mL reaction in a cuvette.

    • Add 800 µL of Assay Buffer.

    • Add 100 µL of the chromogenic substrate solution.

    • Add 50 µL of the enzyme extract and mix by inversion.

    • Initiate the reaction by adding 50 µL of the H₂O₂ substrate solution.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at the appropriate wavelength (e.g., 420 nm for pyrogallol, 470 nm for guaiacol) for 3-5 minutes, taking readings every 15-30 seconds.

  • Calculation:

    • Determine the initial linear rate of the reaction (ΔAbs/min).

    • Calculate the enzyme activity using the Beer-Lambert law (Activity (U/mL) = (ΔAbs/min * Total Volume) / (ε * Sample Volume)), where ε is the molar extinction coefficient of the oxidized product. One unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

5.3. Workflow for Gene Expression Analysis by qRT-PCR

Analyzing the expression levels of key genes provides insight into the regulation of the this compound pathway.

qRT-PCR Workflow Start Plant Tissue Collection (Control vs. Elicited) RNA_Ext Total RNA Extraction Start->RNA_Ext QC RNA Quality & Quantity Check (Nanodrop, Gel Electrophoresis) RNA_Ext->QC cDNA cDNA Synthesis (Reverse Transcription) QC->cDNA qPCR Quantitative PCR (qPCR) - Target Genes (STS, PRX4) - Reference Genes (Actin, GAPDH) cDNA->qPCR Data Data Analysis (Relative Quantification, e.g., ΔΔCt method) qPCR->Data End Gene Expression Profile Data->End

Caption: Standard workflow for qRT-PCR analysis of gene expression.

Conclusion and Future Directions

The biosynthesis of this compound is a complex, multi-step process that originates from the core phenylpropanoid pathway and culminates in a proposed peroxidase-mediated oxidative coupling of resveratrol units. Its production is tightly regulated by a sophisticated signaling network that responds to environmental stresses, highlighting its role as a phytoalexin. While the pathway to resveratrol is well-understood, the specific enzymes and mechanisms controlling the stereospecific oligomerization and cyclization to form this compound remain a key area for future research. Elucidating these final steps through functional genomics and proteomics will be crucial for harnessing the full potential of this molecule through metabolic engineering in plants or microbial systems, paving the way for sustainable production for pharmaceutical and nutraceutical applications.

References

Viniferol D: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D is a complex stilbenoid, a resveratrol (B1683913) trimer, that has been identified in select plant sources. As a member of the stilbene (B7821643) family, it is presumed to possess noteworthy bioactive properties, drawing interest from the scientific and drug development communities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence and distribution of this compound. It details generalized experimental protocols for its extraction and isolation and presents a putative biosynthetic pathway. Furthermore, this guide explores the potential biological activities of this compound by examining the known signaling pathways of closely related viniferins, while clearly indicating the areas where further research is required to elucidate the specific mechanisms of this compound.

Natural Occurrence and Distribution

This compound has been identified exclusively within the plant kingdom, primarily in species of the Vitis genus. The available literature indicates its presence in the following species and plant parts:

  • Species: Vitis vinifera (Grapevine)

  • Cultivar: 'Kyohou'

  • Plant Parts: Stems and Roots[1][2]

While this compound has been specifically isolated from the 'Kyohou' cultivar, it is plausible that it exists in other grapevine varieties and potentially in other members of the Vitaceae family. However, extensive screening for its presence across a wider range of species has not yet been reported in the available scientific literature.

Quantitative Distribution

A significant gap in the current body of research is the lack of quantitative data regarding the concentration of this compound in various plant tissues. While its presence in stems and roots of Vitis vinifera 'Kyohou' is confirmed, the exact yields (e.g., in mg/kg of dry weight) have not been published. This information is crucial for identifying the most abundant natural sources for extraction and for developing standardized isolation protocols.

Table 1: Reported Natural Sources of this compound

Plant SpeciesCultivarPlant PartQuantitative Data (Concentration)Reference
Vitis vinifera'Kyohou'StemNot Reported[2]
Vitis viniferaGeneralRootsNot Reported (mentioned as a trimer found in roots)[1]

Biosynthesis of this compound

The precise enzymatic pathway leading to the synthesis of this compound has not been fully elucidated. However, it is understood to be derived from the general stilbenoid biosynthetic pathway, which originates from the phenylpropanoid pathway. The key precursor for all stilbenoids is trans-resveratrol. The formation of stilbene oligomers, such as the trimer this compound, is believed to occur through oxidative coupling of resveratrol units, likely catalyzed by peroxidase or laccase enzymes.

Below is a diagram illustrating the putative biosynthetic pathway leading from the general phenylpropanoid pathway to the formation of stilbene trimers.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA Resveratrol trans-Resveratrol p_Coumaroyl_CoA->Resveratrol Stilbene Synthase Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol Stilbene Synthase Resveratrol_dimer Resveratrol Dimer (e.g., ε-viniferin) Resveratrol->Resveratrol_dimer Oxidative Coupling Viniferol_D This compound (Resveratrol Trimer) Resveratrol->Viniferol_D Oxidative Coupling Resveratrol_dimer->Viniferol_D Oxidative Coupling

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols: Extraction and Isolation

A detailed, standardized protocol for the isolation of this compound has not been published. However, based on general methods for the extraction and purification of stilbenoids from Vitis vinifera, a generalized workflow can be proposed. This typically involves solvent extraction followed by chromatographic separation techniques.

General Extraction Workflow

The following diagram outlines a typical workflow for the extraction of stilbenoids from plant material.

Extraction Workflow Start Plant Material (e.g., Vitis vinifera stems) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Ethanol/Water) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Column Chromatography (e.g., Silica Gel) Crude_Extract->Fractionation Fractions Collection of Fractions Fractionation->Fractions Analysis TLC/HPLC Analysis Fractions->Analysis Purification Further Purification (e.g., Preparative HPLC) Analysis->Purification Identify this compound containing fractions Isolated_Compound Isolated this compound Purification->Isolated_Compound Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) PI3K_Akt PI3K/Akt Pathway Inflammatory_Stimulus->PI3K_Akt Viniferol_D This compound (Putative) Viniferol_D->PI3K_Akt Inhibition NF_kB NF-κB Activation PI3K_Akt->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2) NF_kB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

References

In Vitro Antioxidant Activity of Viniferol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D, a resveratrol (B1683913) trimer found in Vitis vinifera (grapevine), is a member of the stilbenoid family of polyphenols. Stilbenoids, including the well-studied monomer resveratrol, are known for their diverse biological activities, with a significant focus on their antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, including available data, detailed experimental protocols for key antioxidant assays, and insights into its potential mechanisms of action.

While direct quantitative antioxidant data for this compound is limited in publicly available literature, this guide will utilize data from a closely related resveratrol trimer, wenchowenol, as a proxy to provide a functional understanding of its potential antioxidant capacity. This approach is based on the structural similarity and common biosynthetic origin of these compounds.

Quantitative Antioxidant Data

Due to the scarcity of specific antioxidant activity data for this compound, the following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of a comparable resveratrol trimer, wenchowenol, isolated from Vitis wenchowensis. This data provides a valuable reference point for estimating the antioxidant potential of this compound.

CompoundAntioxidant AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)Source
WenchowenolDPPH Radical Scavenging43Resveratrol38[1]

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. The comparable IC50 value of wenchowenol to resveratrol suggests that resveratrol trimers like this compound likely possess potent antioxidant activity.

Experimental Protocols

This section details the methodologies for common in vitro antioxidant assays that can be employed to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Principle: Antioxidant + DPPH• (purple) → Antioxidant• + DPPH-H (yellow)

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

    • Prepare a 150 µM solution of DPPH in ethanol.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of the this compound solution.

    • Add 180 µL of the DPPH solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Resveratrol or another known antioxidant should be used as a positive control.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

Principle: Antioxidant + ABTS•+ (blue-green) → Antioxidant• + ABTS (colorless)

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a specific volume of various concentrations of the this compound solution to a test tube or microplate well.

    • Add a defined volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Principle: The antioxidant competes with the fluorescent probe for the peroxyl radicals, thus preventing the decay of fluorescence. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a fresh solution of the radical generator AAPH.

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure (in a 96-well microplate):

    • Add the fluorescent probe solution to each well.

    • Add the this compound sample or Trolox standard to the respective wells.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time at a constant temperature (e.g., 37°C).

  • Calculation: The antioxidant capacity is determined by calculating the net area under the fluorescence decay curve (AUC) of the sample compared to the blank and is typically expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

While specific signaling pathways activated by this compound in response to oxidative stress are not yet fully elucidated, the general mechanism for stilbenoids often involves the modulation of endogenous antioxidant defense systems. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Antioxidant Response Pathway

Antioxidant_Response_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Viniferol_D This compound Viniferol_D->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2-mediated antioxidant response pathway potentially activated by this compound.

General Workflow for In Vitro Antioxidant Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare this compound Stock Solution Reaction Mix this compound with Reagents in Microplate Sample_Prep->Reaction Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, etc.) Reagent_Prep->Reaction Incubation Incubate under Controlled Conditions Reaction->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Calculation Calculate % Inhibition or Area Under Curve Measurement->Calculation IC50 Determine IC50 Value or TEAC Calculation->IC50

Caption: General experimental workflow for in vitro antioxidant capacity assessment.

Conclusion

This compound, as a resveratrol trimer, holds significant promise as a potent antioxidant. While direct quantitative data remains to be fully elucidated, evidence from structurally similar compounds strongly suggests its efficacy in scavenging free radicals and potentially modulating cellular antioxidant defense mechanisms. The standardized protocols provided in this guide offer a robust framework for researchers to systematically evaluate the in vitro antioxidant activity of this compound and further explore its therapeutic potential. Future studies should focus on generating specific IC50 values for this compound in various antioxidant assays and investigating its impact on key signaling pathways, such as the Nrf2 pathway, in cellular models of oxidative stress. This will provide a more complete understanding of its mechanism of action and pave the way for its development as a novel antioxidant agent.

References

Potential Neuroprotective Properties of Viniferol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D, a stilbenetrimer found in Vitis vinifera, represents a promising yet underexplored molecule in the landscape of neuroprotective agents. As a member of the stilbenoid family, which includes the well-studied resveratrol (B1683913) and its derivatives, this compound is postulated to possess significant therapeutic potential against neurodegenerative diseases. This technical guide synthesizes the current, albeit limited, direct research on this compound and extrapolates its potential neuroprotective mechanisms based on the broader understanding of related stilbenoids. This document aims to provide a foundational resource for researchers and drug development professionals by detailing the known characteristics of this compound, presenting potential experimental frameworks for its investigation, and outlining plausible signaling pathways through which it may exert its neuroprotective effects. While direct experimental data on this compound is scarce, this guide serves as a comprehensive starting point to stimulate and inform future research into this intriguing natural compound.

Introduction to Stilbenoids and Neuroprotection

Stilbenoids, a class of polyphenolic compounds, are naturally synthesized by a variety of plant species, with grapevines (Vitis vinifera) being a particularly rich source. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. In the context of neurodegeneration, stilbenoids have emerged as promising therapeutic candidates.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation. Stilbenoids, including the well-researched resveratrol and its dimer ε-viniferin, have demonstrated neuroprotective effects by mitigating these pathological processes. Their mechanisms of action are multifaceted, often involving the modulation of critical cellular signaling pathways that govern cellular defense, inflammation, and apoptosis. Given that this compound is a trimer of resveratrol, it is hypothesized to share and potentially exceed the neuroprotective capacities of its constituent monomers.

This compound: Structure and Occurrence

This compound is a stilbenetrimer, meaning it is formed from three resveratrol units. It was first isolated from the stems of Vitis vinifera 'Kyohou' and has also been identified in the roots of the same species. Its complex, bicyclo[5.3.0]decane ring system distinguishes it from other stilbenoids and may contribute to its unique biological activities. The intricate three-dimensional structure of this compound could allow for novel interactions with biological targets, potentially leading to enhanced potency and efficacy compared to simpler stilbenoids.

Postulated Neuroprotective Mechanisms of this compound

While direct experimental evidence for the neuroprotective mechanisms of this compound is not yet available, we can infer its potential modes of action based on the well-documented activities of other stilbenoids, particularly resveratrol and ε-viniferin.

Antioxidant and Anti-inflammatory Activity

A primary mechanism by which stilbenoids are thought to confer neuroprotection is through their potent antioxidant and anti-inflammatory properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases. Neuroinflammation, often a consequence of oxidative stress, further exacerbates neuronal injury.

It is highly probable that this compound, like other stilbenoids, can directly scavenge free radicals and upregulate endogenous antioxidant defenses. This is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Nrf2_Pathway ViniferolD This compound Keap1 Keap1 ViniferolD->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection leads to SIRT1_Pathway ViniferolD This compound SIRT1 SIRT1 ViniferolD->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a deacetylates & activates FOXO FOXO proteins SIRT1->FOXO deacetylates & activates NFkB NF-κB SIRT1->NFkB deacetylates & inhibits MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis promotes Neuroprotection Neuroprotection MitochondrialBiogenesis->Neuroprotection contributes to StressResistance Stress Resistance FOXO->StressResistance promotes StressResistance->Neuroprotection contributes to Inflammation Neuroinflammation NFkB->Inflammation promotes Inflammation->Neuroprotection inhibition leads to Experimental_Workflow Start Start: Isolate/Synthesize This compound InVitro In Vitro Studies (Neuronal Cell Lines) Start->InVitro Toxicity Cytotoxicity Assays (MTT, LDH) InVitro->Toxicity NeuroprotectionAssays Neuroprotection Assays (e.g., against H2O2, glutamate, Aβ) InVitro->NeuroprotectionAssays Mechanism Mechanistic Studies (Western Blot, qPCR, ELISAs) NeuroprotectionAssays->Mechanism InVivo In Vivo Studies (Animal Models of Neurodegeneration) Mechanism->InVivo Promising results lead to Behavioral Behavioral Tests (e.g., Morris Water Maze, Rotarod) InVivo->Behavioral Histology Histopathological Analysis (e.g., Nissl staining, IHC for neuronal markers) InVivo->Histology Biochemical Biochemical Analysis (e.g., antioxidant enzymes, inflammatory cytokines) InVivo->Biochemical Conclusion Conclusion: Evaluate Therapeutic Potential Behavioral->Conclusion Histology->Conclusion Biochemical->Conclusion

Viniferol D in Cancer Cell Line Studies: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a detailed technical overview of the current understanding of Viniferol D and its effects in cancer cell line studies. This compound, a resveratrol (B1683913) trimer also known as Ampelopsin C, is an emerging natural compound with demonstrated anticancer properties. This guide synthesizes the available quantitative data on its bioactivity, outlines the experimental protocols for its study, and visualizes the key signaling pathways it modulates. While research on this compound is nascent, this paper also draws context from the broader family of viniferins to provide a comprehensive view for researchers, scientists, and drug development professionals.

Introduction to this compound and Related Stilbenoids

This compound is a stilbenetrimer, a class of polyphenolic compounds derived from the polymerization of resveratrol. It is structurally identical to Ampelopsin C. Stilbenoids, including the monomer resveratrol and its various oligomers (dimers, trimers, and tetramers), are naturally found in plants like grapevines (Vitis vinifera) and are recognized for a wide range of biological activities, including potent antioxidant, anti-inflammatory, and anticancer effects.[1][2] The oligomerization of resveratrol into structures like viniferins can lead to altered and sometimes more potent biological activities compared to the parent molecule.[3]

While the broader class of viniferin (B1239022) dimers, such as trans-δ-viniferin and ε-viniferin, have been the subject of multiple cancer studies, research specifically on the stilbenetrimer this compound (Ampelopsin C) is more limited but has yielded promising results, particularly in the context of breast cancer. This guide will focus on the established findings for this compound and use data from related viniferins to illustrate the common mechanisms and methodologies relevant to this class of compounds.

In Vitro Anticancer Activity of this compound and Other Viniferins

The primary method for quantifying the anticancer effect of a compound in vitro is by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Recent studies have established the cytotoxic efficacy of this compound (Ampelopsin C) against human breast cancer cells. The table below summarizes this key finding and provides comparative data from other viniferin isomers to contextualize its potency.

CompoundCancer Cell LineCell TypeIC50 Value (µM)Treatment Duration
This compound (Ampelopsin C) MDA-MB-231Human Breast Cancer2.71 ± 0.2172 hours[4]
Ampelopsin AMDA-MB-231Human Breast Cancer38.75 ± 4.6172 hours[4]
trans-δ-viniferin (TVN)A549Human Lung Cancer27.36Not Specified[4]
ε-viniferinRPMI8226Human Multiple Myeloma45.7Not Specified[5]
Resveratrol (for comparison)RPMI8226Human Multiple Myeloma26.3Not Specified[5]

Key Signaling Pathways Modulated by this compound

The anticancer activity of this compound (Ampelopsin C) is linked to its ability to modulate specific intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

Downregulation of Receptor Tyrosine Kinases

In MDA-MB-231 triple-negative breast cancer cells, this compound (Ampelopsin C) has been shown to exert its antimetastatic and apoptosis-inducing effects by decreasing the phosphorylation levels of several key proteins.[4][6] Among the most significant targets are the receptor tyrosine kinases AXL and TYRO3 (also known as Dtk), and the non-receptor tyrosine kinase FYN.[4][6] These kinases are crucial components of signaling cascades that promote cell survival, migration, and invasion. By inhibiting their activity, this compound effectively disrupts these oncogenic pathways.

G cluster_outcome Cellular Outcomes viniferol_d This compound (Ampelopsin C) axl AXL viniferol_d->axl inhibits phosphorylation tyro3 TYRO3 viniferol_d->tyro3 inhibits phosphorylation fyn FYN viniferol_d->fyn inhibits phosphorylation apoptosis Apoptosis viniferol_d->apoptosis induces metastasis Metastasis axl->metastasis tyro3->metastasis prolif Cell Survival & Proliferation fyn->prolif

Caption: this compound (Ampelopsin C) signaling pathway in MDA-MB-231 cells.

ROS/PI3K/Akt Pathway (Context from Related Viniferins)

Studies on the closely related dimer, trans-δ-viniferin, have shown that it can induce apoptosis in lung cancer cells (A549) through a mechanism involving the generation of Reactive Oxygen Species (ROS).[4] This increase in ROS leads to mitochondrial dysfunction, which in turn inhibits the pro-survival PI3K/Akt signaling pathway.[4] This dual mechanism of inducing oxidative stress while blocking survival signals is a common anticancer strategy for many polyphenolic compounds.

viniferin trans-δ-viniferin ros ↑ Reactive Oxygen Species (ROS) viniferin->ros pi3k PI3K viniferin->pi3k inhibits mito Mitochondrial Dysfunction ros->mito apoptosis Apoptosis mito->apoptosis akt Akt pi3k->akt survival Cell Survival akt->survival

Caption: ROS-mediated inhibition of the PI3K/Akt pathway by trans-δ-viniferin.

Methodologies for Studying this compound in Cancer Cell Lines

The investigation of this compound's anticancer properties employs a range of standard and advanced cell and molecular biology techniques. Below are detailed protocols for key experiments.

Cell Culture and Maintenance
  • Cell Lines: MDA-MB-231 (human breast adenocarcinoma) and other relevant cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 value of this compound.

  • Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is converted by viable cells into purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at concentrations around its IC50 value for 24-48 hours.

  • Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Protein Expression and Phosphorylation Analysis (Western Blotting)

This technique is used to detect changes in the levels of total and phosphorylated proteins in key signaling pathways.

  • Protein Extraction: After treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-AXL, anti-AXL, anti-p-Akt, anti-Akt, anti-cleaved-caspase-3, and β-actin as a loading control).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

General Experimental Workflow

The logical flow of experiments to characterize a novel anticancer compound like this compound typically follows a standardized sequence from initial screening to mechanistic studies.

start Cancer Cell Culture treatment Treat with This compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Use IC50 concentration western Mechanism Study (Western Blot for Signaling Proteins) ic50->western Use IC50 concentration results Data Analysis & Interpretation apoptosis->results cell_cycle->results western->results

Caption: General experimental workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

This compound (Ampelopsin C) is a promising stilbenoid with demonstrated potent cytotoxic and antimetastatic activity against triple-negative breast cancer cells. Its mechanism of action, involving the inhibition of key tyrosine kinases like AXL and TYRO3, presents a compelling avenue for the development of targeted cancer therapies.

While the current body of evidence is limited, the data strongly supports the need for further investigation. Future research should focus on:

  • Screening this compound against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Elucidating the full range of signaling pathways it modulates through transcriptomic and proteomic studies.

  • Investigating its potential synergistic effects when used in combination with existing chemotherapeutic agents.

  • Advancing to in vivo studies using animal models to assess its efficacy, bioavailability, and safety profile.

The study of this compound and related stilbenoids continues to be a vibrant area of natural product-based cancer research, holding the potential to yield novel and effective therapeutic strategies.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Viniferol D and Related Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Stilbenoids, a class of polyphenolic compounds found in various plant species, most notably grapes (Vitis vinifera), have garnered significant attention for their diverse pharmacological properties, including potent anticancer activities. These compounds, derived from the oligomerization of resveratrol (B1683913), exist in various forms, from dimers to tetramers. Among these is (+)-Viniferol D, a resveratrol trimer isolated from the stems of Vitis vinifera 'Kyohou'.[1] While the isolation and structural elucidation of Viniferol D have been reported, comprehensive data on its specific cytotoxic activity remains limited in publicly accessible literature.

This technical guide provides a framework for the preliminary cytotoxicity screening of this compound by leveraging methodologies and data from structurally related and well-studied resveratrol oligomers. The protocols, data, and mechanistic pathways detailed herein serve as a comprehensive blueprint for researchers seeking to evaluate the cytotoxic potential of this compound and other novel stilbenoids.

Quantitative Cytotoxicity Data of Resveratrol Oligomers

Due to the scarcity of specific data for this compound, this section summarizes the cytotoxic activities (IC50 values) of other relevant stilbene (B7821643) oligomers against various human cancer cell lines. This comparative data is crucial for contextualizing future results for this compound. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

CompoundCell LineCell TypeIncubation TimeIC50 (µM)
R2-viniferin HepG2Hepatocellular Carcinoma (p53 wild-type)72 h9.7 ± 0.4
Hep3BHepatocellular Carcinoma (p53-null)72 h47.8 ± 2.8
Hopeaphenol Hep3BHepatocellular Carcinoma (p53-null)72 h13.1 ± 4.1
Isohopeaphenol Hep3BHepatocellular Carcinoma (p53-null)72 h26.0 ± 3.0
trans-ε-viniferin Hep3BHepatocellular Carcinoma (p53-null)72 h63
Ampelopsin A HepG2Hepatocellular Carcinoma (p53 wild-type)72 h76
Resveratrol (Ref.) HepG2Hepatocellular Carcinoma (p53 wild-type)72 h30
Hep3BHepatocellular Carcinoma (p53-null)72 h21
trans-gnetin H DU-145Prostate Carcinoma-4.89 - 8.61
MDA-MB-231Breast Adenocarcinoma-4.89 - 8.61
cis-gnetin H DU-145Prostate Carcinoma-4.89 - 8.61
MDA-MB-231Breast Adenocarcinoma-4.89 - 8.61
suffruticosol E DU-145Prostate Carcinoma-4.89 - 8.61
MDA-MB-231Breast Adenocarcinoma-4.89 - 8.61
Data compiled from studies on various stilbenoids.[1][2]

Experimental Protocols for Cytotoxicity Assessment

A standardized protocol is essential for reproducible and comparable results. The following methodology outlines a typical cell viability assay, such as the MTT or MTS assay, commonly used for preliminary cytotoxicity screening.

Cell Culture and Maintenance
  • Cell Lines: Select appropriate human cancer cell lines (e.g., HepG2, A375, H460) and a non-cancerous control cell line (e.g., WS1 fibroblasts, HaCaT keratinocytes) to assess selectivity.[3][4]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Environment: Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain logarithmic growth.

Cytotoxicity Assay (MTS/MTT Protocol)
  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well).[5] Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in the complete cell culture medium to achieve the desired final concentrations (e.g., 1 to 200 µM).[3]

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO) as a control.

  • Incubation: Expose the cells to the compound for a defined period, typically 24, 48, or 72 hours.[3][5]

  • Reagent Addition: At the end of the treatment period, add the assay reagent (e.g., 20 µL of MTS or MTT solution) to each well.[3][5]

  • Final Incubation: Incubate the plates for an additional 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.[3]

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 492 nm for MTS).[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves and determine the IC50 value using non-linear regression analysis.

G Experimental Workflow for In-Vitro Cytotoxicity Screening cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis CULTURE Cell Culture & Maintenance SEED Seed Cells in 96-Well Plates CULTURE->SEED 24h Incubation TREAT Add this compound Dilutions INCUBATE Incubate (24-72h) TREAT->INCUBATE MTS Add MTS/MTT Reagent READ Read Absorbance MTS->READ 1-4h Incubation ANALYZE Calculate IC50 Value READ->ANALYZE

Experimental Workflow for In-Vitro Cytotoxicity Screening.

Potential Signaling Pathways in Stilbenoid-Induced Cytotoxicity

Studies on related stilbenoids like α-viniferin and R2-viniferin suggest that their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death).[2][6] Key events in these pathways include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, activation of caspases, and modulation of pro- and anti-apoptotic proteins.[2][4]

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is a common mechanism for anticancer agents. It is initiated by intracellular stress, leading to a cascade of events centered on the mitochondria.

  • Cellular Stress: Treatment with a cytotoxic compound like a stilbenoid can induce intracellular stress, potentially through the generation of ROS.[2]

  • Bcl-2 Family Regulation: This stress signal leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[2][7]

  • Mitochondrial Disruption: An increased Bax/Bcl-2 ratio causes the permeabilization of the outer mitochondrial membrane, leading to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[4][8]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form a complex known as the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn cleaves and activates executioner caspases, such as caspase-3.[2]

  • Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving cellular substrates, resulting in DNA fragmentation, chromatin condensation, and ultimately, cell death.[6][8]

G Hypothesized Intrinsic Apoptosis Pathway for Stilbenoids VINIFEROL_D This compound (or related stilbenoid) STRESS Intracellular Stress (e.g., ROS Generation) VINIFEROL_D->STRESS BCL2 Bcl-2 (Anti-apoptotic) ↓ STRESS->BCL2 BAX Bax (Pro-apoptotic) ↑ STRESS->BAX MITO Mitochondrial Disruption (Loss of ΔΨm) BCL2->MITO inhibits BAX->MITO CYTO_C Cytochrome c Release MITO->CYTO_C APOPTOSOME Apoptosome Formation (Apaf-1, Cyto c, Pro-Casp9) CYTO_C->APOPTOSOME CASP9 Caspase-9 Activation APOPTOSOME->CASP9 CASP3 Caspase-3 Activation CASP9->CASP3 APOPTOSIS Apoptosis (DNA Fragmentation, Cell Death) CASP3->APOPTOSIS

Hypothesized Intrinsic Apoptosis Pathway for Stilbenoids.

Conclusion and Future Directions

This guide outlines the essential components for conducting a preliminary cytotoxicity screening of this compound. By utilizing established protocols and drawing comparisons with related, well-documented stilbenoids, researchers can effectively evaluate its anticancer potential. The provided data tables, experimental workflows, and pathway diagrams serve as a foundational resource for these investigations.

Future research should focus on obtaining specific IC50 values for this compound across a diverse panel of cancer cell lines. Subsequent studies should aim to confirm the mechanism of action, validating its role in apoptosis induction and identifying the specific molecular targets involved. Such efforts are critical to advancing this compound as a potential candidate for further drug development.

References

An In-depth Technical Guide to Viniferol D and its Relation to Resveratrol Trimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viniferol D is a naturally occurring stilbenoid, specifically a resveratrol (B1683913) trimer, that has garnered interest within the scientific community. This document provides a comprehensive overview of this compound, detailing its chemical structure, its relationship to other resveratrol oligomers, its biosynthetic origins, and a summary of its known biological activities. Particular focus is given to its potential antiviral properties. This guide includes detailed experimental protocols for its isolation and characterization, quantitative data on its bioactivity where available, and visual diagrams to illustrate key concepts and pathways.

Introduction to this compound

This compound is a complex polyphenol belonging to the stilbenoid family. These compounds are produced by a variety of plants, notably grapevines (Vitis vinifera), as a defense mechanism against pathogens and environmental stress. This compound is structurally a trimer of resveratrol, the well-studied stilbenoid known for its antioxidant and various health-promoting properties. As an oligomer, this compound possesses a more complex and rigid structure than its monomeric precursor, which can lead to distinct biological activities.

Initial investigations have suggested that this compound may possess antiviral properties, particularly against the Hepatitis C virus (HCV). However, a comprehensive understanding of its biological effects and mechanisms of action is still an emerging field of study. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Chemical Structure and Properties

(+)-Viniferol D is a stilbenetrimer with a unique bicyclo[5.3.0]decane ring system.[1] Its chemical structure was elucidated through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of (+)-Viniferol D

PropertyValueReference
Molecular FormulaC₄₂H₃₂O₉[2]
Molecular Weight680.7 g/mol -
High-Resolution FAB-MSm/z 681.2144 [M+H]⁺ (Calculated for C₄₂H₃₃O₉: 681.2125)[2]
Appearance--
Solubility--

Relation to Resveratrol Trimers and Biosynthesis

This compound is one of several resveratrol trimers that have been isolated from natural sources. These trimers are formed through the oxidative coupling of resveratrol units. The biosynthesis of resveratrol itself originates from the phenylpropanoid pathway.[3]

The formation of resveratrol oligomers, including trimers like this compound, is believed to proceed through the enzymatic oxidation of resveratrol to form phenoxyl radicals. These reactive intermediates can then couple in various ways to generate a diverse array of dimeric, trimeric, and even higher-order oligomers. From a biogenetic perspective, the resveratrol dimer, (+)-ε-viniferin, is considered a crucial precursor for many of these more complex stilbenoids.[2]

Resveratrol Oligomerization Simplified Biosynthetic Relationship of Resveratrol Trimers Resveratrol Resveratrol Resveratrol_Radical Resveratrol Radical Resveratrol->Resveratrol_Radical Oxidative Enzymes epsilon_Viniferin ε-Viniferin (Dimer) Resveratrol_Radical->epsilon_Viniferin Dimerization Other_Trimers Other Resveratrol Trimers Resveratrol_Radical->Other_Trimers Viniferol_D This compound (Trimer) epsilon_Viniferin->Viniferol_D Further Oxidation & Cyclization

A simplified diagram illustrating the biogenetic relationship leading to resveratrol trimers.

Experimental Protocols

Isolation of (+)-Viniferol D from Vitis vinifera 'Kyohou' Stems

The following protocol is based on the methodology described by Takaya et al. (2003).[1][2]

  • Extraction: An ethyl acetate (B1210297) fraction obtained from the stems of Vitis vinifera 'Kyohou' is used as the starting material.

  • Initial Fractionation: A portion of the ethyl acetate fraction (e.g., 29.5 g) is subjected to medium-pressure column chromatography (MPCC) on silica (B1680970) gel. A gradient solvent system of chloroform (B151607) and methanol (B129727) (from 20:1 to 0:1) is used for elution, yielding multiple fractions.

  • Further Chromatographic Separation: The fractions containing stilbenoids of interest are further purified using a combination of:

    • Reversed-phase silica gel (C-8) chromatography.

    • Column chromatography on Sephadex LH-20.

    • Preparative Thin Layer Chromatography (TLC).

  • Isolation: Through these successive chromatographic steps, (+)-Viniferol D is isolated as a pure compound.

Isolation_Workflow Isolation Workflow for (+)-Viniferol D Start Vitis vinifera 'Kyohou' Stems (Ethyl Acetate Extract) MPCC Medium-Pressure Column Chromatography (Silica Gel, Chloroform/Methanol Gradient) Start->MPCC Fractions Fractions MPCC->Fractions RP_Chroma Reversed-Phase Chromatography (C-8) Fractions->RP_Chroma Sephadex Sephadex LH-20 Chromatography RP_Chroma->Sephadex Prep_TLC Preparative TLC Sephadex->Prep_TLC Final_Product (+)-Viniferol D Prep_TLC->Final_Product

A flowchart outlining the key steps in the isolation of (+)-Viniferol D.
Structural Elucidation

The structure of (+)-Viniferol D was determined using a combination of spectroscopic techniques:

  • High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS): To determine the exact mass and molecular formula.

  • ¹H-NMR Spectroscopy: To identify the proton environments and their connectivities.

  • ¹³C-NMR Spectroscopy: To determine the carbon skeleton of the molecule.

  • 2D-NMR Techniques (e.g., HMBC): To establish long-range correlations between protons and carbons, confirming the connectivity of the molecular framework.

Table 2: ¹H-NMR Spectroscopic Data for (+)-Viniferol D (in methanol-d₄) [1]

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J in Hz)
H-2a, 6a7.10d8.8
H-3a, 5a6.69d8.8
H-2b, 6b6.94d8.8
H-3b, 5b6.52d8.8
H-2c, 6c6.69d8.8
H-3c, 5c6.54d8.8
H-12a6.25d2.2
H-14a6.41d2.2
H-10b, 14b6.30d2.2
H-12b6.11t2.2
H-11c5.99s-
H-7a6.02d2.9
H-8a4.27d2.9
H-7b5.12br s-
H-8b4.18d11.7
H-8c2.87dd11.7, 9.9
H-7c4.30d9.9

Biological Activities and Potential Therapeutic Applications

While research on the specific biological activities of this compound is limited, the broader class of resveratrol oligomers has shown a range of promising pharmacological effects.

Antiviral Activity

There is preliminary evidence suggesting that this compound may possess inhibitory activity against the Hepatitis C virus (HCV). However, quantitative data such as IC₅₀ or EC₅₀ values for this compound are not yet published.

Studies on other resveratrol oligomers provide a strong rationale for investigating this compound's anti-HCV potential. For instance, the resveratrol tetramer, vitisin B, has been identified as a potent inhibitor of HCV replication with an EC₅₀ value of 6 nM.[4] The proposed mechanism of action for vitisin B is the inhibition of the HCV NS3 helicase, a viral enzyme essential for replication, with an IC₅₀ of 3 nM.[4] Given the structural similarities among resveratrol oligomers, it is plausible that this compound may exert its antiviral effects through a similar mechanism.

It is important to note that resveratrol itself has shown conflicting results regarding HCV replication, with some studies reporting an enhancement of viral replication.[2][3][5] This highlights the significance of studying the effects of individual oligomers like this compound.

Table 3: Anti-HCV Activity of Selected Resveratrol Oligomers

CompoundTypeEC₅₀IC₅₀ (NS3 Helicase)Reference
Vitisin BTetramer6 nM3 nM[4]
(+)-ε-ViniferinDimer-58.7 nM[1]
This compound Trimer Data not available Data not available

digraph "Anti_HCV_Mechanism" {
graph [fontname="Arial", fontsize=12, label="Postulated Anti-HCV Mechanism of Resveratrol Oligomers", labelloc=t, labeljust=c, bgcolor="#F1F3F4"];
node [fontname="Arial", fontsize=10, shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Resveratrol_Oligomer [label="Resveratrol Oligomer\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NS3_Helicase [label="HCV NS3 Helicase", shape=ellipse]; HCV_Replication [label="HCV Replication", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Resveratrol_Oligomer -> NS3_Helicase [label="Inhibition"]; NS3_Helicase -> HCV_Replication [label="Essential for"]; Resveratrol_Oligomer -> HCV_Replication [style=dashed, label="Inhibits"]; }

A diagram illustrating the potential mechanism of HCV inhibition by resveratrol oligomers.
Other Potential Biological Activities

Based on the known activities of other resveratrol trimers and oligomers, this compound may also exhibit:

  • Antioxidant activity

  • Anti-inflammatory effects

  • Neuroprotective properties

  • Anticancer activity

Further research is required to investigate these potential therapeutic applications for this compound.

Signaling Pathways

Currently, there is no published research specifically detailing the signaling pathways modulated by this compound. However, resveratrol and its other derivatives are known to interact with various cellular signaling cascades, including those involving SIRT1, NF-κB, and MAP kinases. Future studies should aim to elucidate the specific effects of this compound on these and other relevant pathways to understand its molecular mechanisms of action.

Conclusion and Future Directions

This compound is a structurally intriguing resveratrol trimer with potential for therapeutic applications, particularly in the realm of antiviral drug development. While its isolation and structural characterization have been achieved, there is a significant need for further research to fully understand its biological activity profile.

Key areas for future investigation include:

  • Quantitative Bioactivity Studies: Determining the IC₅₀ and EC₅₀ values of this compound against a range of viruses, cancer cell lines, and in assays for antioxidant and anti-inflammatory activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound to evaluate its potential as a drug candidate.

  • Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs with potentially improved properties.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.

References

Spectroscopic and Biological Insights into Viniferol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the resveratrol (B1683913) trimer, (+)-Viniferol D. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Spectroscopic Data of (+)-Viniferol D

The structural elucidation of (+)-Viniferol D, a stilbenetrimer isolated from the stems of Vitis vinifera 'Kyohou', was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for (+)-Viniferol D (in Methanol-d₄)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2a, H-6a7.10d8.8
H-3a, H-5a6.69d8.8
H-2b, H-6b6.94d8.8
H-3b, H-5b6.52d8.8
H-2c, H-6c6.69d8.8
H-3c, H-5c6.54d8.8
Aromatic H (meta-coupled)6.25d2.2
Aromatic H (meta-coupled)6.41d2.2
Aromatic H (AX₂)6.30 (2H)d2.2
Aromatic H (AX₂)6.11 (1H)t2.2
Aromatic H (uncoupled)5.99s-
H-7a6.02d2.9
H-8a4.27d2.9
H-7b5.12br s-
H-8b4.18d11.7
H-8c2.87dd11.7, 9.9
H-7c4.30d9.9

Table 2: ¹³C NMR Spectroscopic Data for (+)-Viniferol D (in Methanol-d₄) [1]

Carbon AssignmentChemical Shift (δ, ppm)Carbon Type
C-4a, C-4b, C-4c159.9, 159.4, 158.4s
C-11a, C-13a, C-11c, C-13c159.5, 159.5, 157.1, 157.1s
C-11b, C-13b156.9, 156.9s
C-9a144.9s
C-1b133.2s
C-1c132.6s
C-1a130.6s
C-2c, C-6c130.3d
C-2b, C-6b130.0d
C-2a, C-6a129.8d
C-10a124.6s
C-14b120.9s
C-3a, C-5a116.0d
C-3c, C-5c115.7d
C-10b115.7s
C-3b, C-5b115.4d
C-10c, C-14c107.3d
C-14a105.8d
C-12a101.6d
C-12c101.6d
C-12b96.5d
C-7a90.4d
C-8c61.9d
C-7c57.1d
C-8b52.3d
C-8a48.7d
C-7b37.4d

Table 3: Mass Spectrometry Data for (+)-Viniferol D

Ionization ModePrecursor Ion (m/z)Interpretation
ESI-MS/MS679.197[M+H]⁺ for a resveratrol trimer

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of Viniferol D.

2.1. Isolation of (+)-Viniferol D from Vitis vinifera

This protocol is a generalized procedure based on established methods for the extraction and isolation of stilbenoids from grapevine stems.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Purification cluster_analysis Structural Elucidation start Dried stems of Vitis vinifera 'Kyohou' extraction Maceration with methanol (B129727) at room temperature start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration extract Crude Methanolic Extract concentration->extract partition Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) extract->partition ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel fractions Collection of Fractions silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex hplc Preparative HPLC sephadex->hplc viniferol_d (+)-Viniferol D hplc->viniferol_d nmr NMR Spectroscopy (1H, 13C, COSY, HMBC) viniferol_d->nmr ms Mass Spectrometry (ESI-MS/MS) viniferol_d->ms

Caption: Experimental workflow for the isolation and characterization of this compound.

2.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. Samples were dissolved in deuterated methanol (Methanol-d₄). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals. 2D NMR experiments, including Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity and finalize the structure.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or similar high-resolution mass analyzer. The data was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, its structural relationship to resveratrol and other viniferins suggests it may possess similar pharmacological properties. Resveratrol and its oligomers are known for their antioxidant, anti-inflammatory, and potential cytotoxic activities.[2][3] The anti-inflammatory effects of related stilbenes are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway of this compound stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor traf6 TRAF6 adaptor->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) nucleus->transcription activates viniferol_d This compound viniferol_d->ikk Inhibits

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

This guide serves as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this compound. The provided spectroscopic data and experimental protocols offer a starting point for further investigation into this and other related natural products.

References

The Discovery and Biological Potential of Viniferol D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a resveratrol (B1683913) trimer, a member of the stilbenoid family of polyphenolic compounds. Stilbenoids, naturally occurring in various plants, particularly in grapevines (Vitis vinifera), have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery of this compound, its historical context within the broader field of stilbenoid research, and a summary of the current understanding of its biological potential. The guide details the experimental protocols for the isolation and characterization of stilbenoids and presents available quantitative data on their bioactivities. Furthermore, it visualizes key biochemical pathways and experimental workflows to facilitate a deeper understanding of this promising class of natural products.

Discovery and Historical Context

This compound was first isolated and characterized in the early 21st century from the stems of the 'Kyohou' cultivar of Vitis vinifera, a popular table grape variety in Japan.[1] Its discovery was part of a broader effort to identify and characterize the vast array of stilbenoid oligomers present in grapevines, which are known to be rich sources of these compounds.[1][2][3] Stilbenoids are synthesized by plants in response to biotic and abiotic stresses, such as fungal infections and UV radiation, and they play a crucial role in the plant's defense mechanisms.[4]

The structural elucidation of this compound revealed it to be a trimer of resveratrol, showcasing the plant's ability to create complex molecules from a simple monomeric precursor. This discovery added to the growing family of resveratrol oligomers, which includes dimers, trimers, tetramers, and even hexamers.[1][2][5] The complex stereochemistry and diverse ring structures of these oligomers have posed significant challenges and opportunities for natural product chemists and pharmacologists alike. While resveratrol has been extensively studied for its health benefits, research into its oligomeric derivatives, such as this compound, is an emerging field with the potential to uncover compounds with enhanced or novel therapeutic properties.[6][7]

Quantitative Data on Stilbenoid Bioactivity

While specific quantitative bioactivity data for this compound is limited in the current scientific literature, numerous studies have reported the half-maximal inhibitory concentration (IC50) values for other stilbenoids isolated from Vitis vinifera and other plant sources. This data provides a valuable context for the potential potency of this compound and other related compounds.

Table 1: Anticancer Activity of Stilbenoids (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
ResveratrolHepG230[8]
ResveratrolHep3B21[8]
ε-ViniferinHep3B63[8]
Ampelopsin AHepG276[8]
HopeaphenolHep3B13[8]
IsohopeaphenolHep3B26[8]
R2-viniferinHepG29.7[8]
α-ViniferinSMMC-772110.16 ± 1.95[6]
α-ViniferinMCF-710.72 ± 2.78[6]

Table 2: Antioxidant Activity of Stilbenoids (IC50 values in µM)

CompoundAssayIC50 (µM)Reference
ε-ViniferinDPPH80.12 ± 13.79[9]
ResveratrolDPPH81.92 ± 9.17[9]
Vitisin BDPPH129.14 ± 26.13[9]
ε-ViniferinFRAP28.81 ± 4.15[9]
ResveratrolFRAP13.36 ± 0.91[9]
α-ViniferinDPPHNot specified[10]
Caraphenol ADPPHNot specified[10]

Table 3: Anti-inflammatory Activity of Stilbenoids

Compound/ExtractAssayIC50Reference
Vitis vinifera leaf extractLipoxygenase inhibition1.63 µg/mL[5]
Vitis vinifera oilCOX-1/2 inhibitionNot specified[11]

Experimental Protocols

Isolation and Purification of Stilbenoids from Vitis vinifera

The isolation of this compound and other stilbenoids from Vitis vinifera typically involves a multi-step process of extraction and chromatographic separation.

1. Plant Material Preparation:

  • Stems, canes, or roots of Vitis vinifera are collected, washed, and air-dried.[12]

  • The dried plant material is then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727), ethanol, or acetone, often using maceration, Soxhlet extraction, or more advanced techniques like ultrasound-assisted or microwave-assisted extraction.[12][13]

  • The crude extract is then concentrated under reduced pressure to yield a residue.

3. Fractionation:

  • The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.[13]

4. Chromatographic Separation:

  • The fractions enriched in stilbenoids (often the ethyl acetate and n-butanol fractions) are subjected to various chromatographic techniques for further purification.

  • Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as stationary phases with gradient elution using solvent systems like chloroform-methanol or hexane-ethyl acetate.[14]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the separation of stilbenoids. A suitable two-phase solvent system, such as chloroform-methanol-n-butanol-water, is used to achieve separation.[12][13]

  • Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain highly pure compounds. A C18 column is typically used with a mobile phase gradient of water and methanol or acetonitrile.[12]

5. Structure Elucidation:

  • The structures of the isolated compounds are determined using a combination of spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to elucidate the detailed structure and stereochemistry.[12]

    • UV-Vis Spectroscopy and Infrared (IR) Spectroscopy: To identify characteristic chromophores and functional groups.

Biological Activity Assays

1. Anticancer Activity (MTT Assay):

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Antioxidant Activity (DPPH Radical Scavenging Assay):

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time.

  • The scavenging of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured by the decrease in absorbance at a specific wavelength (around 517 nm).

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[9]

3. Anti-inflammatory Activity (Nitric Oxide (NO) Scavenging Assay):

  • Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite (B80452) ions.

  • The test compound is incubated with sodium nitroprusside solution.

  • After incubation, Griess reagent is added to the mixture.

  • The absorbance of the chromophore formed during the diazotization of nitrite with sulphanilamide and subsequent coupling with naphthylethylenediamine is measured.

  • The decrease in absorbance of the chromophore indicates the NO scavenging activity of the compound.

Signaling Pathways and Mechanistic Insights

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, research on other stilbenoids, particularly resveratrol and its oligomers, provides valuable insights into their potential mechanisms of action. Furthermore, computational studies have begun to explore the interactions of stilbenoid trimers with key cellular targets.

Putative Anticancer Signaling Pathway of Stilbenoid Trimers

Based on molecular docking studies and the known mechanisms of other stilbenoids, a putative signaling pathway for the anticancer activity of stilbenoid trimers, including this compound, can be proposed. One potential target is Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in cell survival and stress resistance.[15][16] Inhibition of SIRT1 by stilbenoid trimers could lead to the activation of pro-apoptotic pathways.

anticancer_pathway cluster_cell Cancer Cell Viniferol_D This compound SIRT1 SIRT1 Viniferol_D->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition of p53 activity) Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis

Caption: Putative anticancer signaling pathway of this compound via SIRT1 inhibition.

General Stilbenoid Biosynthesis Pathway in Vitis vinifera

This compound, like all stilbenoids, is synthesized in plants through the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine and leads to the formation of p-coumaroyl-CoA, a key intermediate.

stilbenoid_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_acid->p-Coumaroyl_CoA 4CL Resveratrol Resveratrol p-Coumaroyl_CoA->Resveratrol Stilbene Synthase (STS) Stilbenoid_Dimers Stilbenoid_Dimers Resveratrol->Stilbenoid_Dimers Peroxidases/ Laccases Malonyl_CoA Malonyl_CoA Malonyl_CoA->Resveratrol Viniferol_D Viniferol_D Stilbenoid_Dimers->Viniferol_D Oxidative Coupling Higher_Oligomers Higher_Oligomers Viniferol_D->Higher_Oligomers

Caption: General overview of the stilbenoid biosynthesis pathway in Vitis vinifera.

Experimental Workflow for Stilbenoid Bioactivity Screening

The process of identifying and characterizing the biological activities of novel stilbenoids like this compound follows a systematic workflow.

experimental_workflow Plant_Material Vitis vinifera Plant Material Extraction Extraction and Fractionation Plant_Material->Extraction Chromatography Chromatographic Separation (CC, HSCCC, HPLC) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Bioassays In vitro Bioactivity Screening (Anticancer, Antioxidant, Anti-inflammatory) Pure_Compound->Bioassays IC50 Determination of IC50 values Bioassays->IC50 Mechanism_Studies Mechanism of Action Studies (Western Blot, PCR, etc.) IC50->Mechanism_Studies Signaling_Pathways Identification of Signaling Pathways Mechanism_Studies->Signaling_Pathways In_vivo_Studies In vivo Animal Studies Signaling_Pathways->In_vivo_Studies Clinical_Trials Preclinical and Clinical Development In_vivo_Studies->Clinical_Trials

Caption: A typical experimental workflow for the discovery and development of bioactive stilbenoids.

Conclusion and Future Directions

This compound represents a structurally intriguing member of the stilbenoid family with potential for significant biological activity. While its discovery has expanded our understanding of the chemical diversity of Vitis vinifera, a significant amount of research is still required to fully characterize its pharmacological profile. The lack of specific quantitative data and mechanistic studies for this compound highlights a clear gap in the current literature.

Future research should focus on:

  • Targeted isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

  • Systematic screening of this compound in a wide range of in vitro and in vivo models to determine its anticancer, anti-inflammatory, antioxidant, and other potential therapeutic activities.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.

  • Comparative studies to evaluate the bioactivity of this compound relative to resveratrol and other stilbenoid oligomers to understand the structure-activity relationships within this class of compounds.

The exploration of this compound and other complex stilbenoids holds considerable promise for the discovery of novel lead compounds for drug development. A deeper understanding of their biological activities and mechanisms of action will be crucial for translating the therapeutic potential of these natural products into clinical applications.

References

The Biological Significance of Stilbenetrimers: A Technical Guide to Viniferol D and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbenetrimers, a class of polyphenolic compounds derived from the oligomerization of resveratrol (B1683913), are gaining significant attention in the scientific community for their diverse and potent biological activities. Among these, Viniferol D stands out as a promising candidate for further investigation. This technical guide provides an in-depth overview of the biological significance of stilbenetrimers, with a focus on this compound and its related compounds. It summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

Stilbenoids are naturally occurring phenolic compounds produced by plants in response to stress, such as fungal infections or UV radiation.[1] They exist as monomers, like the well-studied resveratrol, or as more complex oligomers, including dimers, trimers, and tetramers. Stilbenetrimers, such as this compound and Miyabenol C, are formed through the oxidative coupling of three resveratrol units. These complex structures exhibit a wide range of biological activities, often surpassing those of their monomeric precursor. Their therapeutic potential spans across antioxidant, anti-inflammatory, anticancer, cardioprotective, and neuroprotective applications.[2] This guide aims to provide a comprehensive technical resource for researchers exploring the multifaceted biological roles of these intriguing molecules.

Quantitative Data on Stilbenetrimer Bioactivity

Quantitative assessment of the biological activity of stilbenetrimers is crucial for comparing their potency and guiding structure-activity relationship (SAR) studies. While specific data for this compound is limited in publicly available literature, data for structurally similar stilbenetrimers like Miyabenol C provides valuable insights.

CompoundCell Line/AssayBiological ActivityIC50 Value (µM)Reference
Miyabenol CMultiple Myeloma (U266)Antiproliferative10.8 - 29.4

Note: The IC50 value represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency.

Key Biological Activities and Underlying Mechanisms

Stilbenetrimers exhibit a broad spectrum of biological activities, primarily attributed to their potent antioxidant and modulatory effects on key cellular signaling pathways.

Antioxidant Activity

The polyphenolic nature of stilbenetrimers endows them with significant antioxidant properties. They can directly scavenge free radicals and chelate metal ions involved in radical-generating reactions, thereby mitigating oxidative stress, a key contributor to numerous chronic diseases.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer and cardiovascular disorders. Stilbenoids have been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways like NF-κB.

Anticancer Activity

The anticancer potential of stilbenes is a major area of research. These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis by targeting various signaling pathways crucial for cancer progression, including the MAPK and PI3K/Akt pathways.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of experimental findings. Below are representative protocols for key in vitro bioassays used to evaluate the biological activities of stilbenetrimers.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.

  • Reagents and Enzyme Preparation:

    • Use a commercial COX inhibitor screening assay kit or prepare purified COX-1 and COX-2 enzymes.

    • Prepare arachidonic acid (substrate) and a colorimetric or fluorometric probe.

  • Assay Procedure:

    • Pre-incubate the COX enzyme with various concentrations of the test compound or a known inhibitor (positive control) in a suitable buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specified time at 37°C.

    • Stop the reaction and measure the product formation (e.g., prostaglandin (B15479496) E2) using an appropriate detection method (e.g., ELISA or fluorescence).

  • Calculation:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Treatment:

    • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Molecular Mechanisms

The biological effects of stilbenetrimers are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be fully elucidated, studies on related stilbenes provide strong indications of their likely mechanisms of action.

experimental_workflow cluster_0 In Vitro Bioactivity Screening A Compound Isolation/Synthesis (e.g., this compound) B Primary Screening (e.g., Antioxidant Assays - DPPH) A->B C Secondary Screening (e.g., Anti-inflammatory - COX/LOX Assays) B->C D Tertiary Screening (e.g., Anticancer - MTT Assay on Cancer Cell Lines) C->D E Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) D->E F Lead Compound Identification E->F

Figure 1. A generalized experimental workflow for screening the bioactivity of natural compounds like this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a common feature of many cancers. Stilbenoids have been reported to modulate this pathway, often leading to the inhibition of cancer cell growth.

MAPK_pathway cluster_mapk MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation ViniferolD This compound ViniferolD->MEK Inhibition ViniferolD->ERK Inhibition

Figure 2. Putative inhibitory effect of this compound on the MAPK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival, growth, and proliferation. Its dysregulation is frequently observed in cancer. Several stilbenes have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_pathway cluster_pi3k PI3K/Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival ViniferolD This compound ViniferolD->PI3K Inhibition ViniferolD->Akt Inhibition

Figure 3. Postulated inhibitory action of this compound on the PI3K/Akt signaling cascade.
NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a central role in regulating the immune and inflammatory responses. Its constitutive activation is linked to the pathogenesis of inflammatory diseases and cancer. Stilbenoids can inhibit NF-κB activation, thereby exerting their anti-inflammatory and anticancer effects.

NFkB_pathway cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB releases GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription activates ViniferolD This compound ViniferolD->IKK Inhibition

Figure 4. Proposed mechanism of this compound in the inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Stilbenetrimers, including this compound, represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their complex and unique chemical structures, make them attractive candidates for drug discovery and development. This guide has provided a foundational overview of their biological significance, supported by available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Future research should focus on:

  • Isolation and purification of this compound to enable comprehensive biological evaluation.

  • Determination of specific IC50 values of this compound in a wide range of biological assays.

  • Elucidation of the precise molecular mechanisms and signaling pathways modulated by this compound.

  • In vivo studies to validate the therapeutic efficacy and assess the pharmacokinetic and safety profiles of this compound.

A deeper understanding of the biological significance of this compound and other stilbenetrimers will undoubtedly pave the way for the development of novel and effective therapies for a variety of human diseases.

References

In Silico Prediction of Viniferol D Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Viniferol D, a novel stilbenetrimer, represents a class of polyphenolic compounds with significant therapeutic potential. As a resveratrol (B1683913) derivative, it shares a structural backbone with molecules known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The exploration of this compound's specific bioactivities is a promising frontier in drug discovery. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to predict the bioactivity, pharmacokinetics, and potential therapeutic targets of this compound. By leveraging computational tools, researchers can accelerate the preliminary screening process, reduce costs, and gain valuable insights to guide further in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals.

Proposed In Silico Evaluation Workflow

The following workflow outlines a systematic approach to the computational analysis of this compound.

cluster_0 1. Target Identification & Ligand Preparation cluster_1 2. Molecular Docking & Binding Analysis cluster_2 3. ADMET & Drug-Likeness Prediction cluster_3 4. Pathway & Network Analysis a Literature Review & Database Mining (e.g., PDB, DrugBank) b This compound Structure Acquisition (e.g., PubChem) a->b c 3D Structure Optimization b->c e Molecular Docking Simulation (e.g., AutoDock Vina) c->e d Protein Preparation (Add Hydrogens, Remove Water) d->e f Binding Energy Calculation & Pose Analysis e->f j Identify Modulated Pathways (e.g., KEGG, Reactome) f->j g ADMET Prediction (e.g., SwissADME, ADMETLab) h Lipinski's Rule of Five Evaluation g->h i Toxicity & Carcinogenicity Assessment g->i k Construct Protein-Protein Interaction (PPI) Network i->k j->k

Figure 1: Proposed in silico workflow for this compound bioactivity prediction.

Experimental Protocols

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound (ligand) and the target protein for molecular docking.

Protocol:

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from a chemical database such as PubChem.

    • The structure is energy-minimized using a force field (e.g., MMFF94).

    • Polar hydrogens and Gasteiger charges are added to the ligand structure using software like AutoDock Tools.[3]

    • The final structure is saved in a suitable format (e.g., PDBQT) for docking.

  • Protein Preparation:

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.[3]

    • Polar hydrogens and Kollman charges are added to the protein.[3]

    • The prepared protein structure is saved in PDBQT format.

Molecular Docking Simulation

Objective: To predict the binding affinity and interaction patterns of this compound with a target protein.

Protocol:

  • Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.

  • Docking Execution: Molecular docking is performed using software such as AutoDock Vina.[4] The software samples different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

  • Validation: The docking protocol is validated by re-docking the native ligand (if available) into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked and co-crystallized ligand poses indicates a valid docking protocol.[3]

  • Analysis: The docking results are analyzed to identify the best binding pose of this compound based on the lowest binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are visualized and analyzed using software like PyMOL or Discovery Studio.[4]

ADMET and Physicochemical Property Prediction

Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.

Protocol:

  • Property Calculation: The 2D structure of this compound is submitted to web-based platforms like SwissADME or ADMETLab.[3]

  • Parameter Analysis: The following parameters are analyzed:

    • Physicochemical Properties: Molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors.

    • Pharmacokinetics (ADME): Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes.

    • Drug-Likeness: Evaluation based on rules such as Lipinski's Rule of Five.[3][5]

    • Toxicity: Prediction of potential toxicities, including mutagenicity and carcinogenicity.[3]

Data Presentation

The following tables represent a hypothetical in silico analysis of this compound, based on methodologies applied to similar compounds.

Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five
Molecular Weight~678 g/mol > 500 (1 Violation)
logP (Lipophilicity)~6.5> 5 (1 Violation)
Hydrogen Bond Donors9< 5 (1 Violation)
Hydrogen Bond Acceptors9< 10 (No Violation)
Conclusion May exhibit reduced oral bioavailability due to high molecular weight and lipophilicity.

Table 2: Predicted ADMET Profile of this compound

ParameterPredictionInterpretation
Absorption
GI AbsorptionLowPoor absorption from the gastrointestinal tract is predicted.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
Distribution
P-gp SubstrateYesPotential for active efflux from cells.
Metabolism
CYP1A2 InhibitorYesPotential for drug-drug interactions.
CYP2C9 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoUnlikely to inhibit this major metabolic enzyme.
Excretion
Renal OCT2 SubstrateNoNot likely to be a substrate for this renal transporter.
Toxicity
Ames ToxicityNon-toxicPredicted to be non-mutagenic.
CarcinogenicityNon-carcinogenPredicted to be non-carcinogenic.[3]

Table 3: Hypothetical Molecular Docking Results of this compound Against Potential Targets

Protein TargetPDB IDBinding Energy (kcal/mol)Interacting Residues (Example)Potential Bioactivity
HER23POZ-10.8LYS753, ASP863, MET801Anticancer[3]
CDK65L2S-9.5VAL23, ILE19, LYS43Anticancer[3]
SIRT14I5I-8.9ILE347, SER441, HIS363Anti-aging, Metabolic Regulation[6]
PDE43G4O-11.2GLN369, ASN321, ILE336Anti-inflammatory, Slimming[6]

Signaling Pathway Visualization

Based on the known activities of related stilbenoids, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K-AKT-mTOR pathway.[3]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation ViniferolD This compound ViniferolD->PI3K Inhibition? ViniferolD->AKT Inhibition?

Figure 2: Hypothetical modulation of the PI3K-AKT-mTOR pathway by this compound.

The in silico methodologies outlined in this guide provide a robust framework for the preliminary assessment of this compound's bioactivity. Through molecular docking, ADMET prediction, and pathway analysis, researchers can efficiently identify promising therapeutic targets and anticipate the pharmacokinetic profile of this novel compound. While computational predictions require experimental validation, they are an indispensable tool in modern drug discovery, enabling a more focused and resource-efficient development pipeline for natural products like this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a resveratrol (B1683913) trimer, a stilbenoid found in various parts of the grapevine (Vitis vinifera), particularly in the stems and roots. As a member of the stilbenoid family, this compound is of significant interest to the scientific community due to its potential pharmacological activities, which are presumed to be similar to other well-studied stilbenoids like resveratrol and ε-viniferin. These activities may include antioxidant, anti-inflammatory, and anticancer effects.

These application notes provide detailed protocols for the extraction and purification of this compound from Vitis vinifera stems, enabling researchers to obtain this compound for further investigation. The protocols are based on established methods for the isolation of stilbenoids from grapevines.

Data Presentation: Quantitative Analysis of Stilbenoid Extraction

The efficiency of stilbenoid extraction from grapevine canes is influenced by various parameters, including the choice of solvent and temperature. The following tables summarize quantitative data from studies on the extraction of key stilbenoids, which can serve as a reference for optimizing this compound extraction.

Table 1: Yield of Stilbenoids using Different Extraction Methods

CompoundPlant MaterialExtraction MethodSolventTemperature (°C)Yield (mg/g dry weight)Purity (%)Reference
(+)-Viniferol DVitis vinifera 'Kyohou' stemsMethanol (B129727) extraction followed by column chromatographyMethanolRoom TemperatureNot specifiedNot specified[1][2]
trans-resveratrolMilled grape canesSolid-Liquid Extraction50-70% Ethanol (B145695)83.64.25Not specified[3][4]
trans-ε-viniferinMilled grape canesSolid-Liquid Extraction50-70% Ethanol83.62.03Not specified[3][4]
StilbenoidsGrape StemsPressurized Liquid Extraction30% Ethanol120Not specifiedNot specified[5]

Table 2: Influence of Solvent and Temperature on Stilbenoid Extraction Yield from Grape Stems

Solvent SystemTemperature (°C)Total Polyphenol Content (g GAE/100g dm)Reference
80% EthanolNot specified29.4 (red grape) / 17.2 (white grape)[6][7]
70% AcetoneNot specified38.4 (red grape) / 22.9 (white grape)[6][7]

Experimental Protocols

Protocol 1: General Extraction of this compound from Grapevine Stems

This protocol is based on the initial isolation of (+)-Viniferol D and general methods for stilbenoid extraction.

Materials:

  • Dried grapevine stems (Vitis vinifera)

  • Methanol

  • Ethanol (80%)

  • Acetone (70%)

  • Rotary evaporator

  • Grinder or mill

  • Soxhlet apparatus (optional)

  • Ultrasonic bath (optional)

  • Filter paper

  • Chromatography columns (Silica gel, Sephadex LH-20)

Procedure:

  • Material Preparation:

    • Collect fresh grapevine stems and air-dry them in a well-ventilated area, protected from direct sunlight.

    • Once completely dry, grind the stems into a fine powder using a grinder or mill.

  • Extraction (Choose one of the following methods):

    • Maceration:

      • Soak the powdered grape stems in methanol (or 80% ethanol or 70% acetone) at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional stirring.

      • Filter the extract through filter paper to separate the solid residue from the liquid extract.

      • Repeat the extraction process with the residue two more times to ensure maximum recovery of stilbenoids.

      • Combine the filtrates.

    • Soxhlet Extraction:

      • Place the powdered grape stems into a thimble and extract with methanol (or 80% ethanol) in a Soxhlet apparatus for 6-8 hours.

      • This method provides a more exhaustive extraction.

    • Ultrasound-Assisted Extraction (UAE):

      • Suspend the powdered grape stems in the chosen solvent in a flask.

      • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

      • Filter the extract and repeat the process on the residue.

  • Solvent Evaporation:

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract. Further optimization of the solvent systems may be required.

Materials:

  • Crude this compound extract

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), methanol, chloroform)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol or the initial mobile phase.

    • Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Collect fractions and monitor the separation using TLC, visualizing the spots under UV light.

    • Pool the fractions containing this compound based on the TLC profile.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the pooled fractions by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

    • This step helps to remove impurities of different molecular sizes.

    • Collect and monitor fractions as described above.

  • Preparative HPLC (Optional, for high purity):

    • For obtaining highly pure this compound, subject the enriched fractions to preparative reverse-phase HPLC.

    • A C18 column is typically used with a mobile phase gradient of water (often with a small amount of acid like formic acid) and acetonitrile (B52724) or methanol.

    • The elution conditions should be optimized based on analytical HPLC analysis of the fractions.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Grapevine Stems Grinding Grinding Start->Grinding Extraction Extraction (Maceration/Soxhlet/UAE) Solvents: Methanol, Ethanol, Acetone Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel TLC_Monitoring1 TLC Monitoring Silica_Gel->TLC_Monitoring1 Fraction_Pooling1 Fraction Pooling TLC_Monitoring1->Fraction_Pooling1 Sephadex Sephadex LH-20 Chromatography Fraction_Pooling1->Sephadex TLC_Monitoring2 TLC Monitoring Sephadex->TLC_Monitoring2 Fraction_Pooling2 Fraction Pooling TLC_Monitoring2->Fraction_Pooling2 Prep_HPLC Preparative HPLC (Optional) Fraction_Pooling2->Prep_HPLC Pure_Viniferol_D Pure this compound Fraction_Pooling2->Pure_Viniferol_D If Prep-HPLC is skipped Prep_HPLC->Pure_Viniferol_D Characterization Characterization (HPLC, MS, NMR) Pure_Viniferol_D->Characterization

Caption: Workflow for this compound Extraction and Purification.

Inferred Anti-inflammatory Signaling Pathway of this compound

Based on the known mechanisms of other viniferins, this diagram illustrates a potential anti-inflammatory signaling pathway for this compound.[1][9][10]

Anti_inflammatory_Pathway cluster_cell Macrophage / Microglia LPS LPS TLR4 TLR4 LPS->TLR4 Activates PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt Viniferol_D This compound Viniferol_D->PI3K_Akt Inhibits NFkB NF-κB Viniferol_D->NFkB Inhibits PI3K_Akt->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Transcription Inflammatory_Mediators Inflammatory Mediators (NO, PGE2) Proinflammatory_Genes->Inflammatory_Mediators Leads to Production

Caption: Inferred Anti-inflammatory Mechanism of this compound.

Inferred Antioxidant Signaling Pathway of this compound

This diagram illustrates a potential antioxidant mechanism of this compound, inferred from related stilbenoid compounds.[3][9][11]

Antioxidant_Pathway cluster_cell Cell Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Activates Cellular_Protection Cellular Protection Oxidative_Stress->Cellular_Protection Causes Damage Viniferol_D This compound Nrf2 Nrf2 Viniferol_D->Nrf2 Promotes Translocation Viniferol_D->Keap1 Inactivates ARE Antioxidant Response Element (ARE) in Nucleus Nrf2->ARE Translocates and Binds Keap1->Nrf2 Releases Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, Catalase) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->Cellular_Protection Promotes

Caption: Inferred Antioxidant Mechanism of this compound.

References

Application Note: A Proposed HPLC-MS/MS Method for the Quantification of Viniferol D in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Viniferol D in biological matrices such as plasma and serum. This compound, a resveratrol (B1683913) trimer, is a stilbenoid of interest for its potential pharmacological activities. Due to the absence of a standardized, published method for this compound, this protocol has been developed by adapting established methodologies for the analysis of resveratrol and its oligomers.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies involving this compound.

Introduction

This compound is a complex polyphenol belonging to the stilbenoid family, specifically a resveratrol dehydrotrimer.[] Stilbenoids, including the well-studied resveratrol, are known for their diverse biological activities. As interest in the therapeutic potential of resveratrol oligomers grows, the need for robust analytical methods for their quantification becomes crucial. HPLC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for accurately measuring low concentrations of analytes like this compound in complex biological samples. This proposed method is based on the principles of reversed-phase chromatography coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Chemical Information

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC42H32O9680.7

Source: Alfa Chemistry, BOC Sciences[][4]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Hexestrol or a stable isotope-labeled resveratrol oligomer

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma/serum (blank)

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from plasma or serum.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions
ParameterProposed Value
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient ElutionSee Table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
8.01090
10.01090
10.19010
12.09010
Mass Spectrometry Conditions
ParameterProposed Value
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
Ion Spray Voltage-4500 V
Temperature500°C
Collision GasNitrogen
Dwell Time150 ms
MRM TransitionsSee Table below

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound679.2 (M-H)-To be determined empiricallyTo be optimized
Internal Standard (Hexestrol)269.1 (M-H)-134.0-35

Note: The precursor ion for this compound is derived from its molecular weight of 680.7 g/mol . The product ion and collision energy for this compound need to be determined by infusing a standard solution into the mass spectrometer. For resveratrol, a common precursor-product ion transition in negative mode is m/z 227 -> 185.[1][5]

Method Validation Parameters (Hypothetical)

The following table presents hypothetical validation parameters based on typical performance for similar stilbenoid quantification methods.[6][7]

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10
Accuracy85-115% (80-120% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)
RecoveryConsistent and reproducible
Matrix EffectWithin acceptable limits
StabilityStable under relevant storage and processing conditions

Data Presentation

Table 1: Hypothetical Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950
100011.900

Table 2: Hypothetical Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.210.2103.5
Low36.298.77.899.1
Medium804.5101.35.9100.8
High8003.899.54.7101.2

Visualization of Experimental Workflow

ViniferolD_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample (100 µL) add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate quantify Quantification (Calibration Curve) integrate->quantify result Final Concentration quantify->result

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Viniferol D and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the proposed biomimetic synthesis of Viniferol D, a naturally occurring stilbenetrimer found in Vitis vinifera (grapevine). While a formal total synthesis of this compound has not been reported in the scientific literature, its biogenesis through the oxidative coupling of resveratrol (B1683913) and ε-viniferin suggests a viable biomimetic approach. This document outlines a potential enzymatic synthesis protocol, summarizes relevant quantitative data for related compounds, and explores potential signaling pathways modulated by this class of molecules.

Proposed Biomimetic Synthesis of this compound

The most plausible route for the synthesis of this compound is through a biomimetic oxidative coupling reaction, which mimics the natural biosynthetic pathway in plants. This approach typically utilizes an enzyme, such as Horseradish Peroxidase (HRP), to catalyze the formation of radical intermediates from resveratrol and ε-viniferin, which then couple to form the trimer.

Experimental Workflow for Biomimetic Synthesis

Biomimetic_Synthesis_Workflow Res Resveratrol Reaction Reaction Mixture (Aqueous Acetone) Res->Reaction eVin ε-Viniferin eVin->Reaction HRP Horseradish Peroxidase (HRP) / H2O2 HRP->Reaction Purification Purification (HPLC) Reaction->Purification ViniD This compound Purification->ViniD

Caption: Biomimetic synthesis workflow for this compound.

Detailed Experimental Protocol: HRP-Catalyzed Synthesis

This protocol is adapted from established methods for the biomimetic synthesis of resveratrol oligomers.[1][2][3]

Materials:

  • trans-Resveratrol

  • (±)-ε-Viniferin (can be synthesized via oxidative coupling of resveratrol[4])

  • Horseradish Peroxidase (HRP), Type VI

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetone (B3395972), HPLC grade

  • Water, deionized

  • Phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate (B1210297), HPLC grade

  • Silica (B1680970) gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Reaction Mixture:

    • Dissolve trans-resveratrol and (±)-ε-viniferin in a 1:1 molar ratio in a minimal amount of acetone.

    • Add this solution to a phosphate buffer (pH 7.0) to create an aqueous acetone solution (e.g., 10% acetone v/v). The final concentration of the reactants should be in the range of 1-5 mM.

  • Enzymatic Reaction:

    • To the stirred reaction mixture, add Horseradish Peroxidase (HRP) to a final concentration of 1-5 U/mL.

    • Initiate the reaction by the slow, dropwise addition of a dilute solution of hydrogen peroxide (e.g., 0.1%) over a period of 4-8 hours. The molar ratio of H₂O₂ to the stilbene (B7821643) substrates should be approximately 1:1.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Reaction Quenching and Extraction:

    • Once the reaction is complete (as indicated by the consumption of starting materials), quench the reaction by adding a sufficient volume of ethyl acetate to extract the products.

    • Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product mixture can be pre-purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Isolate and purify this compound from the enriched fractions using preparative HPLC with a C18 column and a gradient of water and acetonitrile (B52724) as the mobile phase.

  • Characterization:

    • Confirm the structure and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data

Due to the lack of a reported total synthesis, quantitative data for the synthesis of this compound is not available. However, data from the isolation and biological evaluation of related stilbenoids can provide valuable context.

Table 1: Cytotoxicity of Stilbenoid Compounds (IC₅₀ values in µM)

Compound/ExtractDU-145 (Prostate Cancer)MDA-MB-231 (Breast Cancer)A431 (Skin Cancer)Reference
trans-Gnetin H4.898.61-[5]
cis-Gnetin H---[5]
Suffruticosol E6.237.54-[5]
Vitis vinifera Seed Extract--111.11 (µg/mL)[6][7]
Vitis vinifera Peel Extract--319.14 (µg/mL)[6][7]

Note: The cytotoxicity data for Vitis vinifera extracts are presented in µg/mL as reported in the source. These extracts contain a mixture of polyphenols, including various viniferins.

Potential Signaling Pathways

The biological activity of this compound is likely mediated through the modulation of various cellular signaling pathways. Based on studies of resveratrol and its other oligomers, the following pathways are of significant interest.

SIRT1 Signaling Pathway

Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. It is plausible that this compound, as a resveratrol trimer, may also modulate this pathway.

SIRT1_Pathway cluster_0 Cellular Stress / Caloric Restriction Stress Increased NAD+/NADH Ratio SIRT1 SIRT1 Stress->SIRT1 Activates ViniD This compound (Hypothesized) ViniD->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) FoxO FoxO Proteins SIRT1->FoxO Deacetylates (Activates) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) Mito Mitochondrial Biogenesis & Function PGC1a->Mito StressRes Stress Resistance & Longevity FoxO->StressRes Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Hypothesized activation of the SIRT1 pathway by this compound.

Vitamin D Receptor (VDR) Signaling Pathway (Hypothetical)

Resveratrol has been shown to potentiate the signaling of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression involved in calcium homeostasis, immune function, and cell proliferation. While direct evidence for this compound is lacking, a similar interaction can be hypothesized.

VDR_Signaling_Pathway cluster_1 Cell Nucleus VDR Vitamin D Receptor (VDR) RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes VDRE Vitamin D Response Element (VDRE) in DNA RXR->VDRE Binds Gene Target Gene Transcription (e.g., Cell Cycle Regulation, Immune Response) VDRE->Gene Regulates VitaminD 1,25(OH)2D3 (Active Vitamin D) VitaminD->VDR Binds & Activates ViniD This compound (Hypothesized) ViniD->VDR Potentiates Binding (Hypothesized)

Caption: Hypothetical potentiation of VDR signaling by this compound.

Conclusion

While the total synthesis of this compound remains an open challenge in organic chemistry, a biomimetic approach utilizing enzymatic oxidative coupling presents a promising and feasible strategy for its laboratory preparation. Further research is warranted to optimize this synthetic route and to fully elucidate the biological activities and mechanisms of action of this complex natural product. The potential for this compound and its derivatives to modulate key signaling pathways, such as SIRT1 and potentially VDR, makes them intriguing candidates for further investigation in the context of drug discovery and development.

References

Application Notes and Protocols for Developing a Stable Formulation of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D, a stilbenetrimer found in Vitis vinifera, has garnered interest for its potential therapeutic properties. However, like many phenolic compounds, this compound is susceptible to degradation, which presents a significant challenge for its use in research and development. This document provides detailed application notes and protocols for developing a stable formulation of this compound, focusing on two effective stabilization strategies: lipid-based nanocarriers and cyclodextrin (B1172386) inclusion complexes. Additionally, it outlines protocols for stability testing and evaluation of antioxidant activity to ensure the efficacy and shelf-life of the developed formulations.

Physicochemical Properties and Instability of this compound

This compound is a polyphenolic compound soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1][2][3] Its stilbenoid structure makes it prone to degradation under various conditions.

Key Instability Factors:

  • Oxidation: The phenolic hydroxyl groups in this compound are susceptible to oxidation, which can be accelerated by exposure to air, heat, and certain metal ions. This process can lead to the formation of quinone-type products and a loss of biological activity.

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can cause isomerization and degradation of stilbenoids, often resulting in a yellowing of the product.[4][5] This is a critical consideration for both storage and experimental handling.

  • pH: The stability of phenolic compounds is often pH-dependent.[6][7][8][9] Alkaline conditions can promote the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation.

  • Temperature: Elevated temperatures can accelerate the rate of both oxidative and hydrolytic degradation of stilbenoids.[4][10][11]

Formulation Strategies for Stabilization

To overcome the inherent instability of this compound, two primary formulation strategies are proposed: encapsulation in lipid nanocapsules (LNCs) and complexation with cyclodextrins.

Lipid Nanocapsule (LNC) Formulation

LNCs are lipid-based nanocarriers that can encapsulate lipophilic compounds like this compound, protecting them from degradation and improving their solubility and bioavailability.[4][5][10][12]

3.1.1. Experimental Protocol: Preparation of this compound-Loaded LNCs by Phase Inversion

This protocol is adapted from the phase inversion method used for formulating flavonoid-loaded LNCs.[4][10]

Materials:

  • This compound

  • Labrafac® WL 1349 (Caprylic/capric triglyceride) - Oil phase

  • Kolliphor® HS 15 (Macrogol 15 hydroxystearate) - Surfactant

  • Lipoïd® S75-3 (Soybean lecithin) - Surfactant

  • Sodium chloride (NaCl)

  • Deionized water

  • Acetone (for cleaning)

Equipment:

  • Magnetic stirrer with heating capabilities

  • Thermostatically controlled water bath

  • Beakers and magnetic stir bars

  • Glass vials

Procedure:

  • Preparation of Phases:

    • Oil Phase: Weigh the required amounts of Labrafac®, Kolliphor® HS 15, Lipoïd® S75-3, and this compound.

    • Aqueous Phase: Prepare a deionized water solution containing NaCl.

  • Mixing and Heating:

    • Combine all components (oil phase and aqueous phase) in a beaker with a magnetic stir bar.

    • Heat the mixture under magnetic stirring through three cycles of increasing and decreasing temperature between 60°C and 85°C. The heating and cooling rate should be controlled at approximately 4°C/minute.

  • Phase Inversion:

    • During the last cooling cycle, an irreversible shock is induced by the addition of cold deionized water (0°C) when the mixture reaches the phase inversion temperature (PIT). This leads to the spontaneous formation of nanocapsules.

  • Purification and Storage:

    • The resulting LNC suspension can be further purified by dialysis if necessary to remove any unencapsulated this compound.

    • Store the LNC suspension at 4°C in the dark.

Table 1: Example Formulation Composition for this compound-Loaded LNCs

ComponentFunctionExample Concentration (w/w %)
This compoundActive0.1 - 1.0
Labrafac® WL 1349Oil Phase20.0
Kolliphor® HS 15Surfactant15.0
Lipoïd® S75-3Surfactant1.5
NaClTonicity0.9
Deionized WaterAqueousq.s. to 100
Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with guest molecules like this compound, enhancing their stability, solubility, and bioavailability.[6][13][14][15][16] The hydrophobic inner cavity of the CD encapsulates the lipophilic part of the guest molecule, protecting it from the external environment.

3.2.1. Experimental Protocol: Preparation of this compound-Cyclodextrin Complex by Kneading

The kneading method is a simple and efficient way to prepare inclusion complexes.[14][15]

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol-water solution (e.g., 50% v/v)

Equipment:

  • Mortar and pestle

  • Spatula

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Mixing: Place the accurately weighed cyclodextrin in a mortar.

  • Kneading: Slowly add a small amount of the ethanol-water solution to the cyclodextrin to form a paste. Gradually add the weighed this compound to the paste and knead thoroughly with the pestle for 30-60 minutes. The mixture should maintain a paste-like consistency.

  • Drying: The resulting paste is dried in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: The dried complex is pulverized and passed through a fine-mesh sieve to obtain a uniform powder.

  • Storage: Store the complex in a tightly sealed, light-resistant container at room temperature.

Table 2: Characterization of this compound Formulations

ParameterLNC FormulationCyclodextrin Complex
Appearance Opalescent liquid suspensionWhite to off-white powder
Particle Size 20 - 200 nm (determined by Dynamic Light Scattering)Not applicable
Encapsulation Efficiency > 90% (quantified by HPLC after separation of free drug)> 90% (determined by spectroscopic or thermal methods)
Drug Loading Typically 0.1 - 2.0 mg/mLDependent on the molar ratio and complexation efficiency

Stability Testing Protocol

A robust stability testing protocol is crucial to determine the shelf-life and optimal storage conditions for the this compound formulations. This involves subjecting the formulations to various stress conditions.[17][18][19]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Protocol:

  • Sample Preparation: Prepare solutions of unformulated this compound and the stabilized formulations (LNC and cyclodextrin complex) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the samples with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the samples with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the samples with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid samples and solutions to 80°C for 48 hours.

    • Photodegradation: Expose the samples to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Long-Term Stability Studies

Protocol:

  • Storage Conditions: Store the this compound formulations at different temperature and humidity conditions (e.g., 25°C/60% RH and 40°C/75% RH) in light-resistant containers.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

  • Analysis: Analyze the samples for the following parameters:

    • Appearance: Visual inspection for any changes in color, clarity, or precipitation.

    • This compound Content: Quantify using a validated HPLC method.

    • Degradation Products: Monitor for the appearance and growth of any degradation peaks in the HPLC chromatogram.

    • Antioxidant Activity: Assess using the DPPH and FRAP assays described below.

    • For LNCs: Monitor particle size and polydispersity index (PDI).

Analytical Methods

HPLC Method for Quantification of this compound

A validated stability-indicating HPLC method is essential for accurate quantification of this compound and its degradation products.[1][20][21][22]

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile
Gradient Start with a higher percentage of A, gradually increasing B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detection UV-Vis Diode Array Detector (DAD) at the λmax of this compound (typically in the 280-320 nm range for stilbenoids)

Method Validation: The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Antioxidant Activity Assays

These assays can be used to evaluate the functional stability of the this compound formulations.

5.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of the this compound formulation and a positive control (e.g., ascorbic acid).

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

5.2.2. FRAP (Ferric Reducing Antioxidant Power) Assay

Protocol:

  • Prepare FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Prepare various concentrations of the this compound formulation and a standard (e.g., FeSO₄·7H₂O).

  • In a 96-well plate, add 20 µL of the sample or standard to 180 µL of the FRAP reagent.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 593 nm.

  • Construct a standard curve and determine the FRAP value of the samples.

Visualization of Key Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Viniferin compounds have been shown to induce apoptosis in cancer cells through the MAPK/ERK signaling pathway.[12] This pathway is a key regulator of cell proliferation, differentiation, and survival.

ViniferolD_Signaling Viniferol_D This compound ROS Increased ROS Viniferol_D->ROS RAF RAF Viniferol_D->RAF Inhibition Upstream_Kinase Upstream Kinase (e.g., Receptor-Like Kinase) ROS->Upstream_Kinase RAS RAS Upstream_Kinase->RAS RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Cytosolic_Targets Cytosolic Targets (e.g., p90RSK) ERK->Cytosolic_Targets Nuclear_Targets Nuclear Targets (e.g., c-Fos, c-Jun) ERK->Nuclear_Targets Apoptosis Apoptosis Cytosolic_Targets->Apoptosis Nuclear_Targets->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Nuclear_Targets->Cell_Cycle_Arrest

Caption: Proposed MAPK/ERK signaling pathway modulated by this compound.

Experimental Workflow for Formulation Development and Stability Testing

This workflow outlines the logical progression from formulation to stability assessment.

Formulation_Workflow Start Start: Unstable this compound Formulation Formulation Development Start->Formulation LNC Lipid Nanocapsules Formulation->LNC CD Cyclodextrin Complex Formulation->CD Characterization Physicochemical Characterization LNC->Characterization CD->Characterization Stability_Testing Stability Testing Characterization->Stability_Testing Forced_Degradation Forced Degradation (pH, Temp, Light, Oxid.) Stability_Testing->Forced_Degradation Long_Term Long-Term Stability (ICH Conditions) Stability_Testing->Long_Term Analysis Analytical Evaluation Forced_Degradation->Analysis Long_Term->Analysis HPLC HPLC Analysis (Purity, Degradants) Analysis->HPLC Antioxidant Antioxidant Assays (DPPH, FRAP) Analysis->Antioxidant End End: Stable this compound Formulation Analysis->End

Caption: Workflow for this compound formulation and stability assessment.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for researchers to develop and characterize stable formulations of this compound. By employing lipid nanocapsules or cyclodextrin complexation, the inherent instability of this compound can be overcome, enabling more reliable and reproducible in vitro and in vivo studies. The outlined stability testing and analytical methods will ensure the quality and efficacy of the developed formulations, paving the way for further investigation into the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Testing Viniferol D in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Viniferol D, a stilbenetrimer derived from Vitis vinifera. The following protocols and guidelines are designed to assist researchers in assessing its potential cytotoxic, anti-proliferative, and apoptotic effects on cancer cell lines, as well as its influence on key cellular signaling pathways.

Introduction to this compound

This compound is a resveratrol (B1683913) derivative belonging to the stilbenoid family of polyphenolic compounds.[1][2] Stilbenoids, including resveratrol and its analogues, have garnered significant interest for their diverse biological activities, which include antioxidant, anti-inflammatory, anti-aging, and anticancer properties.[1][2] Preliminary studies on related stilbenes have indicated potential cytotoxicity against various cancer cell lines, suggesting that this compound may also possess valuable pharmacological activities.[1][3] These protocols outline key in vitro assays to elucidate the biological effects of this compound.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and structured tables.

Table 1: Cell Viability (IC50 Values) of this compound in Different Cancer Cell Lines

Cell LineThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72hDoxorubicin (Positive Control) IC50 (µM) after 72h
MDA-MB-231 [Insert Data][Insert Data][Insert Data]
DU-145 [Insert Data][Insert Data][Insert Data]
HepG2 [Insert Data][Insert Data][Insert Data]
A549 [Insert Data][Insert Data][Insert Data]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells (72h treatment)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Apoptotic Cells (Sub-G1)
Vehicle Control (DMSO) [Insert Data][Insert Data][Insert Data][Insert Data]
This compound (IC50/2) [Insert Data][Insert Data][Insert Data][Insert Data]
This compound (IC50) [Insert Data][Insert Data][Insert Data][Insert Data]
This compound (IC50*2) [Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells (48h treatment)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Vehicle Control (DMSO) [Insert Data][Insert Data][Insert Data]
This compound (IC50) [Insert Data][Insert Data][Insert Data]
Staurosporine (Positive Control) [Insert Data][Insert Data][Insert Data]

Experimental Protocols

General Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma (MDA-MB-231), human prostate carcinoma (DU-145), human liver carcinoma (HepG2), and human lung carcinoma (A549) cell lines can be procured from a certified cell bank.

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Subculture: Passage the cells upon reaching 80-90% confluency.

Preparation of this compound Stock Solution
  • Solvent: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution and store at -20°C or -80°C, protected from light.

  • Working Solutions: Dilute the stock solution in the complete cell culture medium to the desired final concentrations immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO). Include a positive control such as Doxorubicin.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50/2, IC50, and IC50*2) for 48 or 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold Phosphate Buffered Saline (PBS), and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI). Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours. Include a positive control for apoptosis, such as Staurosporine.

  • Cell Harvesting: Harvest the cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Testing of this compound

G cluster_prep Preparation cluster_assays Primary Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation prep_viniferol Prepare this compound Stock (DMSO) cell_viability Cell Viability Assay (MTT) prep_viniferol->cell_viability prep_cells Cell Line Culture & Maintenance prep_cells->cell_viability ic50 Determine IC50 Values cell_viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot Analysis ic50->western_blot data_analysis Quantitative Data Tabulation cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis interpretation Conclusion on Bioactivity data_analysis->interpretation G cluster_effects Cellular Effects Viniferol_D This compound VDR_RXR VDR/RXR Heterodimer Viniferol_D->VDR_RXR Potentiates Activation VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Cell Differentiation Gene_Transcription->Differentiation

References

Application Notes and Protocols for Studying Viniferol D Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D, a stilbenetrimer, belongs to the diverse class of resveratrol (B1683913) oligomers found in plants such as Vitis vinifera. While resveratrol and its simpler derivatives have been extensively studied for their potential health benefits, the pharmacokinetic properties of more complex oligomers like this compound are less understood. Due to the limited availability of direct pharmacokinetic data for this compound, this document provides a generalized protocol based on established methodologies for other stilbenoids, particularly resveratrol and its derivatives. These protocols can be adapted for the preclinical pharmacokinetic evaluation of this compound in rodent models. The provided quantitative data is derived from studies on resveratrol and its analogs and should be considered as a predictive baseline.

Data Presentation: Predicted Pharmacokinetic Parameters of Stilbenoids in Rats

The following tables summarize pharmacokinetic parameters for resveratrol and its methylated analog, pterostilbene, following intravenous and oral administration in rats. This data can serve as a reference for predicting the pharmacokinetic behavior of this compound, although significant differences may exist due to its larger and more complex structure.

Table 1: Intravenous Pharmacokinetic Parameters of Stilbenoids in Rats

ParameterResveratrol (5 mg/kg)[1]Pterostilbene (11.2 mg/kg)[2]Predicted this compound
Half-life (t½) 9.5 ± 3.7 h1.73 ± 0.78 hLonger than resveratrol
Volume of Distribution (Vd) 5.8 ± 4.7 L/kg2.41 ± 1.13 L/kgPotentially larger
Clearance (Cl) 0.39 ± 0.26 L/h/kg0.960 ± 0.025 L/h/kgPotentially slower
Area Under the Curve (AUC) 6076 ± 2959 ng·h/mL17,500 ± 6,600 ng·h/mLDose-dependent

Table 2: Oral Pharmacokinetic Parameters of Stilbenoids in Rats

ParameterResveratrol (100 mg/kg)[1]Pterostilbene (56 mg/kg)[2]Predicted this compound
Maximum Concentration (Cmax) Low (variable)Markedly higher than resveratrolLikely low
Time to Cmax (Tmax) ~30 min~15-30 minPotentially longer
Bioavailability (F) < 1%[3]~80%[2]Likely low
Major Metabolites Glucuronide and sulfate (B86663) conjugates[4]Glucuronide and sulfate conjugates[2]Glucuronide and sulfate conjugates

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used for pharmacokinetic studies of stilbenoids.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have free access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.

Dosing and Administration
  • Dosing Vehicle: Due to the poor water solubility of stilbenoids, this compound will likely need to be formulated in a suitable vehicle. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in water. For intravenous administration, a solution in a mixture of saline, ethanol, and polyethylene (B3416737) glycol (PEG) may be required.

  • Intravenous (IV) Administration: Administer this compound solution via the tail vein. A typical dose for resveratrol pharmacokinetic studies is in the range of 5-20 mg/kg.[1]

  • Oral (PO) Administration: Administer this compound suspension by oral gavage. Oral doses for stilbenoids are typically higher than IV doses, often in the range of 50-150 mg/kg, due to expected low bioavailability.[1]

Blood Sample Collection
  • Sampling Time Points: Collect blood samples (approximately 200 µL) from the jugular vein or tail vein at predetermined time points. For IV administration, suggested time points are: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose. For oral administration, suggested time points are: 0 (predose), 15, 30, 45 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into heparinized tubes. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

This protocol describes a protein precipitation method for extracting this compound and its potential metabolites from plasma.

  • Materials:

    • Rat plasma samples

    • Acetonitrile (B52724) (ACN) with 0.1% formic acid

    • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

    • Microcentrifuge tubes

  • Procedure:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex and centrifuge again to pellet any remaining particulates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte and then re-equilibrating the column.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (parent molecule) and a specific product ion (fragment) for this compound and the internal standard will need to be determined by direct infusion.

  • Data Analysis:

    • Construct a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

    • Pharmacokinetic parameters (t½, Vd, Cl, AUC, Cmax, Tmax, F) can be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).

Visualizations

Pharmacokinetic_Study_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Dosing (IV or Oral Gavage) Fasting->Dosing Blood_Sampling Serial Blood Sampling (Jugular/Tail Vein) Dosing->Blood_Sampling Time Points Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (Protein Precipitation) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Software) LCMS_Analysis->PK_Analysis Stilbenoid_Metabolism cluster_absorption Intestinal Absorption cluster_metabolism Metabolism cluster_circulation_excretion Circulation & Excretion Oral_Dose Oral this compound Intestinal_Lumen Intestinal Lumen Oral_Dose->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Liver Liver Enterocytes->Liver Portal Vein Phase_II Phase II Metabolism (Glucuronidation, Sulfation) Enterocytes->Phase_II First-Pass Metabolism Phase_I Phase I Metabolism (Hydroxylation) Liver->Phase_I Liver->Phase_II Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Parent & Metabolites Phase_I->Phase_II Phase_II->Systemic_Circulation Metabolites Excretion Excretion (Urine, Feces) Systemic_Circulation->Excretion Stilbenoid_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Viniferol_D This compound Viniferol_D->TLR4 Inhibition TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression

References

Application Notes and Protocols for Investigating the Antioxidant Response Induced by Viniferol D in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data on the antioxidant activity and cellular mechanisms of Viniferol D is limited in publicly available scientific literature. The following application notes and protocols are therefore proposed based on the known activities of other stilbenoids, particularly resveratrol (B1683913) and its oligomers, which are structurally related to this compound. These protocols are intended to serve as a guide for researchers to design and conduct their own investigations into the bioactivity of this compound.

Introduction

This compound is a stilbenetrimer, a polyphenolic compound found in plants such as Vitis vinifera (grapevine). Stilbenoids, including the well-studied resveratrol, are known for their potent antioxidant and cytoprotective properties. It is hypothesized that this compound, as a resveratrol oligomer, may also possess the ability to induce endogenous antioxidant defense mechanisms in cells, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4] This pathway is a central regulator of cellular resistance to oxidative stress.[3][4][5][6]

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to inducers like certain phytochemicals, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[3][7] This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and enzymes involved in glutathione (B108866) (GSH) synthesis.[5]

These application notes provide a framework for researchers to investigate the potential of this compound as an activator of the Nrf2-mediated antioxidant response in a cellular context.

Data Presentation

The following tables are templates for organizing quantitative data that may be generated from the described experimental protocols.

Table 1: Effect of this compound on the Expression of Nrf2-Target Genes

TreatmentConcentration (µM)Nrf2 mRNA Fold ChangeHO-1 mRNA Fold ChangeNQO1 mRNA Fold ChangeGCLC mRNA Fold ChangeSOD1 mRNA Fold ChangeCAT mRNA Fold Change
Vehicle Control-1.01.01.01.01.01.0
This compound1
This compound5
This compound10
This compound25
Positive Control (e.g., Sulforaphane)10

Table 2: Effect of this compound on Antioxidant Enzyme Activity

TreatmentConcentration (µM)HO-1 Activity (U/mg protein)NQO1 Activity (nmol/min/mg protein)SOD Activity (U/mg protein)Catalase Activity (U/mg protein)
Vehicle Control-
This compound1
This compound5
This compound10
This compound25
Positive Control (e.g., Sulforaphane)10

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

TreatmentConcentration (µM)Basal ROS Levels (Relative Fluorescence Units)H₂O₂-induced ROS Levels (Relative Fluorescence Units)
Vehicle Control-
This compound1
This compound5
This compound10
This compound25
Positive Control (e.g., N-acetylcysteine)1000

Mandatory Visualizations

Viniferol_D_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation (Hypothesized) Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release Ub Ubiquitination Keap1_Nrf2->Ub Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant_Enzymes_Proteins Antioxidant Enzymes & Cytoprotective Proteins Cell Reduced Oxidative Stress Antioxidant_Enzymes_Proteins->Cell Cellular Protection ARE ARE Nrf2_n->ARE Gene_Expression Gene Transcription ARE->Gene_Expression Gene_Expression->Antioxidant_Enzymes_Proteins Translation

Caption: Hypothesized Nrf2 signaling pathway activation by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, HaCaT) Viniferol_D_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->Viniferol_D_Treatment ROS_Measurement 3a. ROS Measurement (DCFDA Assay) Viniferol_D_Treatment->ROS_Measurement Gene_Expression 3b. Gene Expression Analysis (qPCR for Nrf2, HO-1, NQO1) Viniferol_D_Treatment->Gene_Expression Protein_Analysis 3c. Protein Expression Analysis (Western Blot for Nrf2, HO-1) Viniferol_D_Treatment->Protein_Analysis Enzyme_Activity 3d. Enzyme Activity Assays (SOD, Catalase) Viniferol_D_Treatment->Enzyme_Activity

Caption: General experimental workflow for investigating this compound's antioxidant effects.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

1.1. Cell Lines:

  • Human hepatoma (HepG2) cells are a suitable model for studying xenobiotic metabolism and antioxidant responses.

  • Human keratinocytes (HaCaT) can be used to investigate skin-protective effects.

  • Other relevant cell lines can be chosen based on the specific research focus.

1.2. Culture Conditions:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

1.3. Preparation of this compound Stock Solution:

  • Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

1.4. Treatment Protocol:

  • Seed cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere and reach 70-80% confluency.

  • Prepare fresh working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM).

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream assays.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

2.1. Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method to measure intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

2.2. Materials:

  • DCFDA probe

  • Phosphate-buffered saline (PBS)

  • Hydrogen peroxide (H₂O₂) as a positive control for ROS induction.

2.3. Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in Protocol 1.

  • For experiments involving induced oxidative stress, pre-treat cells with this compound for a specific duration (e.g., 12-24 hours) before inducing ROS with a sub-lethal concentration of H₂O₂ (e.g., 100-500 µM) for 30-60 minutes.

  • After treatment, wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression

3.1. Principle: qPCR is used to quantify the relative changes in the mRNA expression levels of Nrf2 and its target genes.

3.2. Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Nrf2, HO-1, NQO1, GCLC, SOD1, CAT) and a housekeeping gene (e.g., GAPDH, ACTB).

3.3. Procedure:

  • Treat cells with this compound as described in Protocol 1.

  • Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer.

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Protocol 4: Western Blot Analysis for Protein Expression

4.1. Principle: Western blotting is used to detect and quantify the protein levels of Nrf2 (both total and nuclear) and its downstream target, HO-1.

4.2. Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for total/cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

4.3. Procedure:

  • Treat cells with this compound as described in Protocol 1.

  • For total protein, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a specific extraction kit following the manufacturer's protocol.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the respective loading controls.

Protocol 5: Antioxidant Enzyme Activity Assays

5.1. Principle: Commercially available assay kits can be used to measure the enzymatic activity of key antioxidant enzymes like SOD and Catalase in cell lysates.

5.2. Procedure:

  • Treat cells with this compound as described in Protocol 1.

  • Prepare cell lysates according to the specific instructions of the chosen commercial assay kit.

  • Determine the protein concentration of the lysates.

  • Perform the enzyme activity assays following the manufacturer's protocols. These assays are typically colorimetric and can be read on a microplate reader.

  • Calculate the enzyme activity and normalize it to the protein concentration of the sample.

By following these detailed protocols, researchers can systematically investigate the potential of this compound to induce a cellular antioxidant response, elucidate the underlying signaling pathways, and quantify its cytoprotective effects.

References

Application of Viniferol D Isomers in Neurodegenerative Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document details the application of α-viniferin and ε-viniferin , isomers of Viniferol D, in neurodegenerative disease models. While structurally related as resveratrol (B1683913) oligomers, they are distinct molecules. Currently, there is limited specific data available in the reviewed literature on the direct application of this compound in these models. The following protocols and data are based on studies of its isomers and should be interpreted accordingly.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. Recent research has focused on the therapeutic potential of natural compounds that can target multiple pathological pathways, including oxidative stress, neuroinflammation, and protein aggregation. Viniferins, a class of resveratrol oligomers, have emerged as promising candidates. This document provides an overview of the application of two key isomers, α-viniferin and ε-viniferin, in preclinical models of neurodegeneration, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation: Quantitative Effects of Viniferin Isomers

The following tables summarize the quantitative data on the effects of α-viniferin and ε-viniferin in various in vitro and in vivo models of neurodegenerative diseases.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Effects of Viniferin Isomers

IsomerModel SystemAssayEndpointConcentration/DoseResultReference
α-ViniferinLPS-stimulated BV2 microgliaNitric Oxide (NO) ProductionInhibition of NO release1, 5, 10 µMDose-dependent decrease in NO production[1]
α-ViniferinLPS-stimulated BV2 microgliaProstaglandin (B15479496) E2 (PGE2) ProductionInhibition of PGE2 release1, 5, 10 µMDose-dependent decrease in PGE2 production[1]
ε-ViniferinRotenone-induced SH-SY5Y cellsCell Viability (MTT assay)Increased cell viability1.0 µMSignificant protection against rotenone-induced cell death[2]
ε-ViniferinRotenone-induced SH-SY5Y cellsReactive Oxygen Species (ROS)Decreased ROS production1.0 µMSignificant reduction in intracellular ROS levels[2]
ε-ViniferinRotenone-induced SH-SY5Y cellsApoptosis (Annexin V/PI)Reduced apoptosis1.0 µMPercentage of apoptotic cells reduced from 53.7% to 24.2%[2]
ε-Viniferin6-OHDA-treated PC12 cellsCytotoxicity (LDH assay)Decreased LDH release10 nM28.3 ± 2.7% decrease in LDH release[3]
ε-ViniferinLPS-activated N9 microglia co-cultured with PC12 cellsNeuronal Cytotoxicity (LDH assay)Decreased LDH release from PC12 cells10 nM51 ± 7.8% decrease in LDH release[4]

Table 2: In Vivo Neuroprotective Effects of ε-Viniferin in an Alzheimer's Disease Mouse Model

IsomerAnimal ModelTreatment DurationAdministration Route & DoseParameter MeasuredResultReference
ε-ViniferinAPPswePS1dE9 mice3 months (from 3 to 6 months of age)Intraperitoneal, 10 mg/kg weeklyAmyloid deposit size and densitySignificant reduction in the size and density of amyloid plaques in the cortex and hippocampus[5]
ε-ViniferinAPPswePS1dE9 mice3 months (from 3 to 6 months of age)Intraperitoneal, 10 mg/kg weeklyAstrocyte and microglia reactivityDecreased reactivity of astrocytes (GFAP) and microglia (Iba1)[5]
ε-ViniferinAPPswePS1dE9 mice4 months (from 7 to 11 months of age)Intraperitoneal, 20 mg/kg weeklyHippocampal amyloid depositsSignificant reduction in amyloid deposits[1]
ε-ViniferinAPPswePS1dE9 mice9 months (from 3 to 12 months of age)Intraperitoneal, 20 mg/kg weeklyGlobal amyloid burden-35% decrease compared to vehicle-treated mice[6]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects of α-Viniferin in BV2 Microglial Cells

This protocol describes the methodology to evaluate the anti-inflammatory properties of α-viniferin by measuring its effect on nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1]

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • α-Viniferin

  • Griess Reagent

  • PGE2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed BV2 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of α-viniferin (e.g., 1, 5, 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells with untreated cells and cells treated with LPS alone.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Prostaglandin E2 (PGE2) Measurement:

    • Collect the cell culture supernatant.

    • Measure the PGE2 concentration using a commercial ELISA kit according to the manufacturer's instructions.

experimental_workflow_bv2 cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture BV2 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with α-Viniferin seed->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect no_assay NO measurement (Griess assay) collect->no_assay pge2_assay PGE2 measurement (ELISA) collect->pge2_assay

Caption: Workflow for assessing the anti-inflammatory effects of α-viniferin.

Protocol 2: Evaluation of Neuroprotective Effects of ε-Viniferin in a Rotenone-Induced SH-SY5Y Cell Model of Parkinson's Disease

This protocol outlines the steps to assess the neuroprotective effects of ε-viniferin against rotenone-induced toxicity in the human neuroblastoma SH-SY5Y cell line.[2]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Rotenone (B1679576)

  • ε-Viniferin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Maintain SH-SY5Y cells in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Seed cells in appropriate plates (96-well for viability, 6-well for ROS and apoptosis) and allow them to attach.

  • Induction of Neurotoxicity: Expose the cells to 3.0 µM rotenone for 24 hours to induce a Parkinson's disease-like pathology.

  • Treatment: After the rotenone exposure, treat the cells with 1.0 µM ε-viniferin for an additional 24 hours.

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Reactive Oxygen Species (ROS) Measurement:

    • Incubate the cells with DCFH-DA probe for 30 minutes.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Apoptosis Assay (Annexin V/PI):

    • Harvest the cells and resuspend them in binding buffer.

    • Stain the cells with Annexin V-FITC and PI according to the kit manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

experimental_workflow_shsy5y cluster_prep Cell Culture & Seeding cluster_induction_treatment Toxicity Induction & Treatment cluster_assays Endpoint Assays culture Culture SH-SY5Y cells seed Seed cells in plates culture->seed rotenone Induce toxicity with Rotenone seed->rotenone viniferin Treat with ε-Viniferin rotenone->viniferin viability Cell Viability (MTT) viniferin->viability ros ROS Measurement (DCFH-DA) viniferin->ros apoptosis Apoptosis Assay (Annexin V/PI) viniferin->apoptosis

Caption: Workflow for evaluating the neuroprotective effects of ε-viniferin.

Protocol 3: In Vivo Administration of ε-Viniferin in an APPswePS1dE9 Mouse Model of Alzheimer's Disease

This protocol describes the long-term administration of ε-viniferin to a transgenic mouse model of Alzheimer's disease to evaluate its effects on amyloid pathology and neuroinflammation.[1][5]

Animals:

  • APPswePS1dE9 transgenic mice and wild-type littermates.

Materials:

  • ε-Viniferin

  • Polyethylene glycol 200 (PEG 200) as a vehicle

  • Sterile saline

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Housing: House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Treatment Groups: Divide the mice into groups: wild-type + vehicle, wild-type + ε-viniferin, APPswePS1dE9 + vehicle, and APPswePS1dE9 + ε-viniferin.

  • Drug Preparation: Dissolve ε-viniferin in PEG 200 to the desired concentration (e.g., for a 10 mg/kg or 20 mg/kg dose).

  • Administration: Administer ε-viniferin or vehicle via intraperitoneal (i.p.) injection once weekly for the specified duration (e.g., from 3 to 6 months of age or 7 to 11 months of age).

  • Behavioral Testing (Optional): Conduct behavioral tests such as the Morris water maze to assess cognitive function before and after the treatment period.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline. Collect the brains for histological and biochemical analysis.

  • Analysis:

    • Immunohistochemistry: Use one hemisphere of the brain for immunostaining of amyloid plaques (e.g., with WO2 antibody), astrocytes (GFAP), and microglia (Iba1).

    • ELISA: Use the other hemisphere to prepare brain homogenates for quantifying Aβ42 levels using a specific ELISA kit.

experimental_workflow_in_vivo cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_evaluation Evaluation animals APPswePS1dE9 & WT mice groups Divide into treatment groups animals->groups admin Weekly i.p. injections groups->admin prep Prepare ε-Viniferin in PEG 200 prep->admin behavior Behavioral tests admin->behavior tissue Tissue collection behavior->tissue analysis Histological & Biochemical analysis tissue->analysis

Caption: In vivo experimental workflow for ε-viniferin administration.

Signaling Pathways

Viniferin isomers exert their neuroprotective effects through the modulation of several key signaling pathways.

Anti-inflammatory Signaling of α-Viniferin in Microglia

α-Viniferin has been shown to suppress neuroinflammation in microglial cells by inhibiting the NF-κB pathway and activating the Nrf2 pathway.[1]

signaling_pathway_alpha_viniferin LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt NFkB NF-κB PI3K_Akt->NFkB iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) NFkB->iNOS_COX2 alpha_viniferin α-Viniferin alpha_viniferin->PI3K_Akt Nrf2 Nrf2 alpha_viniferin->Nrf2 HO1 HO-1 (Anti-inflammatory) Nrf2->HO1

Caption: Anti-inflammatory signaling of α-viniferin in microglia.

Neuroprotective Signaling of ε-Viniferin in Parkinson's Disease Model

In a cellular model of Parkinson's disease, ε-viniferin promotes neuronal survival by activating the SIRT3/FOXO3 pathway, which leads to reduced oxidative stress and maintenance of mitochondrial homeostasis.[2]

signaling_pathway_epsilon_viniferin rotenone Rotenone mitochondrial_dysfunction Mitochondrial Dysfunction rotenone->mitochondrial_dysfunction oxidative_stress Oxidative Stress mitochondrial_dysfunction->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis epsilon_viniferin ε-Viniferin SIRT3 SIRT3 Activation epsilon_viniferin->SIRT3 FOXO3 FOXO3 Deacetylation SIRT3->FOXO3 mitochondrial_homeostasis Mitochondrial Homeostasis FOXO3->mitochondrial_homeostasis neuroprotection Neuroprotection mitochondrial_homeostasis->neuroprotection neuroprotection->oxidative_stress neuroprotection->apoptosis

Caption: Neuroprotective signaling of ε-viniferin in a Parkinson's disease model.

References

Application Notes: Viniferol D as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a naturally occurring stilbenoid trimer isolated from grapevines (Vitis vinifera)[1][][3]. As a member of the stilbene (B7821643) family, which includes the well-studied resveratrol (B1683913), this compound exhibits significant biological activities and is a subject of interest in phytochemical and pharmacological research. Its complex structure presents unique challenges and opportunities in analytical chemistry. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, covering its physicochemical properties, analytical methodologies, and potential biological applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its use as an analytical standard.

PropertyValueReference
CAS Number 625096-18-6[1][]
Molecular Formula C₄₂H₃₂O₉[1][]
Molecular Weight 680.7 g/mol [1][][3]
Appearance Powder[1][]
Purity ≥97.5%[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Sparingly soluble in aqueous solutions.[1][4]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Method for the Quantification of this compound

This protocol is adapted from established methods for the analysis of related stilbenoids, such as resveratrol and ε-viniferin.

Objective: To quantify this compound in plant extracts or other sample matrices using a validated HPLC-Diode Array Detection (DAD) method.

Instrumentation and Materials:

  • HPLC system with a DAD detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound standard (≥97.5% purity)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (analytical grade)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 10-40% B10-25 min: 40-70% B25-30 min: 70-10% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm (for quantification), with spectra recorded from 200-400 nm for peak purity analysis
Injection Volume 10 µL

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (Example for Plant Extract):

    • Extract the plant material (e.g., grapevine stems) with a suitable solvent such as methanol or ethanol (B145695) using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation Parameters (Expected):

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
High-Performance Thin-Layer Chromatography (HPTLC) Method for the Analysis of this compound

This protocol provides a method for the qualitative and semi-quantitative analysis of this compound, adapted from HPTLC methods for other stilbenes.

Objective: To identify and estimate the amount of this compound in plant extracts.

Instrumentation and Materials:

  • HPTLC system (applicator, developing chamber, scanner/densitometer)

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄

  • This compound standard (≥97.5% purity)

  • Analytical grade solvents (n-hexane, ethyl acetate, formic acid)

Chromatographic Conditions:

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F₂₅₄ (20 x 10 cm)
Mobile Phase n-hexane : ethyl acetate : formic acid (6:4:0.1, v/v/v)
Application 5 µL of standard and sample solutions applied as 8 mm bands
Development In a twin-trough chamber saturated with the mobile phase for 20 min, up to a distance of 80 mm
Drying Air-dried
Detection Densitometric scanning at 320 nm

Protocol:

  • Standard and Sample Preparation:

    • Prepare a standard solution of this compound (1 mg/mL) in methanol.

    • Prepare sample extracts as described in the HPLC protocol and dissolve in methanol to a final concentration of 10 mg/mL.

  • Chromatography:

    • Apply the standard and sample solutions to the HPTLC plate.

    • Develop the plate in the developing chamber with the specified mobile phase.

    • After development, dry the plate.

  • Analysis:

    • Visualize the plate under UV light (254 nm and 366 nm).

    • Perform densitometric scanning at 320 nm.

    • Identify this compound in the sample by comparing the Rf value with the standard.

    • Estimate the quantity of this compound by comparing the peak area of the sample with that of the standard.

Biological Activity and Signaling Pathways

Stilbenoids, including this compound and its related compounds like ε-viniferin, are known to modulate various cellular signaling pathways, contributing to their pharmacological effects.

Activation of AMPK Signaling Pathway

Studies on ε-viniferin, a structurally similar resveratrol dimer, have demonstrated its ability to activate AMP-activated protein kinase (AMPK)[5][6][7]. AMPK is a key regulator of cellular energy homeostasis. Its activation can lead to beneficial effects in metabolic disorders. It is plausible that this compound, as a larger oligomer, may also interact with and modulate this pathway.

AMPK_Pathway Viniferol_D This compound AMPK AMPK Viniferol_D->AMPK Activates Downstream_Targets Downstream Targets (e.g., PGC-1α, SREBP-1c) AMPK->Downstream_Targets Regulates Metabolic_Stress Metabolic Stress (e.g., high glucose) Metabolic_Stress->AMPK Inhibits Therapeutic_Effects Therapeutic Effects (e.g., Improved Glucose Homeostasis, Reduced Lipogenesis) Downstream_Targets->Therapeutic_Effects

Caption: Proposed activation of the AMPK signaling pathway by this compound.

Inhibition of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses[8]. Dysregulation of NF-κB is associated with numerous inflammatory diseases and cancers. Resveratrol, the monomeric unit of viniferins, is a known inhibitor of the NF-κB pathway[9][10]. It is hypothesized that this compound may exert anti-inflammatory effects through the modulation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB IkB Degradation Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression Viniferol_D This compound Viniferol_D->IKK Inhibits NFkB_n->Gene_Expression Induces Experimental_Workflow Plant_Material Plant Material (e.g., Vitis vinifera stems) Extraction Extraction (Methanol/Ethanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract HPLC_HPTLC HPLC / HPTLC Analysis Crude_Extract->HPLC_HPTLC Standard_Prep Standard Preparation (this compound) Standard_Prep->HPLC_HPTLC Data_Analysis Data Analysis (Quantification) HPLC_HPTLC->Data_Analysis Results Results Data_Analysis->Results

References

Application Notes and Protocols for Determining the Anti-inflammatory Potential of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a stilbenetrimer, a resveratrol (B1683913) derivative, isolated from Vitis vinifera[1]. The broader class of viniferins has demonstrated various pharmacological activities, including anti-inflammatory effects. It is understood that these anti-inflammatory mechanisms may involve the suppression of key signaling pathways and mediators such as nuclear factor kappa B (NF-κB), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E₂[2][3][4][5].

These application notes provide a comprehensive set of protocols to investigate the anti-inflammatory potential of this compound. The assays described herein are designed to assess the compound's effects on key inflammatory mediators and signaling pathways in cellular models of inflammation.

Key Anti-Inflammatory Targets and Assays

The anti-inflammatory activity of this compound can be evaluated by examining its impact on several key molecular targets and pathways involved in the inflammatory response. The following assays are recommended:

  • Nitric Oxide (NO) Production Assay: Measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6, and IL-1β): Quantifies the reduction of key pro-inflammatory cytokines.

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression Analysis: Determines the effect of this compound on the protein expression of these pro-inflammatory enzymes.

  • Nuclear Factor-κB (NF-κB) Signaling Pathway Analysis: Assesses the inhibitory effect on the NF-κB signaling cascade, a central regulator of inflammation.[][7][8]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Analysis: Investigates the modulation of the MAPK pathway, which is also critically involved in inflammation.[1][2][9][10]

Data Presentation: Summary of Expected Outcomes

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described assays. This data is representative and based on the known activities of related viniferin (B1239022) compounds. Actual experimental results may vary.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)
Control (Unstimulated)-5.2 ± 1.1
LPS (1 µg/mL)-100
This compound + LPS185.3 ± 4.2
This compound + LPS562.1 ± 3.5
This compound + LPS1041.7 ± 2.9
This compound + LPS2525.4 ± 2.1
Dexamethasone (Positive Control)1015.8 ± 1.8

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)-35 ± 815 ± 410 ± 3
LPS (1 µg/mL)-2540 ± 1501850 ± 120450 ± 35
This compound + LPS12150 ± 1301600 ± 110400 ± 30
This compound + LPS51680 ± 1151250 ± 90310 ± 25
This compound + LPS101100 ± 98850 ± 75220 ± 20
This compound + LPS25650 ± 70500 ± 50130 ± 15
Dexamethasone (Positive Control)10450 ± 45300 ± 3080 ± 10

Table 3: Effect of this compound on NF-κB p65 Nuclear Translocation and IκBα Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nuclear p65 (% of LPS Control)Phospho-IκBα (% of LPS Control)
Control (Unstimulated)-8 ± 27 ± 1.5
LPS (1 µg/mL)-100100
This compound + LPS188 ± 590 ± 6
This compound + LPS565 ± 468 ± 5
This compound + LPS1042 ± 345 ± 4
This compound + LPS2528 ± 2.530 ± 3
BAY 11-7082 (Positive Control)1020 ± 222 ± 2.5

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Principle: Nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) under acidic conditions to form a colored azo product, which can be measured spectrophotometrically at 540 nm.

  • Protocol:

    • After the 24-hour incubation period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine Assays (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Collect the cell culture supernatant after the 24-hour incubation period.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.[11]

    • Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates.

  • Protocol:

    • After the appropriate treatment and incubation time, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-IκBα, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Cell Lysate Analysis seed Seed RAW 264.7 Cells adhere 24h Adhesion seed->adhere pretreat Pre-treat with this compound (1h) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubation Incubate (Time Varies by Assay) stimulate->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Lyse Cells incubation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot (iNOS, COX-2, Signaling Proteins) cell_lysis->western

Caption: Experimental workflow for assessing the anti-inflammatory potential of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates P_IkB P-IκBα NFkB NF-κB (p65/p50) NFkB->IkB Bound to NFkB_nucleus NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nucleus Translocates Proteasome Proteasome Degradation P_IkB->Proteasome Ubiquitination & Proteasome->IkB Degrades Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Genes Induces Transcription ViniferolD This compound ViniferolD->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the potential inhibitory point of this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38_MAPKKK MAPKKK (e.g., TAK1) TLR4->p38_MAPKKK Activates JNK_MAPKKK MAPKKK (e.g., ASK1) TLR4->JNK_MAPKKK Activates ERK_MAPKKK MAPKKK (e.g., Raf) TLR4->ERK_MAPKKK Activates p38_MAPKK MAPKK (MKK3/6) p38_MAPKKK->p38_MAPKK P p38_MAPK p38 MAPK p38_MAPKK->p38_MAPK P Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors Activate JNK_MAPKK MAPKK (MKK4/7) JNK_MAPKKK->JNK_MAPKK P JNK_MAPK JNK JNK_MAPKK->JNK_MAPK P JNK_MAPK->Transcription_Factors Activate ERK_MAPKK MAPKK (MEK1/2) ERK_MAPKKK->ERK_MAPKK P ERK_MAPK ERK1/2 ERK_MAPKK->ERK_MAPK P ERK_MAPK->Transcription_Factors Activate Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces ViniferolD This compound ViniferolD->p38_MAPKKK Inhibits ViniferolD->JNK_MAPKKK Inhibits ViniferolD->ERK_MAPKKK Inhibits

Caption: Overview of MAPK signaling pathways and potential modulation by this compound.

References

Application Notes and Protocols: Investigating Viniferol D and Related Stilbenoids in NF-κB and SIRT1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a stilbenetrimer, a class of polyphenolic compounds found in plants such as grapevines (Vitis vinifera)[1]. Stilbenoids, including the well-studied resveratrol (B1683913) and its derivatives like ε-viniferin, have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[2][3][4]. A key aspect of their mechanism of action involves the modulation of critical cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Sirtuin 1 (SIRT1) pathways. These pathways are central to cellular responses to stress, inflammation, and aging.

This document provides detailed application notes and experimental protocols for studying the effects of this compound and related stilbenoids on the NF-κB and SIRT1 signaling pathways. Due to the limited specific data on this compound, the information and protocols provided are largely based on studies of closely related and well-researched viniferins, such as ε-viniferin, and the parent compound, resveratrol.

Application Notes: Modulation of NF-κB and SIRT1 Signaling

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal regulators of the inflammatory response. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation, ubiquitination, and subsequent proteasomal degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules[5][6].

Stilbenoids like resveratrol and ε-viniferin have been shown to inhibit the NF-κB signaling pathway. This inhibition can occur at multiple levels, including the suppression of IκBα degradation and the reduction of the nuclear translocation of the p65 subunit of NF-κB[7][8]. By inhibiting NF-κB activation, these compounds can effectively downregulate the expression of inflammatory mediators, contributing to their anti-inflammatory properties[9].

The SIRT1 Signaling Pathway

SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. It deacetylates a wide range of protein substrates, including histones and transcription factors, thereby regulating gene expression and cellular function. SIRT1 is a key regulator of metabolic pathways, mitochondrial biogenesis, and cellular senescence[10]. Overexpression or activation of SIRT1 has been shown to be protective in various age-related diseases[10].

Several stilbenoids, most notably resveratrol, are known activators of SIRT1[11]. The activation of SIRT1 by these compounds can lead to the deacetylation of various downstream targets, contributing to their beneficial effects. For instance, ε-viniferin has been shown to elevate the expression of SIRT1 in adipocytes, which is associated with suppressed lipid accumulation[12]. The interplay between SIRT1 and other signaling pathways, such as the AMPK pathway, is also critical for the metabolic benefits of these compounds[12][13]. There is also evidence of crosstalk between vitamin D signaling and SIRT1, where the vitamin D receptor (VDR) can regulate SIRT1 expression[14][15].

Quantitative Data Summary

The following tables summarize quantitative data from studies on viniferins and resveratrol, illustrating their effects on NF-κB and SIRT1 signaling and related biological activities.

Table 1: Effects of Viniferins and Resveratrol on NF-κB Signaling

CompoundCell Line/ModelTreatment ConcentrationEffect on NF-κB PathwayReference
ResveratrolHuman EA.hy926 endothelial cells1 µMSuppressed TNF-α-induced monocyte adhesion and nuclear translocation of NF-κB p65.[7]
ResveratrolVariousDose-dependentSuppressed endogenous and TNF-α-induced NF-κB activation.[8]
ε-viniferinNot specifiedNot specifiedExhibits anti-inflammatory activity, suggesting NF-κB modulation.[3][4]
α-viniferinIFN-γ–stimulated macrophages>30 mg/kg (oral), >3 mg/kg (IV) in miceInhibits ERK-mediated STAT-1 activation, downstream of NF-κB.[2]

Table 2: Effects of Viniferins and Resveratrol on SIRT1 Signaling

CompoundCell Line/ModelTreatment ConcentrationEffect on SIRT1 PathwayReference
ε-viniferin3T3-L1 preadipocytes15 µMSignificantly elevated SIRT1 protein expression.[12]
ResveratrolNot specifiedNot specifiedKnown SIRT1 activator.[11]
ε- and δ-viniferinVascular endothelial cellsLow concentrationsInduce SIRT1 expression.[13]

Experimental Protocols

Protocol for Measuring NF-κB Activation: Nuclear Translocation of p65

This protocol is based on immunofluorescence microscopy to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation[5][16].

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HEK293 cells)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Stimulating agent (e.g., TNF-α, Lipopolysaccharide (LPS))

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-NF-κB p65 (rabbit polyclonal)

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or the test compound for a specified time (e.g., 1 hour).

  • Stimulation: Add the stimulating agent (e.g., TNF-α at 10 ng/mL) to the wells and incubate for the optimal time to induce NF-κB translocation (e.g., 30 minutes). Include appropriate controls (untreated, vehicle-treated, stimulated-only).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides, and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic intensity in multiple cells per condition. A significant decrease in the cytoplasmic-to-nuclear ratio of p65 fluorescence indicates NF-κB activation, and a reversal of this by the test compound indicates inhibition.

Protocol for Measuring SIRT1 Activity: Fluorometric Assay

This protocol is a general method adapted from commercially available SIRT1 activity assay kits, which measure the deacetylation of a fluorogenic substrate[17][18][19][20].

Materials:

  • Purified recombinant human SIRT1 enzyme

  • SIRT1 Assay Buffer

  • Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore)

  • NAD+ solution

  • Developer solution

  • SIRT1 inhibitor (e.g., Nicotinamide) for control

  • This compound or other test compounds

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the SIRT1 enzyme, substrate, NAD+, and test compounds in SIRT1 assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • SIRT1 Assay Buffer

    • Test compound at various concentrations (or vehicle control)

    • Purified SIRT1 enzyme

  • Initiate Reaction: Add the NAD+ and fluorogenic substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Develop Signal: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes in the dark.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Data Analysis: Calculate the percentage of SIRT1 activity relative to the vehicle control. An increase in fluorescence indicates activation of SIRT1 by the test compound. Include a known SIRT1 inhibitor as a negative control.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described.

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa_p50_p65 IκBα-p50-p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 IkBa_p P-IκBα Nucleus Nucleus p50_p65->Nucleus Translocation Proteasome Proteasome Ub_IkBa_p Ub-P-IκBα IkBa_p->Ub_IkBa_p Ubiquitination Ub_IkBa_p->Proteasome Degradation p50_p65_nuc p50-p65 DNA DNA p50_p65_nuc->DNA Binds Inflammation Inflammatory Gene Expression DNA->Inflammation Transcription Viniferol_D This compound (and related compounds) Viniferol_D->IKK Inhibits Viniferol_D->p50_p65 Inhibits Translocation

Caption: NF-κB signaling pathway and points of inhibition by this compound and related compounds.

SIRT1_Pathway Viniferol_D This compound (and related compounds) SIRT1 SIRT1 Viniferol_D->SIRT1 Activates Substrate Deacetylated Protein Substrate SIRT1->Substrate Deacetylates NAD NAD+ NAD->SIRT1 Substrate_Ac Acetylated Protein Substrate Substrate_Ac->SIRT1 Cellular_Effects Downstream Cellular Effects (e.g., ↓ Inflammation, ↑ Metabolism) Substrate->Cellular_Effects Experimental_Workflow_NFkB Start Seed Cells on Coverslips Treatment Pre-treat with this compound Start->Treatment Stimulation Stimulate with TNF-α/LPS Treatment->Stimulation Fix_Perm Fix and Permeabilize Cells Stimulation->Fix_Perm Staining Immunostain for p65 (Green) Counterstain Nuclei (Blue) Fix_Perm->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify Nuclear Translocation Imaging->Analysis Experimental_Workflow_SIRT1 Start Prepare Reagents in 96-well Plate Add_Compound Add this compound/Controls Start->Add_Compound Add_Enzyme Add SIRT1 Enzyme Add_Compound->Add_Enzyme Start_Reaction Add Substrate and NAD+ Add_Enzyme->Start_Reaction Incubate1 Incubate at 37°C Start_Reaction->Incubate1 Develop Add Developer Solution Incubate1->Develop Incubate2 Incubate at Room Temp Develop->Incubate2 Read Measure Fluorescence Incubate2->Read Analysis Calculate % SIRT1 Activity Read->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Viniferol D Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Viniferol D extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the extraction of this valuable stilbenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources? A1: this compound is a stilbenoid, a type of natural phenolic compound. It is an oligomer of resveratrol (B1683913), known for its various biological activities. The primary natural sources for this compound and other stilbenoids are waste products from viticulture, such as grape canes, stems, and leaves from Vitis vinifera.[1][2][3]

Q2: Which solvents are most effective for extracting this compound? A2: The choice of solvent is critical for successful extraction. Protic solvents like ethanol (B145695) and methanol (B129727), often mixed with water, are highly effective for extracting stilbenes.[1][4] Ethanol-water mixtures (e.g., 50-80% ethanol) create a polar environment that facilitates access to plant cells and increases the extraction yield of phenolic compounds.[4][5] While methanol can offer high extraction power, ethanol is often preferred due to its lower toxicity.[1][4]

Q3: How do temperature and extraction time affect the yield? A3: Higher temperatures can increase extraction efficiency by improving solvent penetration and compound solubility.[4][6] However, stilbenoids like this compound can be thermo-labile, meaning excessive heat may cause degradation.[7][8] Similarly, longer extraction times can increase yield up to a certain point, after which degradation of the target compounds may occur.[9] Optimization of both temperature and time is crucial for maximizing yield.[10]

Q4: What are the most common methods for quantifying this compound in an extract? A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for identifying and quantifying this compound and other stilbenoids.[11][12] Detection is often performed at a wavelength of around 306 nm for stilbenes.[11][13]

Troubleshooting Guide

This guide addresses specific problems researchers may encounter during the extraction process.

Problem 1: Low or No Yield of this compound

Question Possible Cause Recommended Solution
Is the starting plant material of good quality? Incorrect plant species, improper harvesting time, or poor storage conditions leading to stilbenoid degradation.[14] The concentration of stilbenoids can vary significantly depending on the grape cultivar and when the canes are collected.[15]Verify the botanical identity of your source material (Vitis vinifera). Use grape canes collected during the pruning season (winter) as they have high concentrations of stilbenoids.[3][15] Ensure the material is properly dried and stored in a cool, dark place.[14]
Is the plant material properly prepared? Inadequate grinding or pulverization, resulting in poor solvent penetration.[14] Smaller particle sizes increase the surface area available for extraction, facilitating better mass transfer.[4][16]Grind the dried plant material to a fine, uniform powder (e.g., 350-500 µm).[16] This increases the surface area and improves solvent interaction with the plant matrix.
Is the extraction solvent optimal? The solvent may not have the correct polarity to efficiently solubilize this compound.Use a hydroalcoholic solvent, such as 50-80% ethanol in water.[4][5][16] This mixture provides a good balance of polarity for extracting stilbenoids. The use of pure solvents is often less effective.[4]
Are the extraction parameters (time, temperature) appropriate? Extraction time may be too short, or the temperature may be too low for efficient extraction. Conversely, excessive time or temperature can lead to degradation.[8][9]Optimize these parameters. For ultrasound-assisted extraction (UAE), consider a temperature of 50-60°C for 30-60 minutes.[9][17][18] For microwave-assisted extraction (MAE), shorter times (e.g., 5-15 minutes) are typical.[19][20]

Problem 2: Extract Contains Impurities or is Difficult to Purify

Question Possible Cause Recommended Solution
Are you experiencing emulsions during liquid-liquid purification? High concentrations of surfactant-like compounds (e.g., phospholipids, fatty acids) in the crude extract can cause emulsions, making phase separation difficult.[21]To break emulsions, try adding brine (a saturated salt solution) to increase the ionic strength of the aqueous layer.[21] Alternatively, gently swirling instead of vigorous shaking during mixing can prevent their formation.[21] Using a different solvent system may also be necessary.[22]
Is the final extract showing low purity? The initial extraction may have co-extracted a wide range of compounds with similar polarities.Further purification using chromatographic techniques is necessary. Column chromatography with silica (B1680970) gel is a common method for separating constituents of a crude extract.[7][14] Monitor fractions using Thin-Layer Chromatography (TLC) or HPLC to isolate the target compound.

Problem 3: Suspected Degradation of this compound

Question Possible Cause Recommended Solution
Was the extraction performed under harsh conditions? Stilbenes are sensitive to high temperatures, UV light, and prolonged exposure to light, which can cause degradation or isomerization (e.g., trans- to cis-isomers).[6][8]Perform extractions in amber-colored glassware or protect the apparatus from light with aluminum foil to prevent photodegradation.[6] Use the lowest effective temperature and shortest possible extraction time to minimize thermal degradation.[7][8]
Was the solvent removed under appropriate conditions? This compound can be lost or degraded during the solvent evaporation step if high heat is applied.Use a rotary evaporator under reduced pressure at a controlled, low temperature (e.g., < 40°C) to remove the solvent.[14] Avoid prolonged evaporation times.

Data on Extraction Parameters

The following tables summarize quantitative data on how different experimental parameters affect the extraction of stilbenoids from Vitis vinifera byproducts.

Table 1: Effect of Solvent Type and Concentration on Stilbenoid Yield

Solvent SystemTarget Compound(s)Source MaterialYieldReference
80% Ethanoltrans-ResveratrolFetească Neagră Vine Shoots66.86 mg/kg D.W.[16]
99.9% Methanoltrans-ResveratrolFetească Neagră Vine Shoots84.06 mg/kg D.W.[16]
Ethanol:Diethyl Ether (4:1)trans-ResveratrolFetească Neagră Vine Shoots147.14 mg/kg D.W.[16]
50% EthanolTotal Phenolic CompoundsMazuelo Grape StemsHighest among 0-100% Ethanol[5]
60% EthanolTotal Phenolic CompoundsGrape MarcOptimal for UAE & Conventional[17]
MethanolTotal StilbenesCabernet Moravia Grape Cane8500 ± 1100 µg/g d.w. (ASE)[2][23]

Table 2: Effect of Extraction Method and Conditions on Stilbenoid Yield

Extraction MethodTemperatureTimeSolventYield (trans-ε-viniferin)Reference
Elevated Temp. Extraction50°C-Methanol2260 ± 90 µg/g d.w.[1][23]
Ultrasound-Assisted (UAE)60°C5.05 min60% EthanolHigh TPC & Flavonoid recovery[17]
Ultrasound-Assisted (UAE)75°C15 min80% EthanolHigh recovery of stilbenoids[24]
Microwave-Assisted (MAE)90°C (Implied)15 min80% Ethanol0.13% overall stilbenoids[19]
Accelerated Solvent (ASE)--Methanol-[1][23]
Maceration (4 days)Room Temp4 daysEthanol:Diethyl Ether (4:1)167.74 mg/kg D.W. (t-Res)[16]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general methodology for extracting this compound using an ultrasonic bath.

  • Material Preparation:

    • Dry Vitis vinifera canes at 40°C until constant weight.

    • Grind the dried canes into a fine powder (particle size ~0.5 mm).[16]

  • Extraction:

    • Weigh 5 g of the powdered plant material and place it into a 250 mL amber-colored flask.[4]

    • Add 120 mL of 60% aqueous ethanol (v/v) to the flask.[4][17]

    • Place the flask in an ultrasonic bath operating at a frequency of 40 kHz.[4][9]

    • Set the temperature of the bath to 60°C and sonicate for 30 minutes.[17][18][25] Ensure the flask is securely placed and the water level is adequate.

  • Filtration and Solvent Removal:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue.[26]

    • Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C under reduced pressure.

  • Storage:

    • Store the final crude extract in a sealed, amber-colored vial at -20°C to prevent degradation.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE, which typically requires shorter extraction times.

  • Material Preparation:

    • Prepare dried, powdered grape canes as described in the UAE protocol.

  • Extraction:

    • Place 2 g of the powdered material into a microwave-safe extraction vessel.

    • Add 100 mL of 70% aqueous ethanol.[19][27]

    • Seal the vessel and place it in a microwave extractor.

    • Set the microwave power to 500 W and the extraction time to 10 minutes.[20][27] If using a domestic microwave, use intermittent irradiation (e.g., 15 seconds on, 15 seconds off) to avoid boiling and excessive pressure buildup.[27]

  • Filtration and Solvent Removal:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract and remove the solvent using a rotary evaporator as described in the UAE protocol.

  • Storage:

    • Store the final crude extract under the same conditions as the UAE extract.

Visualizations

G cluster_prep Phase 1: Material Preparation cluster_extract Phase 2: Extraction cluster_post Phase 3: Post-Extraction RawMaterial Grape Canes (Vitis vinifera) Drying Drying (e.g., 40°C) RawMaterial->Drying Grinding Grinding (to fine powder) Drying->Grinding Mixing Mixing with Solvent (e.g., 60% Ethanol) Grinding->Mixing Extraction Extraction (UAE or MAE) Mixing->Extraction Filtration Filtration Extraction->Filtration SolventRemoval Solvent Removal (Rotary Evaporator) Filtration->SolventRemoval CrudeExtract Crude this compound Extract SolventRemoval->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification FinalProduct Pure this compound Purification->FinalProduct G Start Problem: Low this compound Yield CheckMaterial Check Raw Material Quality: - Correct Species? - Proper Storage? Start->CheckMaterial CheckPrep Check Material Preparation: - Particle Size Adequate? CheckMaterial->CheckPrep Material OK CheckSolvent Check Solvent System: - Correct Solvent & Concentration? CheckPrep->CheckSolvent Preparation OK CheckParams Check Extraction Parameters: - Temp/Time/Power Optimal? CheckSolvent->CheckParams Solvent OK CheckDegradation Check for Degradation: - Light/Heat Exposure? CheckParams->CheckDegradation Parameters OK Solution Yield Improved CheckDegradation->Solution No Degradation G Phenylalanine Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL Resveratrol trans-Resveratrol pCoumaroylCoA->Resveratrol STS MalonylCoA 3x Malonyl-CoA MalonylCoA->Resveratrol STS Oxidation Oxidative Polymerization Resveratrol->Oxidation Peroxidases Viniferins Viniferins (e.g., this compound) Oxidation->Viniferins

References

Overcoming solubility issues of Viniferol D in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Viniferol D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is a stilbenetrimer, a type of polyphenolic compound, isolated from the stems of Vitis vinifera (grapevine).[1][] Like many complex polyphenols, its structure contains numerous hydrophobic aromatic rings. This large, nonpolar structure makes it poorly soluble in water, a highly polar solvent. Overcoming this solubility issue is a critical first step for in vitro and in vivo studies.

Q2: What are the recommended starting solvents for dissolving this compound?

For initial stock solution preparation, organic solvents are recommended. Based on supplier data sheets, this compound is soluble in the following organic solvents.[3]

Table 1: Recommended Organic Solvents for this compound

SolventClassificationNotes
Dimethyl Sulfoxide (DMSO)Polar AproticCommon choice for creating high-concentration stock solutions for biological assays.
AcetonePolar AproticUseful for initial dissolution and subsequent formulation steps.
Ethyl AcetateModerately PolarCan be used for extraction and purification.
Chloroform (B151607)NonpolarSuitable for handling the pure, dry compound.
DichloromethaneNonpolarAn alternative to chloroform for initial dissolution.

Note: Always use anhydrous, high-purity solvents. After dissolving in an organic solvent like DMSO, subsequent dilutions into aqueous buffers must be done carefully to avoid precipitation.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several advanced techniques can significantly enhance the aqueous solubility and stability of hydrophobic compounds like this compound. The most common and effective methods include complexation and nanoencapsulation.[4][5]

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
Cyclodextrin (B1172386) Complexation This compound (the "guest") is encapsulated within the hydrophobic cavity of a cyclodextrin (the "host"), whose hydrophilic exterior improves water solubility.[4][6]Increases solubility and stability; protects the compound from degradation; simple preparation methods.[7][8]Limited loading capacity; potential for competitive displacement by other molecules.
Nanoparticle Formulation The compound is encapsulated within a nanoparticle matrix, such as lipid-based nanoparticles (e.g., liposomes, SLNs) or polymeric nanoparticles.[9][10][11]High loading capacity; protects the compound; allows for targeted or sustained release.[12][13]More complex preparation and characterization; potential for aggregation or instability.
Co-solvency The aqueous solubility of a drug is increased by the addition of a water-miscible solvent in which the drug is more soluble.[4]Simple to implement.May not be suitable for all applications, especially in vivo studies, due to potential toxicity of the co-solvent.
Q4: How do I choose the right solubility enhancement technique for my experiment?

The choice of method depends on the specific requirements of your experiment, such as the desired final concentration, the experimental model (in vitro vs. in vivo), and the need for controlled release. The following workflow can guide your decision-making process.

G cluster_start cluster_invitro In Vitro / Cell Culture cluster_invivo In Vivo / Animal Studies start Define Experimental Need (e.g., In Vitro Assay, Animal Study) invitro_stock High Concentration Stock Needed? start->invitro_stock In Vitro invivo_route Route of Administration? start->invivo_route In Vivo invitro_dmso Use DMSO Stock (Final DMSO <0.5%) invitro_stock->invitro_dmso Yes invitro_precip Precipitation in Media? invitro_stock->invitro_precip No invitro_dmso->invitro_precip invitro_cd Use Cyclodextrin Complexation invitro_precip->invitro_cd Yes invivo_oral Oral invivo_route->invivo_oral invivo_iv Intravenous (IV) invivo_route->invivo_iv invivo_nano Formulate as Nanoparticles (e.g., Liposomes, SLNs) invivo_oral->invivo_nano invivo_cd Use Cyclodextrin Complex (e.g., HP-β-CD) invivo_oral->invivo_cd Alternative invivo_iv->invivo_cd G cluster_prep Complexation Workflow A 1. Dissolve HP-β-CD in Water C 3. Add this compound Solution Dropwise to CD Solution A->C B 2. Dissolve this compound in Ethanol B->C D 4. Stir for 24-48 Hours at Room Temperature C->D E 5. Freeze-Dry (Lyophilize) to Obtain Solid Powder D->E F 6. Characterize Complex (FT-IR, DSC) E->F

References

Technical Support Center: Viniferol D Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Viniferol D during storage. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound, as a stilbenoid, is susceptible to degradation from exposure to light, heat, oxygen (air), and alkaline pH.[1][2] Light, particularly UV and fluorescent light, can induce photoisomerization from the typically more stable trans-isomer to the cis-isomer, as well as intramolecular cyclization.[3][4] Elevated temperatures can accelerate degradation, and exposure to air can lead to oxidation.[1] Stilbenoids are generally more stable in acidic conditions and degrade rapidly in alkaline environments.[2]

Q2: How should I store my solid this compound sample for long-term use?

A2: For long-term storage of solid this compound, it is recommended to:

  • Store it in a cool, dry, and dark place. Recommended temperatures are typically between 2-8°C or at -20°C.[3][5][6]

  • Keep the container securely sealed to protect it from air and moisture.[7]

  • Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.

Q3: What is the best way to store this compound in solution?

A3: When this compound is in solution, its stability is highly dependent on the solvent and pH. For optimal storage:

  • Prepare solutions fresh whenever possible.

  • If short-term storage is necessary, store solutions at -20°C in the dark.[3]

  • Use a slightly acidic buffer or a solvent that does not promote alkaline conditions. Stilbenoids like resveratrol (B1683913) show significantly greater stability at acidic pH (1.2-5) compared to neutral or alkaline pH.[2]

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Q4: I've noticed a change in the appearance of my this compound sample. What should I do?

A4: A change in color or physical state can indicate degradation. It is crucial to reassess the purity of your sample before proceeding with experiments. You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector to check the integrity of the compound.[8][9][10] If degradation is confirmed, it is best to use a fresh, uncompromised sample for your research.

Q5: Can I use my degraded this compound sample for my experiments?

A5: Using a degraded sample is strongly discouraged. Degradation products may have different biological activities or could interfere with your experimental results, leading to inaccurate and irreproducible data. The trans-isomer of stilbenoids is often the more biologically active form, and isomerization to the cis-form can reduce its efficacy.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage.1. Verify storage conditions (temperature, light exposure, atmosphere). 2. Assess the purity of the this compound stock using HPLC. 3. Prepare fresh solutions from a new, solid sample for subsequent experiments.
Appearance of new peaks in HPLC chromatogram. Isomerization or formation of degradation products.1. Protect samples from light during all handling and analysis steps. 2. Ensure the pH of the solvent is not alkaline. 3. Characterize the new peaks using Mass Spectrometry (MS) if necessary to identify degradation products.[8]
Precipitation of this compound from solution during storage. Poor solubility in the chosen solvent or temperature fluctuations.1. Ensure the chosen solvent is appropriate for this compound. 2. Store at a constant, recommended temperature. 3. If using aqueous buffers, consider the pH, as it can affect solubility.

Data on Stilbenoid Stability

While specific quantitative data for this compound is limited, the following table summarizes stability data for the closely related stilbenoid, trans-resveratrol, which can serve as a guideline.

Condition Solvent/Medium Temperature Stability/Half-life Reference
pH Aqueous Solution (pH 1.2)Not specifiedStable for >90 days[2]
Aqueous Solution (pH 7.0)37°CHalf-life < 3 days[2]
Aqueous Solution (pH 8.0)37°CHalf-life < 10 hours[2]
Aqueous Solution (pH 10.0)37°CHalf-life < 5 minutes[2]
Temperature Solid Powder40°C (75% humidity)Stable[11]
Solution-20°CStable for at least 2 weeks[3]
Light SolutionFluorescent lightUnstable, isomerization occurs[3]
SolutionUV light (366 nm)Rapid isomerization to cis-form[4]

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound under various conditions.

1. Objective: To determine the stability of this compound under specific storage conditions (e.g., different temperatures, light exposures, pH).

2. Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)

  • Buffers of desired pH

  • HPLC system with a UV or DAD detector (detection at ~320 nm for stilbenes) and a C18 column

  • Incubators/refrigerators/freezers set to desired temperatures

  • Light source (e.g., UV lamp, fluorescent light)

  • Amber vials and clear vials

3. Method:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

    • Protect the stock solution from light.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the appropriate solvent or buffer to a known working concentration.

    • Aliquot the working solution into different sets of vials for each storage condition to be tested (e.g., -20°C in dark, 4°C in dark, room temperature in dark, room temperature with light exposure).

  • Time-Point Analysis:

    • Analyze an initial sample (T=0) immediately after preparation to determine the initial concentration and purity.

    • At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each storage condition.

    • Allow the sample to reach room temperature if stored at low temperatures.

    • Analyze the sample by HPLC.

  • HPLC Analysis:

    • Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid) to achieve good separation of this compound from potential degradation products.

    • Monitor the chromatogram for the appearance of new peaks or a decrease in the peak area of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

4. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.

  • Determine the rate of degradation and the half-life of this compound under each condition.

Visualizations

degradation_pathway cluster_viniferol This compound (Stable) cluster_degradation Degradation Products viniferol_d This compound isomers Isomers (e.g., cis-form) viniferol_d->isomers Light (UV, Fluorescent) oxidation_products Oxidation Products viniferol_d->oxidation_products Heat, O₂, Alkaline pH cyclized_products Cyclized Products (Phenanthrenes) viniferol_d->cyclized_products Extended UV Irradiation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_purity Assess this compound Purity (e.g., HPLC) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_protocol Review Experimental Protocol is_pure->review_protocol Yes check_storage Review Storage Conditions (Temp, Light, Air, pH) is_pure->check_storage No continue_exp Continue Experiment review_protocol->continue_exp new_sample Use Fresh Sample of This compound check_storage->new_sample re_prepare Re-prepare Solutions new_sample->re_prepare re_prepare->continue_exp

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Optimizing HPLC Separation of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Viniferol D from other stilbenoids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other stilbenoids.

Question: Why am I seeing poor resolution between this compound and other stilbenoid oligomers?

Answer:

Poor resolution between closely related stilbenoids like this compound and its isomers or other oligomers is a frequent challenge. Several factors can contribute to this issue.

  • Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration and the pH of the aqueous phase are critical. Stilbenoids are phenolic compounds, and their ionization state, which affects retention and selectivity, is pH-dependent.

  • Gradient Elution: A shallow gradient profile is often necessary to separate complex mixtures of stilbenoids. A rapid gradient may not provide sufficient time for the separation of structurally similar compounds.

  • Column Chemistry: A standard C18 column is commonly used, but for complex separations, a column with a different selectivity (e.g., a phenyl-hexyl or a PFP column) might provide better resolution.

  • Temperature: Column temperature affects mobile phase viscosity and analyte solubility. Optimizing the temperature can improve peak shape and resolution.

Recommended Actions:

  • Optimize the Gradient: Start with a shallow gradient and gradually increase the organic solvent percentage. For example, a gradient of 10-60% acetonitrile over 40 minutes can be a good starting point.

  • Adjust Mobile Phase pH: Incorporate a small amount of acid (e.g., 0.1% formic acid or acetic acid) into the aqueous mobile phase to suppress the ionization of phenolic hydroxyl groups, which often leads to sharper peaks and better separation.

  • Evaluate Different Columns: If resolution is still insufficient, consider a column with a different stationary phase chemistry.

  • Control Temperature: Use a column oven to maintain a stable and optimized temperature (e.g., 30-40 °C).

Question: My this compound peak is tailing. What are the possible causes and solutions?

Answer:

Peak tailing for phenolic compounds like this compound is often caused by secondary interactions with the stationary phase or issues with the HPLC system.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of stilbenoids, leading to peak tailing.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.

  • Metal Contamination: Trace metals in the sample or from the HPLC system can chelate with phenolic compounds and cause tailing.

Recommended Actions:

  • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer active silanol groups.

  • Lower Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with formic or acetic acid can suppress silanol activity.

  • Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves.

  • Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing between the injector, column, and detector.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components that can cause peak tailing.

Question: I am observing broad or split peaks for my stilbenoid analytes. What should I investigate?

Answer:

Broad or split peaks can arise from a variety of issues related to the column, the mobile phase, or the injection process.

  • Column Contamination or Voids: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can distort peak shape.

  • Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Co-elution: A split peak may actually be two closely eluting, unresolved compounds.

  • Clogged Frit or Tubing: A partial blockage in the system can lead to peak splitting.

Recommended Actions:

  • Flush the Column: Reverse-flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.

  • Check for Voids: If flushing doesn't help, the column may have a void and may need to be replaced.

  • Match Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Improve Sample Preparation: Use solid-phase extraction (SPE) to clean up complex samples and remove interfering compounds.[1]

  • Inspect the System for Blockages: Check for high backpressure and systematically loosen fittings to identify the location of a potential clog.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound and other stilbenoids?

A1: A good starting point for separating this compound and other stilbenoids is a reversed-phase HPLC method using a C18 column with gradient elution. A typical method is detailed in the experimental protocol section below.

Q2: What is the typical UV absorbance maximum for this compound?

A2: Stilbenoids, including this compound, typically exhibit strong UV absorbance around 306-325 nm. A diode-array detector (DAD) is recommended to monitor multiple wavelengths and to check for peak purity.

Q3: How should I prepare my grape cane or wine extract for HPLC analysis of this compound?

A3: A common method for extracting stilbenoids from grape canes involves maceration with an ethanol/water mixture (e.g., 80:20 v/v).[2] For wine samples, a solid-phase extraction (SPE) clean-up step using a C18 cartridge is often employed to remove sugars and other polar interferences. The final extract should be filtered through a 0.22 or 0.45 µm syringe filter before injection.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The most reliable method for peak identification is to use a purified this compound standard to compare retention times. If a standard is not available, HPLC coupled with mass spectrometry (HPLC-MS) can be used to confirm the molecular weight of the compound in the peak of interest.

Data Presentation

The following tables summarize typical HPLC parameters and retention times for the separation of this compound and other common stilbenoids.

Table 1: HPLC Method Parameters for Stilbenoid Separation

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 60% B in 40 min, then to 100% B in 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 306 nm and 325 nm
Injection Volume 10 µL

Table 2: Representative Retention Times for Common Stilbenoids

CompoundTypical Retention Time (min)
trans-Resveratrol~15
trans-Piceatannol~13
δ-Viniferin~25
This compound ~28-32
ε-Viniferin~35
α-Viniferin~40

Note: Retention times are approximate and can vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.

Experimental Protocols

Protocol 1: Sample Preparation from Grape Canes

  • Grinding: Grind dried grape canes to a fine powder.

  • Extraction: Macerate 1 g of the powder with 20 mL of ethanol/water (80:20, v/v) in an ultrasonic bath for 30 minutes at 40°C.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant. Repeat the extraction on the pellet with another 20 mL of the solvent mixture.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution and Filtration: Reconstitute the dried extract in 1 mL of methanol/water (50:50, v/v) and filter through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Analysis of Stilbenoids

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample extract.

  • Gradient Elution: Run the gradient program as specified in Table 1.

  • Data Acquisition: Acquire data at 306 nm and 325 nm using a DAD.

  • Column Re-equilibration: After each run, re-equilibrate the column at the initial conditions for 10-15 minutes before the next injection.

Mandatory Visualizations

HPLC_Method_Development_Workflow HPLC Method Development Workflow for Stilbenoids start Define Separation Goal (e.g., Isolate this compound) lit_review Literature Review (Existing methods for stilbenoids) start->lit_review col_select Column Selection (e.g., C18, Phenyl-Hexyl) lit_review->col_select mp_select Mobile Phase Selection (A: Water + Acid, B: ACN/MeOH) lit_review->mp_select grad_dev Gradient Development (Initial scouting gradient) col_select->grad_dev mp_select->grad_dev inject Inject Standard Mixture (Resveratrol, Viniferins, etc.) grad_dev->inject eval1 Evaluate Resolution & Peak Shape inject->eval1 optimize Optimize Parameters (Gradient, pH, Temperature) eval1->optimize No good_sep Acceptable Separation? eval1->good_sep Good? eval2 Re-evaluate Performance optimize->eval2 eval2->good_sep method_robust Method Validation (Robustness, Precision, Accuracy) good_sep->method_robust Yes troubleshoot Troubleshoot Issues good_sep->troubleshoot No final_method Finalized HPLC Method method_robust->final_method troubleshoot->optimize

Caption: Workflow for HPLC Method Development.

HPLC_Troubleshooting_Workflow HPLC Peak Shape Troubleshooting Decision Tree start Observe Peak Shape Problem (Tailing, Broad, Split) is_all_peaks Affects All Peaks? start->is_all_peaks check_system Check System-Wide Issues is_all_peaks->check_system Yes is_tailing Peak Tailing? is_all_peaks->is_tailing No, Specific Peaks check_connections Loose Fittings / Leaks? check_system->check_connections check_temp Column Temperature Stable? check_connections->check_temp check_mp Mobile Phase Prepared Correctly? check_temp->check_mp solution Problem Resolved check_mp->solution check_silanol Check for Silanol Interactions (Lower pH, Use End-capped Column) is_tailing->check_silanol Yes is_broad Broad Peaks? is_tailing->is_broad No check_overload Check for Column Overload (Dilute Sample) check_silanol->check_overload check_extracol Check Extra-Column Volume check_overload->check_extracol check_extracol->solution check_col_health Check Column Health (Contamination, Voids) is_broad->check_col_health Yes is_split Split Peaks? is_broad->is_split No check_injection Injection Solvent Mismatch? check_col_health->check_injection check_flowrate Flow Rate Too Low? check_injection->check_flowrate check_flowrate->solution check_frit Clogged Frit / Guard Column? is_split->check_frit Yes no_solution Consult Instrument Manual or Manufacturer is_split->no_solution No check_coelution Possible Co-elution? check_frit->check_coelution check_dissolution Sample Fully Dissolved? check_coelution->check_dissolution check_dissolution->solution

Caption: Troubleshooting HPLC Peak Shape Issues.

References

Troubleshooting Viniferol D instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Viniferol D in cell culture experiments. Due to the limited direct data on this compound, this guide incorporates information from its constituent monomer, resveratrol (B1683913), and the closely related dimer, ε-viniferin, as proxies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected efficacy of this compound in my cell culture experiments. What could be the cause?

A1: Lower than expected efficacy of this compound can stem from its instability in cell culture media. As a polyphenol, this compound is susceptible to degradation, which can be influenced by several factors. Key issues to consider are:

  • Oxidation: this compound, like other stilbenes, is prone to oxidation, which can reduce its biological activity.[1]

  • Light Sensitivity: Exposure to light can cause photoisomerization and degradation of stilbene (B7821643) compounds.[2]

  • pH of the Medium: The stability of related compounds like resveratrol is pH-dependent, with degradation increasing in alkaline conditions.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of polyphenols.[2]

  • Dissolution Issues: Poor solubility can lead to an inaccurate final concentration in the media.

Troubleshooting Steps:

  • Protect from Light: Prepare and handle this compound solutions in a dark environment or by wrapping containers in aluminum foil.

  • Optimize pH: If your experimental design allows, consider using a medium with a pH closer to neutral or slightly acidic, as resveratrol is more stable under these conditions.[3]

  • Control Temperature: Use pre-warmed media for cell culture, but avoid prolonged heating of media containing this compound. Store stock solutions at appropriate low temperatures as recommended by the supplier.

  • Fresh Preparation: Prepare this compound solutions fresh for each experiment to minimize degradation over time.

  • Solvent Considerations: Ensure complete dissolution of this compound in a suitable solvent (e.g., DMSO) before diluting it in the cell culture medium.

Q2: My experimental results with this compound are inconsistent between batches. How can I improve reproducibility?

A2: Inconsistent results are often linked to the variable stability of the compound. To improve reproducibility, it is crucial to standardize your experimental protocol.

Troubleshooting Steps:

  • Standardize Solution Preparation: Use the same solvent and preparation method for your this compound stock solution in every experiment.

  • Consistent Incubation Times: Adhere to a strict timetable for cell treatment and harvesting.

  • Monitor Media Color: A change in the color of the cell culture medium upon addition of this compound could indicate degradation or reaction with media components. Document any changes.

  • Perform Stability Tests: It is highly recommended to perform stability tests of this compound in your specific cell culture medium under your experimental conditions to understand its degradation kinetics.[4]

Q3: I am concerned about the potential degradation of this compound during my long-term experiments. What can I do?

A3: For long-term experiments, the degradation of this compound is a significant concern.

Troubleshooting Steps:

  • Media Refreshment: For related compounds like resveratrol, it is recommended to replace the cell culture medium with freshly prepared this compound solution every 48 hours to maintain a relatively constant concentration.

  • Use of Stabilizers: Consider the use of antioxidants or other stabilizing agents in your culture medium, if they do not interfere with your experimental endpoints.

Quantitative Data Summary

While specific quantitative data for this compound's stability in cell culture media is limited, the following table summarizes the stability of its parent compound, resveratrol, under various conditions. This can serve as a useful reference.

CompoundConditionHalf-life / DegradationReference
ResveratrolHuman Plasma (37°C)~54 hours[5]
ResveratrolRat Plasma (37°C)~25 hours[5]
ResveratrolpH > 6.8Exponential degradation[3]
ResveratrolpH 7.4 (37°C)Half-life < 3 days[3]
ResveratrolpH 8.0 (37°C)Half-life < 10 hours[3]
ResveratrolpH 10.0 (37°C)Half-life < 5 minutes[3]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile, light-protected microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.

  • Spike the cell culture medium with the this compound stock solution to the desired final concentration. Prepare a sufficient volume for all time points.

  • Aliquot the this compound-containing medium into sterile, light-protected microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).

  • At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.

  • Analyze the samples using a validated HPLC or LC-MS method to quantify the remaining concentration of this compound at each time point.

  • Calculate the degradation rate and half-life of this compound in the cell culture medium.

Signaling Pathways and Visualizations

This compound, as a resveratrol dimer, is likely to modulate similar signaling pathways. Below are diagrams of key pathways potentially affected by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of cellular antioxidant responses. Stilbenes like resveratrol can activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ViniferolD This compound Nrf2 Nrf2 ViniferolD->Nrf2 Activation ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibition Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Binding Ub Ubiquitination & Degradation Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Cul3->Ub Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Nucleus Nucleus

Caption: Nrf2 signaling pathway activation by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Resveratrol has been shown to modulate this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ViniferolD This compound PI3K PI3K ViniferolD->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival & Growth mTOR->CellSurvival Promotion

Caption: PI3K/Akt signaling pathway modulation by this compound.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is involved in cell proliferation and differentiation, and its dysregulation is linked to cancer. Resveratrol is known to inhibit this pathway.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ViniferolD This compound BetaCatenin β-catenin ViniferolD->BetaCatenin Promotes Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dsh Frizzled->Dsh Activation GSK3b GSK3β Dsh->GSK3b Inhibition GSK3b->BetaCatenin Phosphorylation APC APC Axin Axin Degradation Degradation BetaCatenin->Degradation TCF TCF/LEF BetaCatenin->TCF Translocation & Activation GeneExp Target Gene Expression TCF->GeneExp Transcription

Caption: Wnt/β-catenin signaling pathway inhibition by this compound.

References

Technical Support Center: Enhancing the Bioavailability of Viniferol D in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Viniferol D in animal studies. Given that specific research on this compound is emerging, this guide incorporates data from closely related stilbenoid compounds, such as δ-viniferin, α-viniferin, and resveratrol (B1683913), to provide a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a stilbenetrimer, a natural compound derived from resveratrol. Like many polyphenolic compounds, this compound is presumed to have low oral bioavailability. This is primarily due to poor absorption in the gastrointestinal tract and extensive first-pass metabolism in the intestines and liver. This limits its potential therapeutic efficacy when administered orally.

Q2: What are the common challenges encountered when working with this compound in animal studies?

Researchers often face several challenges:

  • Low Oral Bioavailability: Leading to undetectable or very low plasma concentrations of the parent compound.

  • Rapid Metabolism: this compound is likely rapidly converted into metabolites, making it difficult to assess the activity of the parent compound.

  • Poor Aqueous Solubility: This can make formulation for oral and intravenous administration challenging.

  • Variability in Animal Models: Physiological differences between animal species can lead to significant variations in pharmacokinetic profiles.

Q3: What are the primary strategies to enhance the bioavailability of this compound?

Several formulation and co-administration strategies can be employed to improve the bioavailability of stilbenoids like this compound:

  • Nanoformulations: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption.[1][2][3][4] Promising nano-delivery systems include:

    • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds like this compound, improving their stability and oral absorption.[1]

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with very small droplet sizes, which can increase the surface area for absorption.

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.

    • Polymeric Nanoparticles: These can be tailored for controlled release and targeted delivery.

  • Co-administration with Bioenhancers: Certain compounds can inhibit the metabolic enzymes or efflux pumps that contribute to the low bioavailability of stilbenoids.

    • Piperine (B192125): An alkaloid from black pepper, piperine has been shown to inhibit drug metabolism and can significantly increase the bioavailability of resveratrol.[5]

  • Chemical Modification:

    • Methoxylation: Replacing hydroxyl groups with methoxy (B1213986) groups can increase the metabolic stability and lipophilicity of stilbenoids, leading to improved oral absorption.[6]

Troubleshooting Guide

Problem: Undetectable or very low plasma concentrations of this compound after oral administration.

Possible Cause Troubleshooting Suggestion
Poor Absorption • Develop a nanoformulation (e.g., solid lipid nanoparticles, nanoemulsion) to improve solubility and absorption. • Co-administer with a bioenhancer like piperine to potentially increase gastrointestinal absorption.[5]
Extensive First-Pass Metabolism • Co-administer with an inhibitor of metabolic enzymes (e.g., piperine, which inhibits glucuronidation). • Consider a different route of administration for initial studies (e.g., intravenous) to bypass first-pass metabolism and establish baseline pharmacokinetics.
Insufficient Dose • Perform a dose-escalation study to determine if higher doses result in detectable plasma concentrations. Be mindful of potential toxicity at higher doses.
Analytical Method Not Sensitive Enough • Develop and validate a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its potential metabolites in plasma.

Problem: High variability in pharmacokinetic data between individual animals.

Possible Cause Troubleshooting Suggestion
Differences in Food Intake • Standardize the fasting period for all animals before dosing. The presence of food can significantly affect the absorption of lipophilic compounds.
Inconsistent Dosing Technique • Ensure consistent oral gavage technique to deliver the full dose to the stomach. Train all personnel on the standardized procedure.
Genetic Variability in Animal Strain • Use a well-characterized and genetically homogenous animal strain to minimize inter-individual differences in drug metabolism.
Stress-Induced Physiological Changes • Acclimatize animals to the experimental conditions and handling procedures to minimize stress, which can affect gastrointestinal motility and blood flow.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for stilbenoids structurally related to this compound, demonstrating their inherently low oral bioavailability.

Table 1: Pharmacokinetic Parameters of δ-Viniferin in Rats [7][8]

ParameterIntravenous (IV) Administration (0.5 mg/kg)Oral (PO) Administration (70 mg/kg)
Cmax (ng/mL) 285 ± 6113.7 ± 4.5
Tmax (h) 0.080.5
AUC (ng·h/mL) 211 ± 43304 ± 98
Absolute Oral Bioavailability (%) -2.3

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of α-Viniferin in Rats [9]

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (50 mg/kg)
Cmax (ng/mL) 1025.3 ± 210.848.7 ± 11.2
Tmax (h) 0.080.25
AUC (ng·h/mL) 1289.6 ± 254.7541.2 ± 103.5
Absolute Oral Bioavailability (%) -4.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 3: Effect of Piperine on the Pharmacokinetics of Resveratrol in Mice [10]

Treatment Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability Increase (%)
Resveratrol (100 mg/kg)227715893-
Resveratrol (100 mg/kg) + Piperine (10 mg/kg)3514436467229

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of a Novel this compound Formulation in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Dosing Formulation:

    • Oral (PO): Suspend the this compound formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Intravenous (IV): Dissolve the this compound formulation in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).

  • Administration:

    • Fast rats overnight before oral administration.

    • Administer the formulation via oral gavage or intravenous injection into the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound and its major metabolites in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability using the formula: F(%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

  • Lipid Phase Preparation: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in an organic solvent (e.g., acetone) by heating.

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in distilled water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the coarse emulsion to ultrasonication to reduce the particle size and form a nanoemulsion.

  • Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

Signaling Pathways

Stilbenoids, including this compound, are known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_oxidative_stress Oxidative Stress Response cluster_cell_survival Cell Survival & Growth cluster_mapk MAPK Pathway ViniferolD1 This compound IKK IKK ViniferolD1->IKK Inhibits NFkB NF-κB InflammatoryGenes Inflammatory Genes (iNOS, COX-2) NFkB->InflammatoryGenes Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB IkB->NFkB Inhibits IkB->NFkB ViniferolD2 This compound Keap1 Keap1 ViniferolD2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Keap1->Nrf2 ARE ARE Nrf2->ARE Binds AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Activates ViniferolD3 This compound PI3K PI3K ViniferolD3->PI3K Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes ViniferolD4 This compound MAPK MAPK (ERK, JNK, p38) ViniferolD4->MAPK Inhibits ViniferolD4->MAPK Apoptosis Apoptosis MAPK->Apoptosis Promotes

Caption: Key signaling pathways modulated by stilbenoids.

Experimental Workflow

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study Animal Study cluster_analysis Analysis Formulation This compound Formulation (e.g., Nanoformulation) Characterization Physicochemical Characterization Formulation->Characterization Dosing IV and PO Administration Formulation->Dosing AnimalModel Animal Model Selection (e.g., Rats) AnimalModel->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Sample Processing BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PKAnalysis Pharmacokinetic Analysis LCMS->PKAnalysis Bioavailability Bioavailability Calculation PKAnalysis->Bioavailability

Caption: Workflow for a pharmacokinetic study.

Bioavailability Enhancement Strategies

Bioavailability_Enhancement cluster_challenges Challenges cluster_strategies Enhancement Strategies cluster_outcome Outcome PoorAbsorption Poor Absorption Nanoformulation Nanoformulation PoorAbsorption->Nanoformulation Metabolism Extensive Metabolism Bioenhancers Bioenhancers Metabolism->Bioenhancers ChemMod Chemical Modification Metabolism->ChemMod ImprovedBioavailability Improved Bioavailability Nanoformulation->ImprovedBioavailability Bioenhancers->ImprovedBioavailability ChemMod->ImprovedBioavailability

Caption: Strategies to overcome bioavailability challenges.

References

Technical Support Center: Minimizing Off-Target Effects of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Viniferol D in experimental settings. Given the limited specific data currently available for this compound, this guide draws upon information from the broader class of stilbenoids, including resveratrol (B1683913) and other viniferins, to provide general strategies and best practices.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than the intended biological target.[1] This is a significant concern because it can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target interactions can cause cellular toxicity and may lead to a lack of translatability from preclinical models to clinical applications.[1] Minimizing these effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]

Q2: I'm observing unexpected cellular toxicity in my experiments with this compound. Could this be an off-target effect?

A2: Yes, unexpected cellular toxicity is a common indicator of off-target effects. This compound, like other stilbenoids, can interact with numerous cellular components. If the observed toxicity does not align with the known function of your intended target, it is prudent to investigate potential off-target interactions. We recommend performing dose-response experiments to determine if the toxicity is observed at concentrations significantly higher than those required for the desired on-target activity.

Q3: How can I proactively minimize off-target effects in my experimental design?

A3: A proactive approach is key to mitigating off-target effects. Here are several strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-target proteins.[1]

  • Employ Control Compounds: Include structurally similar but biologically inactive analogs of this compound as negative controls. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal Validation: Use multiple, unrelated methods to validate your findings. For example, if you observe a phenotype upon treatment with this compound, try to replicate the phenotype by genetically knocking down or knocking out the intended target using techniques like siRNA or CRISPR-Cas9.[1]

Q4: What are some recommended experimental methods to identify the off-targets of this compound?

A4: Several techniques can be employed to identify potential off-targets:

  • Affinity Chromatography: This method uses immobilized this compound to "fish" for interacting proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.

  • Computational Docking and Virtual Screening: In silico methods can predict potential off-target proteins based on the structure of this compound and known protein binding pockets.[2]

  • Kinase Profiling: As many small molecules unintentionally target kinases, performing a broad panel kinase screen can identify off-target kinase interactions.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding.[1]

Troubleshooting Guides

Issue 1: Inconsistent results between different cell lines.
  • Possible Cause: The expression levels of the on-target or off-target proteins may vary significantly between different cell lines.

  • Troubleshooting Steps:

    • Confirm Target Expression: Before initiating experiments, perform western blotting or qPCR to confirm and quantify the expression of your target protein in each cell line.

    • Characterize Off-Target Expression (if known): If you have identified potential off-target proteins, assess their expression levels across the cell lines as well.

    • Normalize to Target Expression: When comparing results, consider normalizing the observed effect to the expression level of the target protein.

    • Select Appropriate Cell Lines: Choose cell lines with high expression of the on-target protein and low or no expression of major off-target proteins, if possible.

Issue 2: Observed phenotype does not match the known function of the intended target.
  • Possible Cause: The phenotype is likely mediated by one or more off-target effects.

  • Troubleshooting Steps:

    • Conduct a Literature Review: Investigate the known biological activities of other stilbenoids to identify potential shared off-target pathways. Stilbenoids are known to interact with a variety of proteins, including kinases, transcription factors, and enzymes involved in cellular metabolism.[3]

    • Perform Target Validation Experiments:

      • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists after genetic ablation of the target, it is strongly indicative of an off-target effect.[1]

      • Rescue Experiments: If possible, overexpress a resistant mutant of the target protein that does not bind this compound. If the compound's effect is on-target, this should rescue the phenotype.

    • Initiate Off-Target Identification: Employ the methods described in FAQ 4 to identify the protein(s) responsible for the observed phenotype.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables are provided as templates to guide researchers in their experimental design and data presentation. It is critical to empirically determine these values for this compound in your specific experimental system.

Table 1: Example Kinase Selectivity Profile for a Stilbenoid Compound

Kinase TargetIC50 (nM)% Inhibition @ 1µM
On-Target Kinase X 50 95%
Off-Target Kinase A50060%
Off-Target Kinase B>10,000<10%
Off-Target Kinase C1,50045%
Off-Target Kinase D>10,000<5%
This table illustrates how to present kinase selectivity data. A highly selective compound will have a low IC50 for the on-target kinase and significantly higher IC50 values for off-target kinases.

Table 2: Experimental Concentrations for On-Target vs. Off-Target Effects

Experimental ReadoutThis compound ConcentrationObserved Effect
On-Target Activity (e.g., inhibition of target enzyme) 0.1 - 1 µM Dose-dependent inhibition
Cell Viability (e.g., MTT assay)1 - 10 µMNo significant effect
Cell Viability (e.g., MTT assay)> 25 µMDecreased cell viability
Off-Target Pathway Activation (e.g., phosphorylation of protein Y)> 10 µMIncreased phosphorylation
This table helps to define the therapeutic window of this compound in your experiments. The goal is to identify a concentration range that maximizes on-target effects while minimizing off-target toxicity and pathway modulation.

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration using a Dose-Response Curve

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the on-target effect.

  • Assay: Perform the relevant assay to measure the on-target effect (e.g., enzymatic assay, western blot for a specific phosphorylation event, or a reporter gene assay).

  • Data Analysis: Plot the on-target effect as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value. The lowest effective concentration should be at or slightly above this value.

Protocol 2: Validating On-Target Effects using siRNA-mediated Knockdown

  • siRNA Transfection: Transfect cells with an siRNA specifically targeting your protein of interest. Include a non-targeting scramble siRNA as a negative control.

  • Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm target protein knockdown by western blot or qPCR.

  • This compound Treatment: Treat the remaining knockdown and control cells with the previously determined lowest effective concentration of this compound and a vehicle control.

  • Phenotypic Analysis: After the appropriate incubation time, assess the cellular phenotype of interest.

  • Interpretation:

    • If the phenotype observed with this compound treatment is absent in the target knockdown cells, this supports an on-target mechanism.

    • If the phenotype persists in the target knockdown cells, this suggests an off-target effect.

Visualizations

experimental_workflow cluster_0 Initial Experiments cluster_1 Troubleshooting & Validation A Determine Lowest Effective Concentration of this compound B Observe Cellular Phenotype A->B C Phenotype matches known target function? B->C D Yes C->D E No C->E F Validate with Orthogonal Methods (e.g., siRNA, CRISPR) D->F G Investigate Off-Target Effects E->G H On-Target Effect Confirmed F->H I Identify Off-Targets (e.g., Affinity Chromatography, Kinase Profiling) G->I

Caption: Troubleshooting workflow for validating this compound's effects.

signaling_pathway ViniferolD This compound OnTarget On-Target Protein (e.g., Kinase X) ViniferolD->OnTarget OffTargetA Off-Target Protein A (e.g., Kinase Y) ViniferolD->OffTargetA OffTargetB Off-Target Protein B (e.g., Transcription Factor Z) ViniferolD->OffTargetB OnTargetPathway Desired Signaling Pathway OnTarget->OnTargetPathway OffTargetPathwayA Unintended Signaling Pathway A OffTargetA->OffTargetPathwayA OffTargetPathwayB Unintended Signaling Pathway B OffTargetB->OffTargetPathwayB DesiredPhenotype Observed Phenotype (On-Target) OnTargetPathway->DesiredPhenotype UndesiredPhenotypeA Confounding Phenotype A (Off-Target) OffTargetPathwayA->UndesiredPhenotypeA UndesiredPhenotypeB Confounding Phenotype B (Off-Target) OffTargetPathwayB->UndesiredPhenotypeB

Caption: On-target vs. potential off-target signaling of this compound.

References

Technical Support Center: Method Refinement for Accurate Viniferol D (ε-viniferin) Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Viniferol D (ε-viniferin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the analysis of ε-viniferin in complex sample matrices.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the extraction, separation, and quantification of ε-viniferin.

Sample Preparation and Extraction

  • Q1: What is the optimal solvent for extracting ε-viniferin from plant material?

    • A1: The choice of solvent can significantly impact extraction efficiency. Methanol (B129727) is commonly used for the extraction of stilbenes from grape canes.[1] For instance, ultrasound-assisted extraction with methanol has been shown to be effective.[1] For liquid-liquid extraction from aqueous matrices, acetonitrile (B52724) is frequently used for protein precipitation and extraction.[2][3] The ratio of solvent to solid material is also a critical parameter to optimize, with a 1:35 solid-to-liquid ratio showing good results in some studies.[4]

  • Q2: My ε-viniferin recovery is low. What are the potential causes and solutions?

    • A2: Low recovery can be due to several factors:

      • Incomplete Extraction: Ensure the plant material is finely ground to increase surface area. Multiple extraction cycles or the use of assisted extraction techniques like ultrasonication can improve yield.[5]

      • Analyte Degradation: ε-viniferin is susceptible to degradation under certain conditions. It is sensitive to light and prolonged exposure to high temperatures.[6][7] Extractions should be performed in the dark or using amber glassware, and elevated temperatures should be used cautiously.[6][7] Light exposure can also lead to the isomerization of trans-ε-viniferin to cis-ε-viniferin.[6][7]

      • Poor Solubility: While soluble in alcohols like methanol and ethanol, ensure the solvent volume is sufficient for the amount of sample.

Chromatographic Analysis (HPLC/LC-MS)

  • Q3: I am observing poor peak shape (tailing or fronting) for my ε-viniferin standard. How can I improve it?

    • A3:

      • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase. For silica-based C18 columns, residual silanols can interact with polar functional groups on the analyte. Acidifying the mobile phase with 0.1% formic acid helps to suppress the ionization of both the analyte and silanol (B1196071) groups, leading to improved peak symmetry.[8]

      • Peak Fronting: This can indicate column overload. Try reducing the injection volume or the concentration of the sample.[9] It can also be caused by a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve your standards and samples in the initial mobile phase.[10]

  • Q4: My retention time for ε-viniferin is drifting between injections. What should I do?

    • A4:

      • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time shifts in gradient elution.

      • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, check the pump's proportioning valves for proper functioning.[11]

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[10]

  • Q5: I am experiencing signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis. How can I mitigate this?

    • A5: Matrix effects are a significant challenge in complex matrices and can lead to inaccurate quantification.[12][13][14]

      • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[15]

      • Chromatographic Separation: Optimize your HPLC method to separate ε-viniferin from co-eluting matrix components that may cause ion suppression or enhancement.[13]

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar ionization effects, thus providing a reliable means of normalization.

      • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in your samples.[12]

Analyte Stability

  • Q6: How stable is ε-viniferin in solution and during storage?

    • A6: ε-viniferin is sensitive to light and temperature.[6][7] Studies have shown that both trans-resveratrol and trans-ε-viniferin can degrade when exposed to light and heat.[6][7] For long-term storage of extracts, it is recommended to keep them at low temperatures (e.g., -20°C) and protected from light.[16] Light exposure can cause photoisomerization, leading to the formation of cis-ε-viniferin.[6][7]

Quantitative Data Summary

The following tables summarize typical concentrations of ε-viniferin found in grapevine stems and the parameters of a validated LC-MS/MS method for its quantification in mouse plasma.

Table 1: Concentration of ε-viniferin in Grapevine Stems

Grape Varietyε-viniferin Concentration (mg/kg Dry Mass)Reference
Various1.91 - 900[17]

Table 2: LC-MS/MS Method Parameters for ε-viniferin Quantification in Mouse Plasma

ParameterValue
Linear Range 5 - 2500 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL
Internal Standard Chlorpropamide
Ion Transition (SRM) 455.10 -> 215.05
Ionization Mode Positive Ion

Data compiled from a study on ε-viniferin pharmacokinetics in mice.[2][3]

Experimental Protocols

Protocol 1: Extraction of ε-viniferin from Grapevine Shoots

This protocol is a general guideline and may require optimization for your specific sample type.

  • Sample Preparation:

    • Dry the grapevine shoot material at 40-50°C until a constant weight is achieved.

    • Grind the dried material to a fine, homogenous powder (e.g., 0.5 mm particle size).

  • Ultrasound-Assisted Extraction (UAE):

    • Accurately weigh approximately 1 g of the powdered sample into an extraction vessel.

    • Add 20 mL of methanol (or another suitable solvent).

    • Place the vessel in an ultrasonic bath and sonicate for 30 minutes at 40°C.[1]

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants from all three extractions.

  • Sample Concentration and Reconstitution:

    • Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL) for HPLC or LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Quantification of ε-viniferin

This protocol is based on a validated method for the analysis of ε-viniferin in mouse plasma and can be adapted for other biological matrices.[2][3]

  • Sample Preparation (Protein Precipitation):

    • To 10 µL of plasma sample, add 100 µL of acetonitrile containing the internal standard (e.g., chlorpropamide).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • HPLC Column: C18 column (e.g., Eclipse Plus C18, 100 x 4.6 mm, 1.8 µm).[2][3]

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Isocratic elution with 60% B.[2][3]

    • Flow Rate: 0.5 mL/min.[2][3]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Detection (SRM):

      • ε-viniferin: Precursor ion (Q1) m/z 455.1 -> Product ion (Q3) m/z 215.05.[2][3]

      • Internal Standard (Chlorpropamide): Precursor ion (Q1) m/z 277.0 -> Product ion (Q3) m/z 111.0.[2][3]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of ε-viniferin to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of ε-viniferin in the samples by interpolating their peak area ratios from the calibration curve.

Diagrams

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Complex Matrix (e.g., Grapevine Shoots) Grinding Drying & Grinding Sample->Grinding Extraction Ultrasound-Assisted Extraction (Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection MS/MS Detection (SRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the extraction and quantification of ε-viniferin.

Troubleshooting_Logic Start Inaccurate Quantification LowRecovery Low Recovery? Start->LowRecovery PoorPeakShape Poor Peak Shape? LowRecovery->PoorPeakShape No Degradation Check for Light/Heat Degradation LowRecovery->Degradation Yes RetentionDrift Retention Time Drift? PoorPeakShape->RetentionDrift No MobilePhase Adjust Mobile Phase pH (e.g., 0.1% Formic Acid) PoorPeakShape->MobilePhase Yes (Tailing) Overload Reduce Injection Volume/Concentration PoorPeakShape->Overload Yes (Fronting) MatrixEffects Matrix Effects? RetentionDrift->MatrixEffects No Equilibration Ensure Proper Column Equilibration RetentionDrift->Equilibration Yes SampleCleanup Improve Sample Cleanup (e.g., SPE) MatrixEffects->SampleCleanup Yes End Accurate Result MatrixEffects->End No Extraction Optimize Extraction (Solvent, Time, Temp) Degradation->Extraction Extraction->End MobilePhase->End Overload->End TempControl Use Column Oven Equilibration->TempControl TempControl->End InternalStandard Use Stable Isotope-Labeled Internal Standard SampleCleanup->InternalStandard InternalStandard->End

Caption: Troubleshooting logic for this compound quantification issues.

References

Addressing batch-to-batch variability of Viniferol D extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing batch-to-batch variability of Viniferol D extracts. This resource includes troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and experimental use of this compound extracts.

Question: My this compound extract shows low yield. What are the potential causes and how can I improve it?

Answer: Low yields of this compound can stem from several factors, from the raw plant material to the extraction procedure itself. Here are the primary causes and corresponding solutions:

  • Plant Material: The concentration of stilbenoids, including this compound, in Vitis vinifera stems can vary significantly based on the grape cultivar, geographical location, harvest time, and post-harvest handling.[1][2]

  • Extraction Solvent: The choice of solvent is critical. While methanol (B129727) has shown high extraction efficiency for stilbenoids, aqueous ethanol (B145695) (60-80%) and acetone (B3395972) are also effective.[3][4] Pure ethanol may result in lower yields.[3]

  • Extraction Method and Parameters:

    • Temperature: Elevated temperatures can enhance extraction efficiency; however, excessive heat can lead to the degradation of stilbenoids.[5] For ultrasound-assisted extraction (UAE), 75°C has been found to be effective for stilbenoids from grape canes.[3]

    • Time: For methods like UAE, the majority of stilbenoids are often extracted within the first 10-15 minutes.[1] Prolonged extraction times may not significantly increase yield and could risk compound degradation.[1]

    • Particle Size: The plant material should be finely powdered to maximize the surface area for extraction.[1]

    • Number of Extractions: A single extraction is often insufficient. Performing multiple extraction cycles can significantly increase the total yield.[4]

Question: I am observing degradation of this compound in my extract. What are the likely causes and how can I prevent it?

Answer: this compound, like other stilbenoids, is susceptible to degradation under certain conditions. The primary factors are:

  • Light Exposure: Stilbenoids can undergo photoisomerization and degradation when exposed to light. It is crucial to protect samples from light during extraction and storage by using amber vials or covering glassware with aluminum foil.[1][5]

  • High Temperatures: While moderate heat can aid extraction, high temperatures can cause thermal degradation.[5] Monitor the temperature closely and consider using lower temperatures for longer durations if degradation is suspected.

  • Oxidation: The presence of oxygen can lead to the degradation of phenolic compounds.[1] To mitigate this, consider degassing your solvents or performing the extraction and storage under an inert atmosphere, such as nitrogen.

  • pH: The stability of stilbenoids can be pH-dependent. In acidic conditions, trans-resveratrol, a related stilbenoid, is stable, but its degradation increases exponentially above pH 6.8.[6] While specific data for this compound is limited, it is advisable to maintain a neutral to slightly acidic pH during extraction and storage.

Question: The purity of my this compound extract is low, and I'm having trouble with purification. What are the common impurities and how can I improve separation?

Answer: Low purity is often due to the co-extraction of other structurally similar compounds. Common impurities in stilbenoid extracts from Vitis vinifera stems include other stilbenoids (such as resveratrol (B1683913) and ε-viniferin), flavan-3-ols (like catechin (B1668976) and epicatechin), and phenolic acids.[2][7]

To improve purity:

  • Chromatography Optimization:

    • Mobile Phase: Fine-tune the gradient of your mobile phase in reverse-phase HPLC to improve the resolution between this compound and co-eluting compounds.

    • Column Choice: Ensure you are using a high-resolution column (e.g., a C18 column with a small particle size).

  • Solvent Partitioning: Before chromatographic purification, you can perform liquid-liquid partitioning to separate compounds based on their polarity. This can help remove highly polar or non-polar impurities.

  • Recrystallization: If a semi-pure solid of this compound can be obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a stilbenetrimer, which is a type of natural phenolic compound. It is an oligomer of resveratrol and has been isolated from the stems of Vitis vinifera (grapevine).[3]

What are the known biological activities of this compound?

Research on the specific biological activities of this compound is ongoing. However, related stilbenoids from Vitis vinifera are known to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[3][8] For instance, α-viniferin, another resveratrol trimer, has been shown to have anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[9]

What are the recommended storage conditions for this compound extracts?

To minimize degradation, this compound extracts should be stored as a dry solid in a sealed, amber vial at -20°C.[10] Protect from light and moisture. If in solution, use an anhydrous solvent, store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, and use as quickly as possible.[10]

Quantitative Data Summary

The yield of stilbenoids from Vitis vinifera stems can be highly variable. The following table summarizes reported yields for major stilbenoids to provide a general benchmark. Note that specific yields for this compound are not widely reported and will depend heavily on the plant material and extraction methodology.

CompoundPlant MaterialExtraction MethodReported Yield (µg/g dry weight)Reference
trans-resveratrolVitis vinifera cv. Cabernet Moravia caneAccelerated Solvent Extraction6030 ± 680[9]
trans-ε-viniferinVitis vinifera cv. Cabernet Moravia caneExtraction at 50°C2260 ± 90[9]
r2-viniferinVitis vinifera cv. Cabernet Moravia caneFluidized-bed Extraction510 ± 40[9]
Total StilbenesVitis vinifera cv. Cabernet Moravia caneAccelerated Solvent Extraction8500 ± 1100[9]

Experimental Protocols

1. Protocol for Ultrasound-Assisted Extraction (UAE) of Stilbenoids (including this compound) from Vitis vinifera Stems

This protocol is adapted from methods optimized for the extraction of stilbenoids from grape canes.[3]

Materials:

  • Dried and powdered Vitis vinifera stems

  • 80% Ethanol in water (v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • 0.45 µm filter

Procedure:

  • Weigh 1 gram of powdered grape stem material into a suitable extraction vessel.

  • Add 20 mL of 80% ethanol.

  • Place the vessel in an ultrasonic bath set to 75°C.

  • Sonicate for 15 minutes.

  • After extraction, centrifuge the mixture to pellet the solid plant material.

  • Decant the supernatant and filter it through a 0.45 µm filter.

  • The filtered extract is now ready for analysis (e.g., by HPLC) or further purification.

  • For preparative scale, the process can be repeated on the solid residue to increase the overall yield.

2. Protocol for Quantification of this compound by HPLC-DAD

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound standard (if available) or a well-characterized stilbenoid mixture for relative quantification.

Procedure:

  • Sample Preparation: Dilute the filtered this compound extract in the initial mobile phase composition.

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • DAD Wavelength: Monitor at 280 nm and 320 nm for stilbenoids.

    • Gradient Elution: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-30 min: Linear gradient to 50% B

      • 30-35 min: Linear gradient to 95% B

      • 35-40 min: Hold at 95% B

      • 40-45 min: Return to 5% B

      • 45-50 min: Re-equilibration at 5% B

  • Quantification:

    • Identify the this compound peak based on its retention time and UV spectrum compared to a standard or literature data.

    • Create a calibration curve using a serial dilution of a known concentration of a this compound standard.

    • Calculate the concentration of this compound in the extract based on the peak area and the calibration curve.

3. Protocol for a Cell-Based Anti-Inflammatory Assay (Inhibition of NO Production)

This assay measures the ability of a this compound extract to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS)

  • This compound extract (dissolved in DMSO and diluted in media)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the this compound extract for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis & Purification cluster_bioassay Biological Assay plant_material Grape Stems (Powdered) extraction Ultrasound-Assisted Extraction (80% Ethanol, 75°C, 15 min) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration crude_extract Crude this compound Extract filtration->crude_extract hplc_analysis HPLC-DAD Analysis (Quantification) crude_extract->hplc_analysis purification Preparative HPLC (Purification) crude_extract->purification pure_extract Purified this compound purification->pure_extract cell_culture Cell-Based Assay (e.g., Anti-inflammatory) pure_extract->cell_culture

Caption: Workflow for this compound extraction, analysis, and biological testing.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Poor Plant Material start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Compound Degradation start->cause3 sol1 Source High-Quality Stems cause1->sol1 sol2 Optimize Solvent & Method cause2->sol2 sol3 Control Temp., Light, pH cause3->sol3 signaling_pathway cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Gene_Expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Gene_Expression translocates to nucleus ViniferolD This compound ViniferolD->MAPK_cascade inhibits ViniferolD->IKK inhibits

References

Strategies to reduce Viniferol D's cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Viniferol D, a resveratrol (B1683913) trimer, particularly at high concentrations. Given the limited specific data on this compound, this guide draws upon information from the broader class of viniferins and stilbenoids to offer practical strategies and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern at high concentrations?

This compound is a stilbenoid, a class of natural polyphenolic compounds.[1] While stilbenoids, including resveratrol and its oligomers like viniferins, are investigated for their potential therapeutic benefits such as anticancer and antioxidant properties, they can also exhibit cytotoxicity, especially at higher concentrations.[2][3] This dose-dependent toxicity can limit their therapeutic window and complicate in vitro and in vivo studies.

Q2: What are the known mechanisms of cytotoxicity for viniferins and related stilbenoids?

The cytotoxic effects of viniferins and other stilbenoids are often linked to the induction of apoptosis (programmed cell death).[4][5] Key mechanisms include:

  • Mitochondrial Pathway Activation: This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4]

  • Caspase Activation: Stilbenoids have been shown to activate key executioner caspases, such as caspase-3, which leads to the cleavage of essential cellular proteins and ultimately cell death.[5]

  • Modulation of Signaling Pathways: Stilbenoids can influence various signaling pathways involved in cell survival and apoptosis, such as the AKT and SIRT1 pathways. For instance, α-viniferin has been observed to induce apoptosis by downregulating SIRT1 and inhibiting AKT phosphorylation.[4][6]

  • Induction of Oxidative Stress: At high concentrations, some stilbenoids can act as pro-oxidants, leading to an increase in reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.[7][8]

Q3: What are potential strategies to mitigate this compound's cytotoxicity in our experiments?

Several strategies can be explored to reduce the cytotoxic effects of this compound at high concentrations, primarily focusing on co-treatment with protective agents or utilizing advanced drug delivery systems.

  • Antioxidant Co-treatment: If cytotoxicity is mediated by oxidative stress, co-incubation with antioxidants may offer protection.

  • Drug Delivery Systems: Encapsulating this compound in nanoparticle-based systems, such as solid lipid nanoparticles (SLNs), can potentially improve its solubility, stability, and delivery, which might allow for lower effective concentrations and reduced off-target cytotoxicity.[9][10][11]

Troubleshooting Guide: High Cytotoxicity in this compound Experiments

This guide addresses common issues encountered during in vitro cytotoxicity assays with this compound and related compounds.

Issue Potential Cause Recommended Solution
Unexpectedly high cytotoxicity at low concentrations Calculation error in compound dilution.Double-check all calculations for stock solutions and serial dilutions.
Cell line is particularly sensitive.Review literature for reported sensitivity of the specific cell line to stilbenoids. Consider using a less sensitive cell line for initial experiments.
Contamination of the compound or cell culture.Ensure aseptic techniques. Test for mycoplasma contamination.
Inconsistent results between experiments Variability in cell seeding density.Use a consistent cell seeding density for all experiments. Perform cell counts to ensure accuracy.
Incomplete dissolution of this compound.This compound, like other stilbenoids, may have poor water solubility. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before adding to the culture medium.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
High background in cytotoxicity assays (e.g., MTT assay) Interference of this compound with the assay reagent.Some polyphenolic compounds can directly reduce the MTT reagent, leading to a false signal. Run a control with this compound in cell-free medium to check for direct reduction. If interference is observed, consider alternative cytotoxicity assays like the LDH release assay.
Phenol (B47542) red in culture medium.Phenol red can interfere with colorimetric assays. Use phenol red-free medium during the assay.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of various viniferin (B1239022) derivatives and related stilbenoids in different cancer cell lines. This data can provide a reference for the expected range of cytotoxic concentrations for compounds in this class.

CompoundCell LineIC50 (µM)Reference
ε-ViniferinC6 (glioma)18.4 µg/mL[2]
ε-ViniferinHep G2 (hepatocellular carcinoma)74.3 µg/mL[2]
ε-ViniferinHeLa (cervical cancer)20.4 µg/mL[2]
ε-ViniferinMCF-7 (breast cancer)44.8 µg/mL[2]
R2-viniferinHepG2 (hepatocellular carcinoma)9.7[6]
HopeaphenolHep3B (hepatocellular carcinoma)13.1[6]
(±)-δ-viniferinA375 (melanoma)>50[1]
(±)-ε-viniferinA375 (melanoma)>50[1]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells and vehicle (DMSO) control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 2: Antioxidant Co-treatment (Conceptual Framework)

This protocol outlines a general approach to investigate the potential of an antioxidant to mitigate this compound-induced cytotoxicity.

Materials:

  • All materials from Protocol 1

  • Antioxidant of choice (e.g., N-acetylcysteine (NAC) or Vitamin E)

Procedure:

  • Follow steps 1 and 2 of the MTT Cytotoxicity Assay protocol.

  • Co-treatment: In addition to the this compound treatment groups, include groups that are co-treated with various concentrations of the chosen antioxidant and this compound. Also include control groups for the antioxidant alone to assess its intrinsic effect on cell viability.

  • Proceed with steps 3-7 of the MTT Cytotoxicity Assay protocol.

  • Data Analysis: Compare the cell viability in the this compound-only treatment groups with the co-treatment groups to determine if the antioxidant provides a protective effect.

Protocol 3: Preparation of Stilbenoid-Loaded Solid Lipid Nanoparticles (SLNs) (General Method)

This protocol provides a general overview of the hot homogenization method for preparing SLNs, which could be adapted for this compound.

Materials:

  • Solid lipid (e.g., stearic acid, glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80, lecithin)

  • This compound

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature above its melting point. Dissolve this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear mixer to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization for several cycles. The high pressure and temperature will produce a nanoemulsion.

  • Nanoparticle Formation: Cool down the nanoemulsion to room temperature. The lipid will recrystallize and form solid lipid nanoparticles with this compound encapsulated.

  • Characterization: Characterize the resulting SLNs for particle size, zeta potential, and encapsulation efficiency.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Cell Seeding D Cell Treatment A->D B This compound Dilution B->D C Antioxidant Dilution (Optional) C->D E MTT Addition & Incubation D->E F Formazan Solubilization E->F G Absorbance Reading F->G H Data Analysis G->H

Workflow for assessing this compound cytotoxicity.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL/TNF DeathReceptor Death Receptor FasL->DeathReceptor FADD FADD/TRADD DeathReceptor->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 ViniferolD High Conc. This compound ROS ROS Increase ViniferolD->ROS AKT AKT (Survival) ViniferolD->AKT inhibits SIRT1 SIRT1 ViniferolD->SIRT1 inhibits Mito Mitochondrion ROS->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis AKT->Mito inhibits

Hypothesized signaling pathways for viniferin-induced apoptosis.

References

Technical Support Center: Enhancing the Chemical Synthesis of Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like Viniferol D presents a significant challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during its chemical synthesis, aiming to improve efficiency and yield.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and related stilbenoid trimers.

Issue 1: Low Yield in Oxidative Coupling/Dimerization Step

  • Question: My initial oxidative coupling of resveratrol (B1683913) or its derivatives is resulting in a low yield of the desired trimeric precursor and a complex mixture of products. How can I improve this?

  • Answer: Low yields in oxidative coupling are often due to a lack of regioselectivity and over-oxidation. Here are several strategies to optimize this critical step:

    • Enzyme-Mediated Coupling: Peroxidases, such as horseradish peroxidase (HRP), can offer higher selectivity compared to traditional chemical oxidants. They can facilitate the formation of specific C-C or C-O bonds, leading to a more controlled oligomerization.

    • Protecting Group Strategy: The phenolic hydroxyl groups of resveratrol are highly reactive. Employing protecting groups can direct the coupling to specific positions. For instance, protecting the 4'-hydroxyl group can prevent the formation of unwanted dimers and promote the desired connectivity for the this compound scaffold.

    • Choice of Oxidant: The choice of chemical oxidant is crucial. Milder oxidants may offer better control. Experiment with reagents like iron(III) chloride, silver acetate (B1210297), or phenyliodine(III) diacetate under various temperature and solvent conditions. A comparison of common oxidants is provided in Table 1.

    • Reaction Conditions: Low temperatures can often improve selectivity by slowing down competing side reactions. Additionally, the choice of solvent can influence the reaction pathway.

Issue 2: Difficulty in Stereoselective Formation of the Bicyclo[5.3.0]decane Core

  • Question: I am struggling to control the stereochemistry during the formation of the bicyclo[5.3.0]decane ring system, leading to a mixture of diastereomers. What approaches can I take?

  • Answer: The stereoselective synthesis of the congested bicyclo[5.3.0]decane core is a primary challenge. Consider the following approaches:

    • Chiral Pool Synthesis: Starting from a chiral precursor that already contains some of the required stereocenters can be an effective strategy.

    • Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions, such as a Diels-Alder or a Michael addition reaction in the synthetic route, can induce the desired stereochemistry.

    • Substrate-Controlled Reactions: The existing stereocenters in an advanced intermediate can direct the stereochemical outcome of subsequent reactions. Careful planning of the synthetic sequence is essential to leverage this effect.

    • Conformational Control: The use of specific reagents or reaction conditions that lock the molecule in a particular conformation can favor the formation of one diastereomer over others.

Issue 3: Incomplete Deprotection of Phenolic Hydroxyl Groups

  • Question: The final deprotection step to reveal the free phenolic hydroxyl groups on this compound is incomplete, or it is leading to decomposition of the product. What are the best practices for this step?

  • Answer: Polyphenolic compounds are often sensitive to harsh deprotection conditions. Here are some recommendations:

    • Choice of Protecting Group: The ease and efficiency of deprotection depend heavily on the protecting group used. Benzyl (B1604629) ethers are common but may require harsh hydrogenolysis conditions. Silyl (B83357) ethers (e.g., TBS, TIPS) can often be removed under milder acidic or fluoride-mediated conditions. Acetyl groups can be removed with mild base. A summary of protecting groups and their removal conditions is in Table 2.

    • Mild Deprotection Reagents: For benzyl ethers, consider transfer hydrogenolysis using reagents like ammonium (B1175870) formate (B1220265) with palladium on carbon, which can be milder than high-pressure hydrogenation. For silyl ethers, reagents like TBAF in THF or HF-pyridine are effective.

    • Reaction Monitoring: Closely monitor the deprotection reaction using TLC or LC-MS to avoid over-exposure to the deprotection reagents once the reaction is complete.

    • Inert Atmosphere: Perform deprotection reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the sensitive phenolic products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the chemical synthesis of this compound?

A1: The most critical steps are typically:

  • Selective Oxidative Coupling: Achieving the correct connectivity between resveratrol units to form the trimeric precursor is fundamental and often challenging in terms of regioselectivity.

  • Stereoselective Cyclization: The formation of the bicyclo[5.3.0]decane core with the correct relative and absolute stereochemistry is a major hurdle.

  • Protecting Group Management: A well-designed protecting group strategy is essential to mask reactive hydroxyl groups during the synthesis and to allow for their efficient removal at the final stage without degrading the complex molecule.

Q2: What are common side products observed during the synthesis of this compound and how can they be minimized?

A2: Common side products include other resveratrol oligomers (dimers, other trimers, and tetramers) with different linkages, as well as diastereomers of the target molecule. To minimize these:

  • Use a carefully chosen protecting group strategy to block unwanted reaction sites.

  • Optimize reaction conditions (temperature, solvent, stoichiometry of reagents) for the key coupling and cyclization steps.

  • Employ stereoselective catalysts or chiral auxiliaries to favor the formation of the desired diastereomer.

Q3: What purification techniques are most effective for this compound and its intermediates?

A3: Due to the presence of multiple polar hydroxyl groups and the potential for a mixture of similar isomers, a combination of chromatographic techniques is usually necessary.

  • Flash Column Chromatography: Often used for initial purification of intermediates.

  • High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is frequently required for the final purification of this compound to separate it from closely related isomers and impurities.

Data Presentation

Table 1: Comparison of Oxidants for Resveratrol Dimerization/Oligomerization

OxidantTypical SolventTemperature (°C)Reported Yield (for dimers)Comments
Iron(III) Chloride (FeCl₃)Methanol/WaterRoom TempModerateCan lead to a mixture of products.
Silver Acetate (AgOAc)Methanol50Moderate to GoodCan favor specific linkages.
Horseradish Peroxidase/H₂O₂Acetone/WaterRoom TempGoodOffers higher regioselectivity.
Phenyliodine(III) DiacetateDichloromethane0 to Room TempModerateMilder oxidant, can improve control.

Table 2: Common Protecting Groups for Phenolic Hydroxyls in Stilbenoid Synthesis

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
BenzylBnBnBr, K₂CO₃, AcetoneH₂, Pd/C or BCl₃
tert-ButyldimethylsilylTBDMS/TBSTBDMSCl, Imidazole, DMFTBAF, THF or HF-Pyridine
AcetylAcAc₂O, PyridineK₂CO₃, Methanol or LiOH
MethylMeMeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂

Experimental Protocols

Representative Protocol for a Key Synthetic Step: Horner-Wadsworth-Emmons Olefination

This protocol is a representative example for a step that could be involved in the synthesis of a this compound precursor, based on the synthesis of related stilbenoids.

  • Preparation of the Phosphonate Reagent: To a solution of the appropriate benzyl bromide (1.0 eq) in triethyl phosphite (B83602) (1.5 eq), heat the mixture at 120 °C for 4 hours under an argon atmosphere. Cool the reaction to room temperature and remove the excess triethyl phosphite under high vacuum to yield the crude diethyl benzylphosphonate, which can be used in the next step without further purification.

  • Olefination Reaction: Dissolve the diethyl benzylphosphonate (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then add a solution of the aldehyde precursor (1.0 eq) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired stilbene (B7821643) derivative.

Visualizations

Experimental_Workflow cluster_synthesis Synthetic Strategy Overview Start Resveratrol Precursors Protect Protecting Group Introduction Start->Protect Couple Oxidative Coupling/Dimerization Protect->Couple Cyclize Stereoselective Cyclization Couple->Cyclize Deprotect Final Deprotection Cyclize->Deprotect Purify Purification (HPLC) Deprotect->Purify End This compound Purify->End

Caption: A generalized workflow for the chemical synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Yield Problem Low Yield in Coupling Step Cause1 Poor Regioselectivity Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Cause3 Substrate Decomposition Problem->Cause3 Solution1 Optimize Oxidant/Catalyst Cause1->Solution1 Solution3 Implement Protecting Groups Cause1->Solution3 Solution2 Adjust Reaction Temperature/Solvent Cause2->Solution2 Cause2->Solution3 Cause3->Solution2

Caption: A troubleshooting decision tree for low yield in the oxidative coupling step.

Validation & Comparative

A Head-to-Head Comparison of ε-viniferin and α-viniferin in Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: Initial searches for "Viniferol D" revealed it to be a distinct stilbenetrimer; however, there is a significant lack of publicly available research on its anticancer properties. Therefore, a direct comparison with ε-viniferin as requested is not feasible at this time. This guide has been adapted to compare ε-viniferin and α-viniferin , two well-researched resveratrol (B1683913) derivatives for which direct comparative data in cancer cell lines exist, providing valuable insights for researchers in oncology and drug development.

This guide provides an objective comparison of the in vitro anticancer effects of ε-viniferin and α-viniferin, summarizing key experimental findings, detailing methodologies, and illustrating the distinct signaling pathways through which these compounds exert their effects.

Data Presentation: Comparative Efficacy

The antiproliferative effects of ε-viniferin and α-viniferin are highly dependent on the specific cancer cell line. Below is a summary of their comparative effects on cell viability in Non-Small Cell Lung Cancer (NSCLC) cell lines.

Table 1: Comparative Antiproliferative Effects of α-viniferin and ε-viniferin on NSCLC Cell Lines

Cell LineCompoundConcentration (µM)Incubation Time (h)Result (Compared to Control)Finding
NCI-H460 α-viniferin10 - 2024, 48, 72Dose- and time-dependent inhibition of cell viability.[1]α-viniferin is more effective than ε-viniferin at lower doses.[1]
ε-viniferin2024, 48, 72No potent antiproliferative effect.[1]Higher concentrations are required for an effect.[1]
A549 α-viniferin2024, 48, 72No significant inhibition of cell viability.[1]Less effective than ε-viniferin at this dose.[1]
ε-viniferin2024, 48, 72Significant inhibition of cell viability.[1]More effective than α-viniferin at this dose.[1]
HOS (Osteosarcoma) α-viniferinNot SpecifiedNot SpecifiedHigher antiproliferative effects.[2]More potent than ε-viniferin at the same concentration.[2]
ε-viniferinNot SpecifiedNot SpecifiedAntiproliferative effects observed.[2]Less potent than α-viniferin at the same concentration.[2]

Key Mechanisms of Action

Both compounds induce cancer cell death and inhibit proliferation, but often through distinct molecular mechanisms.

  • ε-viniferin: This resveratrol dimer is noted for its ability to induce cell cycle arrest and apoptosis. In human melanoma cells, it blocks the cell cycle in the S-phase by modulating key regulators like cyclins A, E, D1, and their associated cyclin-dependent kinases (CDKs) 1 and 2.[3][4] It can also inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[5] In some contexts, its apoptotic action involves the activation of caspase-8, -9, and -3.[6]

  • α-viniferin: This resveratrol trimer demonstrates potent pro-apoptotic activity. In NCI-H460 lung cancer cells, it induces apoptosis by downregulating SIRT1 and phosphorylated AKT, leading to the activation of caspase-3 and cleavage of PARP.[1][7] It also triggers a caspase-independent apoptotic pathway through the nuclear translocation of apoptosis-inducing factor (AIF).[1] In other cell lines, like HOS osteosarcoma cells, it induces apoptosis by downregulating phospho-c-Jun-N-terminal kinase (p-JNK).[2] Additionally, α-viniferin has shown anti-angiogenic properties by blocking the VEGFR-2 signaling pathway.[8]

Visualizing Molecular Pathways and Workflows

To clarify the complex processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing these compounds.

experimental_workflow cluster_setup 1. Experimental Setup cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis & Comparison start Cancer Cell Culture (e.g., A549, NCI-H460) treatment Treat cells with: - Vehicle Control - ε-viniferin (various conc.) - α-viniferin (various conc.) start->treatment mtt Cell Viability Assay (MTT Assay) treatment->mtt apoptosis Apoptosis Assay (Annexin V/7-AAD Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western Protein Expression (Western Blot) treatment->western ic50 Calculate IC50 Values mtt->ic50 apoptosis_rate Quantify Apoptotic Cells apoptosis->apoptosis_rate cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist protein_levels Compare Protein Levels (e.g., p-AKT, Caspase-3) western->protein_levels conclusion Head-to-Head Performance Conclusion ic50->conclusion apoptosis_rate->conclusion cycle_dist->conclusion protein_levels->conclusion

General workflow for comparing the anticancer effects of two compounds.

signaling_pathways cluster_alpha α-viniferin Pathway cluster_epsilon ε-viniferin Pathway alpha α-viniferin sirt1 SIRT1 alpha->sirt1 akt p-AKT alpha->akt apoptosis_a Apoptosis sirt1->apoptosis_a cas3_a Caspase-3 akt->cas3_a akt->apoptosis_a parp_a PARP cas3_a->parp_a Cleavage parp_a->apoptosis_a epsilon ε-viniferin cdks Cyclins (A, E, D1) CDKs (1, 2) epsilon->cdks tgf TGF-β1 Signaling epsilon->tgf s_phase S-Phase Arrest cdks->s_phase proliferation Cell Proliferation s_phase->proliferation emt EMT / Metastasis tgf->emt

Simplified signaling pathways for α-viniferin and ε-viniferin.

Experimental Protocols

The following are generalized protocols for the key experiments used to evaluate and compare the anticancer effects of ε-viniferin and α-viniferin. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Treatment: Aspirate the medium and add fresh medium containing various concentrations of α-viniferin, ε-viniferin, or a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of 570 nm.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/7-AAD Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Procedure:

    • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compounds as described for the viability assay.

    • Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and 7-AAD to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

  • Procedure:

    • Protein Extraction: Following treatment, lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

    • Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate them by electrophoresis.

    • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p-AKT, total AKT, SIRT1, β-actin) overnight at 4°C.

    • Washing and Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Viniferol D, a resveratrol (B1683913) trimer with significant pharmacological interest. In the absence of a standardized, dedicated analytical method for this compound, this document outlines a cross-validation framework based on established methods for structurally similar stilbene (B7821643) oligomers. The objective is to furnish researchers with the necessary information to select and validate an appropriate analytical technique for their specific research needs, ensuring data accuracy, precision, and comparability across different studies and laboratories.

The primary analytical techniques discussed are High-Performance Liquid Chromatography coupled with Ultraviolet-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A brief discussion on the applicability of UV-Vis Spectrophotometry is also included.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of HPLC-UV and LC-MS/MS for the analysis of stilbenoids, representative of what can be expected for this compound, is summarized below. The data is compiled from various studies on related stilbene compounds.

Table 1: Comparison of HPLC-UV and LC-MS/MS for Stilbenoid Analysis

ParameterHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.
Specificity Moderate to HighVery High
Linearity (R²) > 0.999> 0.99
Precision (RSD%) < 2%< 15%
Accuracy (Recovery%) 97 - 103%82 - 128%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL range

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for stilbene oligomers and should be optimized and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples, provided the concentration is within the nanogram per milliliter range and the sample matrix is not overly complex.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B (hold)

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B (hold for equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Stilbenoids, including the related trimer α-viniferin, typically exhibit a maximum absorbance (λmax) around 285 nm[1]. Therefore, monitoring at 285 nm is recommended for this compound.

Sample Preparation (General Procedure):

  • Extract the sample (e.g., plant material, biological fluid) with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Centrifuge the extract to pellet any solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtered extract is then ready for HPLC analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and specificity, making it ideal for the quantification of trace amounts of this compound in complex matrices.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Gradient Program: A shorter gradient can often be employed due to the selectivity of the mass spectrometer.

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B (hold)

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B (hold for equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These would need to be determined by direct infusion of a this compound standard. For a resveratrol trimer, the precursor ion [M-H]⁻ would be expected. Product ions would be generated by collision-induced dissociation.

  • Collision Energy and other MS parameters: These must be optimized for this compound.

Sample Preparation:

Sample preparation is similar to that for HPLC-UV, although a solid-phase extraction (SPE) step may be incorporated for cleaner samples and to concentrate the analyte.

UV-Vis Spectrophotometry

For a rapid, high-throughput, but less specific estimation of this compound, UV-Vis spectrophotometry can be considered. As stilbenoids absorb UV light, the concentration of this compound in a purified sample can be determined by measuring its absorbance at its λmax (expected to be around 285 nm) and applying the Beer-Lambert law. This method is highly susceptible to interference from other UV-absorbing compounds and is therefore not suitable for complex mixtures.

Mandatory Visualizations

Cross-Validation Workflow

cluster_1 Cross-Validation cluster_2 Outcome Dev_HPLC Develop HPLC-UV Method Val_HPLC Validate HPLC-UV Method (Linearity, Accuracy, Precision, LOD, LOQ) Dev_HPLC->Val_HPLC Sample_Prep Prepare a Set of Identical Samples Val_HPLC->Sample_Prep Dev_LCMS Develop LC-MS/MS Method Val_LCMS Validate LC-MS/MS Method (Linearity, Accuracy, Precision, LOD, LOQ) Dev_LCMS->Val_LCMS Val_LCMS->Sample_Prep Analyze_HPLC Analyze Samples using HPLC-UV Sample_Prep->Analyze_HPLC Analyze_LCMS Analyze Samples using LC-MS/MS Sample_Prep->Analyze_LCMS Compare Compare Results (Statistical Analysis) Analyze_HPLC->Compare Analyze_LCMS->Compare Report Generate Comparative Report (Tables, Protocols, Diagrams) Compare->Report

Caption: Workflow for the cross-validation of analytical methods.

Comparison of Analytical Techniques

cluster_0 HPLC-UV cluster_1 LC-MS/MS Cost_UV Lower Cost Robust_UV Robust & Routine Sens_UV Moderate Sensitivity Spec_UV Moderate Specificity Cost_MS Higher Cost Complex_MS More Complex Sens_MS High Sensitivity Spec_MS High Specificity Analyte This compound Quantification Analyte->Cost_UV Consideration Analyte->Robust_UV Consideration Analyte->Sens_UV Limitation Analyte->Spec_UV Limitation Analyte->Cost_MS Consideration Analyte->Complex_MS Consideration Analyte->Sens_MS Advantage Analyte->Spec_MS Advantage

Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.

References

Comparative pharmacokinetic profiling of resveratrol and Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of the well-studied stilbenoid, resveratrol (B1683913), in comparison to its oligomer, Viniferol D. This guide is intended for researchers, scientists, and drug development professionals to provide a comparative overview based on available experimental data.

While extensive pharmacokinetic data is available for resveratrol, and to a lesser extent for some of its dimers like δ-viniferin and ε-viniferin, it is crucial to note that no in vivo pharmacokinetic studies detailing the bioavailability and metabolic fate of this compound have been published to date. this compound has been identified as a novel stilbenetrimer, but its ADME properties remain uninvestigated. This guide, therefore, presents a detailed pharmacokinetic profile of resveratrol and offers a comparative perspective using data from its more studied oligomers, δ-viniferin and ε-viniferin, as a surrogate for understanding the potential behavior of larger resveratrol oligomers like this compound.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for resveratrol, δ-viniferin, and ε-viniferin, highlighting the significant differences in their systemic exposure and persistence.

ParameterResveratrolδ-Viniferin (Rs-1)ε-Viniferin (εVin)
Cmax (Maximum Plasma Concentration) 71.2 ± 42.4 ng/mL (500 mg oral dose, human)[1]Data not available for parent compound15 ± 11 pmol/mL (20 mg/kg oral dose, rat)[2]
Tmax (Time to Cmax) 2.8 h (500 mg oral dose, human)[1]Data not available for parent compound60 min (20 mg/kg oral dose, rat)[2]
AUC0-inf (Area Under the Curve) 179.1 ± 79.1 ng/mL*h (500 mg oral dose, human)[1]Data not available for parent compoundValue not directly comparable due to different units
t1/2 (Half-life) 1-3 h (single dose), 2-5 h (multiple doses) (human)[3]Data not available for parent compoundData not available in provided results
Oral Bioavailability (F%) ~20% (rat)[4], Low in humans[5]2.3% (rat)[6][7]4.2% (for α-viniferin, a trimer) (rat)[8]

Note: The data presented is compiled from different studies with varying experimental conditions (species, dose, administration route). Direct comparison should be made with caution.

Key Insights from Pharmacokinetic Data

Resveratrol, despite being well-absorbed, exhibits low oral bioavailability due to rapid and extensive first-pass metabolism, primarily forming glucuronide and sulfate (B86663) conjugates.[4][5] Its plasma concentrations are often low, which has raised questions about achieving therapeutic levels with oral administration.[4]

The available data on resveratrol oligomers, such as δ-viniferin and ε-viniferin, suggest that they also suffer from low oral bioavailability, even lower than that of resveratrol.[6][7][8] For instance, the absolute oral bioavailability of δ-viniferin in rats was found to be only 2.3%.[6][7] This is largely attributed to extensive metabolism.[9] While the parent compounds are rapidly eliminated, their glucuronide and sulfate metabolites can reach much higher concentrations in plasma.[1][6]

Experimental Protocols

Understanding the methodologies employed in pharmacokinetic studies is crucial for interpreting the data. Below are generalized experimental protocols based on the cited literature.

Typical In Vivo Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment.

  • Drug Administration:

    • Oral (p.o.): The compound (e.g., resveratrol, δ-viniferin) is suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by oral gavage.

    • Intravenous (i.v.): The compound is dissolved in a suitable solvent (e.g., saline with a small percentage of DMSO) and administered via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis:

    • Extraction: Plasma samples are typically prepared by liquid-liquid extraction or protein precipitation to isolate the analyte and its metabolites.

    • Quantification: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to quantify the concentrations of the parent compound and its major metabolites.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability.

Visualizing Key Processes

To better understand the metabolic fate of resveratrol and the general workflow of a pharmacokinetic study, the following diagrams are provided.

Resveratrol_Metabolism Resveratrol Resveratrol Intestine_Liver Intestine & Liver (First-Pass Metabolism) Resveratrol->Intestine_Liver Oral Administration Glucuronidation Glucuronidation (UGTs) Intestine_Liver->Glucuronidation Sulfation Sulfation (SULTs) Intestine_Liver->Sulfation Resveratrol_Glucuronide Resveratrol Glucuronide Glucuronidation->Resveratrol_Glucuronide Resveratrol_Sulfate Resveratrol Sulfate Sulfation->Resveratrol_Sulfate Systemic_Circulation Systemic Circulation Resveratrol_Glucuronide->Systemic_Circulation Resveratrol_Sulfate->Systemic_Circulation Elimination Elimination (Urine & Feces) Systemic_Circulation->Elimination

Caption: Metabolic pathway of resveratrol following oral administration.

Pharmacokinetic_Workflow cluster_preclinical Preclinical Study cluster_analytical Analytical Phase cluster_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats) Dosing Drug Administration (Oral or IV) Animal_Model->Dosing Sampling Blood Sample Collection (Time-course) Dosing->Sampling Plasma_Processing Plasma Separation Sampling->Plasma_Processing Extraction Analyte Extraction Plasma_Processing->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental) Quantification->PK_Modeling Parameter_Calculation Calculation of Parameters (Cmax, Tmax, AUC, etc.) PK_Modeling->Parameter_Calculation

Caption: General workflow of an in vivo pharmacokinetic study.

Conclusion

References

Comparative Efficacy: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of δ-Viniferin and Other Natural Polyphenols

For researchers and professionals in drug development, understanding the comparative efficacy of natural polyphenols is crucial for identifying promising therapeutic candidates. This guide provides a detailed comparison of δ-viniferin, a resveratrol (B1683913) dimer, with other well-researched polyphenols: resveratrol, curcumin (B1669340), and quercetin (B1663063). The comparison focuses on their antioxidant and anti-inflammatory properties, supported by experimental data.

The therapeutic potential of polyphenols is often attributed to their antioxidant and anti-inflammatory activities. The following tables summarize the available quantitative data for δ-viniferin and its counterparts.

Table 1: Comparison of Antioxidant Activity

The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method for measuring the antioxidant capacity of substances.

CompoundORAC Value (µmol TE/g)Notes
δ-Viniferin Data not available in µmol TE/g. However, studies indicate it has enhanced antioxidant activity compared to resveratrol.[1]One study suggests that δ-viniferin efficiently suppressed reduced cell viability in HUVECs caused by high glucose-generated ROS.[2]
Resveratrol 23.12[3]The antioxidant activity of resveratrol is concentration-dependent.[3]
Curcumin >1,500,000[4]This high value is for a nature-identical curcumin. Regular curcumin extract (95%) has an ORAC value of around 15,000 µmol TE/g (9000 mM/TE per 600 mg).[5][6]
Quercetin 4.07 to 12.85 (µmol TE/µmol)The ORAC values for quercetin can vary depending on the experimental conditions.[7][8]

Table 2: Comparison of Anti-inflammatory Activity (NF-κB Inhibition)

The inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a key mechanism for the anti-inflammatory effects of polyphenols.

CompoundMechanism of NF-κB InhibitionQuantitative Data
δ-Viniferin Suppresses apoptosis.[9]Specific IC50 values for NF-κB inhibition are not readily available in the reviewed literature.
Resveratrol Inhibits the activation of the IκB kinase (IKK) complex, which is responsible for NF-κB activation.[10]IC50 values vary depending on the cell type and stimulus.
Curcumin Inhibits TNF-α induced NF-κB activation.[4]In Human 293T cells, the level of NF-κB was 49.33 µmol QE/g of Quercetin activity when tested at 1mg/ml Curcumin.[4]
α-Viniferin Suppresses the activity of NF-κB via dephosphorylation of Akt/PI3K.[11]Specific IC50 values for NF-κB inhibition are not readily available in the reviewed literature.

Bioavailability Comparison

The therapeutic efficacy of a compound is highly dependent on its bioavailability.

CompoundBioavailabilityNotes
δ-Viniferin Low bioavailability due to low absorption and extensive metabolism, primarily through glucuronidation and sulfation.[12] It is mainly excreted unchanged in the feces after oral administration.[12]
Resveratrol While approximately 70% of an oral dose is absorbed, its bioavailability is very low due to rapid and extensive metabolism in the intestine and liver.[13]Micellar solubilization has been shown to significantly increase the oral bioavailability of trans-resveratrol.[14]
ε-viniferin Exhibits low oral bioavailability, largely attributed to extensive first-pass metabolism.[15]Found in higher concentrations in feces than in urine, indicating its main elimination pathway.[12]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and the methods used for evaluation.

NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to gene Target Gene Transcription nucleus->gene

Canonical NF-κB signaling pathway.[16]

ORAC_Assay_Workflow start Start prepare Prepare Reagents: - Fluorescein (B123965) Solution - AAPH Solution - Trolox Standards - Samples start->prepare plate Add 150 µL Fluorescein to each well of a 96-well plate prepare->plate add_samples Add 25 µL of Trolox standards or samples to respective wells plate->add_samples incubate1 Incubate at 37°C for 30 minutes add_samples->incubate1 add_aaph Add 25 µL of AAPH solution to initiate reaction incubate1->add_aaph read Measure fluorescence every 1-2 minutes for 60-90 minutes add_aaph->read analyze Calculate Area Under the Curve (AUC) and determine ORAC value read->analyze end End analyze->end

Experimental workflow for the ORAC assay.[17][18][19]

NFkB_Inhibition_Assay_Workflow start Start seed_cells Seed cells (e.g., HEK293 with NF-κB luciferase reporter) in a 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 add_compound Add test compound at various dilutions incubate1->add_compound incubate2 Incubate for 1 hour add_compound->incubate2 stimulate Stimulate with TNF-α (e.g., 10 ng/mL) incubate2->stimulate incubate3 Incubate for 6 hours stimulate->incubate3 lyse Lyse cells and add luciferase substrate incubate3->lyse measure Measure luminescence lyse->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Workflow for an NF-κB inhibition reporter assay.[16]

Detailed Experimental Protocols

A clear understanding of the experimental methodologies is essential for the critical evaluation of the presented data.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals, which are a major source of oxidative stress in the body.[20]

Materials:

  • 96-well black microplate

  • Fluorescence microplate reader

  • Sodium Fluorescein

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of sodium fluorescein (e.g., 4 µM) in phosphate buffer.[18] This is then diluted to a working solution (e.g., 1:500 dilution).[18]

    • Prepare a 75 mM AAPH solution in phosphate buffer. This solution should be made fresh daily.[18]

    • Prepare a stock solution of Trolox (e.g., 1 mM) in phosphate buffer and create a series of dilutions to be used as standards.[17]

    • Prepare sample solutions at various concentrations.

  • Assay Protocol:

    • To each well of the 96-well plate, add 150 µL of the fluorescein working solution.[19]

    • Add 25 µL of either the Trolox standards, sample solutions, or phosphate buffer (as a blank) to the respective wells.[19]

    • Incubate the plate at 37°C for 30 minutes.[19]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[19]

    • Immediately begin measuring the fluorescence intensity every 1-2 minutes for 60-90 minutes, with excitation at ~485 nm and emission at ~520 nm.[17][19]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • The ORAC values of the samples are then calculated from the standard curve and expressed as Trolox Equivalents (TE).

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of NF-κB activation by measuring the expression of a reporter gene (luciferase) under the control of NF-κB response elements.[16]

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing an NF-κB luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO.

  • Tumor Necrosis Factor-alpha (TNF-α).

  • Phosphate-Buffered Saline (PBS).

  • Luciferase Assay Reagent.

  • White, opaque 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of approximately 5 x 10^4 cells per well.[16]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.[21]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.[16]

    • Remove the old medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO).[16]

    • Incubate for 1 hour at 37°C.[16]

  • Stimulation:

    • Prepare a working solution of TNF-α (e.g., 20 ng/mL) in complete culture medium.[16]

    • Add 50 µL of the TNF-α solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final TNF-α concentration will be 10 ng/mL.[16]

    • Incubate for 6 hours at 37°C.[16]

  • Luminescence Measurement:

    • Remove the medium from the wells and wash with PBS.

    • Lyse the cells and add 100 µL of Luciferase Assay Reagent to each well.[16]

    • Immediately measure the luminescence using a luminometer.[16]

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated and unstimulated controls.

    • Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the log concentration of the compound.[16]

Concluding Remarks

The available data suggests that while δ-viniferin shows promise, particularly in its enhanced antioxidant activity compared to its parent compound resveratrol, more quantitative data is needed for a direct comparison with other potent polyphenols like curcumin and quercetin. Curcumin stands out for its exceptionally high ORAC value. In terms of anti-inflammatory activity, all four compounds demonstrate inhibition of the critical NF-κB pathway, albeit through potentially different specific mechanisms. A significant hurdle for the therapeutic application of these polyphenols, especially δ-viniferin and resveratrol, is their low oral bioavailability. Future research should focus on standardized in vitro and in vivo studies to allow for more direct comparisons and on the development of novel delivery systems to enhance bioavailability.

References

A Comparative Analysis of Gene Expression Profiles: Viniferol D vs. Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

In the landscape of natural compounds with therapeutic potential, stilbenoids found in grapes and other plants have garnered significant attention. Among these, resveratrol (B1683913) is the most extensively studied, with a well-documented impact on gene expression across various biological pathways. Its oligomer, Viniferol D, a stilbenetrimer, presents another intriguing candidate for investigation. This guide provides a comparative overview of the known effects of this compound and resveratrol on gene expression, supported by available experimental data and methodologies.

Introduction to this compound and Resveratrol

Resveratrol is a naturally occurring polyphenol that has been the subject of numerous studies for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] Its influence on gene expression is a key mechanism underlying its diverse biological activities. This compound is a resveratrol trimer, meaning it is formed from three resveratrol units. While also found in grapevine, this compound has been the focus of far fewer studies, and consequently, its effects on gene expression are not as well understood. This guide aims to synthesize the current knowledge on both compounds to facilitate further research and drug development.

Comparative Overview of Biological Activities

Due to the limited research on this compound, a direct, comprehensive comparison of its gene expression profile with that of resveratrol is not currently possible. However, based on existing preliminary studies, a qualitative comparison of their biological activities can be made.

Biological ActivityResveratrolThis compound & other Viniferins
Antioxidant Well-documented free radical scavenging activity. Upregulates antioxidant enzyme gene expression.[2]Possesses promising antioxidant properties.[1] ε-viniferin upregulates antioxidant enzymes like HO-1.[3]
Anti-inflammatory Inhibits pro-inflammatory cytokine production and suppresses the NF-κB signaling pathway.[4][5]Exhibits anti-inflammatory effects by modulating inflammatory pathways, including inhibition of pro-inflammatory cytokines and suppression of NF-κB signaling.[5]
Neuroprotective Modulates the expression of neuroprotective proteins.Viniferins have shown neuroprotective effects by reducing excitotoxicity and oxidative stress.[6]
Metabolic Regulation Modulates glucose metabolism and lipid profiles.Studied for its modulatory effects on glucose metabolism and lipid profiles.[1] ε-viniferin has shown anti-adipogenesis activity by suppressing the expression of PPAR gamma.[7]

Gene Expression Profiles: The Current State of Knowledge

Resveratrol: A Multi-faceted Gene Regulator

Resveratrol's impact on gene expression is extensive and has been elucidated through numerous transcriptomic studies. It modulates a wide array of genes involved in critical cellular processes.

Key Signaling Pathways Modulated by Resveratrol:

  • PI3K/Akt Signaling Pathway: Resveratrol can modulate the expression of genes within this pathway, influencing cell survival and proliferation.

  • NF-κB Signaling Pathway: By inhibiting this pathway, resveratrol downregulates the expression of pro-inflammatory genes.[4]

  • Nrf2 Signaling Pathway: Resveratrol can activate this pathway, leading to the increased expression of antioxidant and detoxification enzymes.

Table of Selected Genes Modulated by Resveratrol:

Gene CategoryGene ExamplesEffect of ResveratrolCellular Process
Cell Cycle & Proliferation Cyclins, CDKsDown-regulationInhibition of cell proliferation[8][9]
p53, Mdm2ModulationApoptosis and cell cycle control[10]
Inflammation TNF-α, IL-6Down-regulationReduction of inflammation[4]
Androgen Pathway PSA, ARDown-regulationPotential anti-cancer effects in prostate cancer[8][9]
Apoptosis Birc5, CaspasesModulationInduction of apoptosis in cancer cells[10]
This compound and Other Viniferins: An Emerging Picture

Direct evidence detailing the gene expression profile induced by this compound is scarce. Most of the available information comes from studies on related resveratrol oligomers, primarily the dimer ε-viniferin. These studies provide initial clues into the potential, yet unconfirmed, effects of this compound.

Research on ε-viniferin has shown that it can:

  • Suppress the expression of the adipogenesis marker gene, PPAR gamma .[7]

  • Decrease the mRNA levels of inflammatory markers such as Mcp-1 and Tnfα in adipose tissue.[11]

  • Increase the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) .[3]

These findings suggest that viniferins, as a class of compounds, likely share some of resveratrol's ability to modulate genes involved in inflammation, metabolism, and oxidative stress. However, without specific studies on this compound, it is impossible to determine the precise similarities and differences in their gene expression signatures.

Experimental Methodologies

To ensure the reproducibility and validity of gene expression studies, detailed experimental protocols are crucial. Below are generalized methodologies for analyzing the effects of compounds like resveratrol and this compound on gene expression.

Cell Culture and Treatment
  • Cell Line Selection: Choose a human cell line relevant to the research question (e.g., LNCaP prostate cancer cells).[9]

  • Cell Culture: Culture the cells in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Treat the cells with various concentrations of resveratrol or this compound for specific time periods (e.g., 6, 12, 24 hours).[8] A vehicle control (e.g., DMSO) should be used.

RNA Extraction and Quality Control
  • RNA Isolation: Isolate total RNA from the treated and control cells using a suitable method (e.g., Trizol reagent).[12]

  • RNA Quality Assessment: Determine the RNA integrity and concentration using a bioanalyzer and spectrophotometer.[12]

Gene Expression Analysis (RNA-Sequencing)
  • Library Preparation: Prepare mRNA libraries from the isolated total RNA using a polyA selection protocol.[12]

  • Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).[12]

  • Data Analysis:

    • Map the sequence reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by the treatment.

    • Conduct pathway analysis to understand the biological functions of the differentially expressed genes.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_bioinformatics Bioinformatics Cell_Line Select Cell Line Culture Culture Cells Cell_Line->Culture Treatment Treat with Compound Culture->Treatment RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation QC Quality Control RNA_Isolation->QC Library_Prep Library Preparation QC->Library_Prep Sequencing RNA-Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Data_Analysis->DEG_Analysis Pathway_Analysis Pathway Analysis DEG_Analysis->Pathway_Analysis

Caption: A generalized workflow for analyzing gene expression profiles induced by a test compound.

Resveratrol_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Resveratrol Resveratrol PI3K_AKT PI3K/Akt Pathway Resveratrol->PI3K_AKT Modulates NFkB NF-κB Pathway Resveratrol->NFkB Inhibits Nrf2 Nrf2 Pathway Resveratrol->Nrf2 Activates Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Inflammation Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Key signaling pathways modulated by resveratrol leading to various cellular outcomes.

Stilbenoid_Relationship Resveratrol Resveratrol (Monomer) Viniferol_D This compound (Trimer) Resveratrol->Viniferol_D Forms

Caption: The structural relationship between resveratrol and this compound.

Conclusion and Future Directions

The existing body of research provides a robust understanding of the multifaceted effects of resveratrol on gene expression, implicating it in a wide range of cellular processes with therapeutic potential. In contrast, our knowledge of this compound's impact on the transcriptome is in its infancy. Preliminary data from related viniferins suggest that it may share some of resveratrol's bioactivities, particularly in the realms of antioxidant and anti-inflammatory responses.

To unlock the full therapeutic potential of this compound, further research is imperative. Direct comparative studies employing high-throughput transcriptomic techniques, such as RNA-sequencing, are necessary to delineate the specific gene expression profiles induced by this compound and to identify both common and distinct mechanisms of action compared to resveratrol. Such studies will be instrumental in guiding the development of novel therapeutic strategies based on these promising natural compounds.

References

Bridging the Gap: In Vivo Validation of In Vitro Findings for Viniferol D and Other Stilbenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The journey of a promising compound from a laboratory benchtop to a clinical setting is fraught with challenges, a primary one being the translation of in vitro efficacy to in vivo reality. This guide provides a comparative analysis of Viniferol D, a stilbene (B7821643) trimer with demonstrated in vitro biological activities, and other relevant stilbenoid compounds. While direct in vivo validation data for this compound is currently limited in publicly available literature, this document aims to provide a framework for its potential in vivo assessment by drawing parallels with more extensively studied stilbenoids like resveratrol (B1683913) and pterostilbene (B91288).

Quantitative Data Summary: A Comparative Look at Stilbenoid Activity

The following table summarizes key in vitro and in vivo findings for various stilbenoids. It is important to note the significant gap in the literature regarding in vivo studies specifically on this compound. The data presented for other stilbenoids can, however, offer valuable insights into the potential challenges and outcomes of future in vivo validation of this compound.

Compound/ExtractIn Vitro ActivityKey In Vitro FindingsIn Vivo ModelIn Vivo OutcomeReference
This compound Anti-inflammatory, AnticancerLimited specific data available. Mentioned as a stilbene trimer in Vitis vinifera with potential biological activities.[1]Not FoundNot Found[1]
Resveratrol Antioxidant, Anti-inflammatory, Anticancer, NeuroprotectiveInhibits COX-1, activates SIRT1, induces apoptosis in cancer cells, reduces Aβ aggregation.[2][3][4]Rats, MiceCardioprotective effects, improved diastolic function, neuroprotective effects in AD models. However, low bioavailability is a major limitation.[2][5][6][7][2][3][4][5][6][7]
Pterostilbene Antioxidant, Anti-inflammatory, Anticancer, NeuroprotectiveHigher bioavailability than resveratrol, inhibits NF-κB, TNF-α, IL-1β.[8][9][10][11]Rats, MiceRapidly absorbed and widely distributed, demonstrates anti-inflammatory effects in acute colitis models.[8][11][8][9][10][11]
ε-Viniferin (a resveratrol dimer) Anti-inflammatory, Anticancer, NeuroprotectiveShows cytotoxic effects on cancer cell lines, inhibits prostaglandin (B15479496) E2 production.[12][13][14]Not FoundNot Found[12][13][14]
Stilbene Analogs (general) AnticancerSome synthetic analogs show strong inhibitory activity against colon cancer cell lines.[15]Immunodeficient mice with HT-29 xenograftsCertain analogs significantly lowered tumor volume, demonstrating a correlation between serum levels and in vivo activity.[15][15]
Vitis vinifera Extracts (containing stilbenoids) Antioxidant, Anticancer, Anti-inflammatoryExtracts rich in stilbenoids exhibit antiproliferative activity on breast cancer cells and inhibit pro-inflammatory markers.[16][17][18][19]RatsPretreatment with grape pomace extracts reduced inflammation-induced oxidative stress.[19][16][17][18][19]

Experimental Protocols: Methodologies for Key Experiments

To ensure reproducibility and critical evaluation of findings, detailed experimental protocols are crucial. Below are generalized methodologies for key in vitro and in vivo experiments commonly used in stilbenoid research.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Nitric Oxide Measurement: After a 24-hour incubation period, the production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
  • Animals: Male Wistar rats are used.

  • Treatment: Animals are orally administered the test compound (e.g., this compound) or a vehicle control. A positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: One hour after treatment, a sub-plantar injection of carrageenan is administered into the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Visualizing the Path from In Vitro to In Vivo

The following diagrams, created using the DOT language, illustrate the typical workflow for validating in vitro findings in an in vivo setting and a simplified signaling pathway often implicated in the action of stilbenoids.

experimental_workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Validation invitro_discovery Compound Discovery (e.g., this compound) invitro_activity Biological Activity Screening (e.g., Anti-inflammatory) invitro_discovery->invitro_activity Test animal_model Animal Model Selection (e.g., Rat model of inflammation) invitro_activity->animal_model Promising Results pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd_studies efficacy_toxicity Efficacy and Toxicity Assessment pk_pd_studies->efficacy_toxicity signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Viniferol_D This compound Viniferol_D->IKK Inhibits

References

Validating the Therapeutic Potential of Viniferol D: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the therapeutic potential of Viniferol D, a stilbenetrimer found in Vitis vinifera. Due to the limited availability of specific preclinical data for this compound, this document leverages experimental data from closely related and well-studied stilbenoids, namely resveratrol (B1683913), ε-viniferin, and α-viniferin. This information serves as a benchmark for designing and evaluating future preclinical models for this compound, offering insights into its potential pharmacological activities, relevant experimental protocols, and implicated signaling pathways.

Comparative Analysis of Stilbenoid Activity

The therapeutic potential of stilbenoids has been explored across various disease models, demonstrating significant antioxidant, anti-inflammatory, and neuroprotective properties. The following tables summarize key quantitative data from preclinical studies on resveratrol and other viniferins, providing a basis for comparison in future studies on this compound.

Table 1: In Vitro Antioxidant Activity
CompoundAssayModel SystemEffective Concentration (IC50 / EC50)Reference
ε-viniferin DPPH Radical ScavengingCell-free~80 µM[1]
Resveratrol DPPH Radical ScavengingCell-free-[2]
Resveratrol FRAP (Ferric Reducing Antioxidant Power)Cell-free-[2]
ε-viniferin FRAP (Ferric Reducing Antioxidant Power)Cell-free-[2]
Resveratrol NO (Nitric Oxide) ScavengingCell-free-[2]
ε-viniferin NO (Nitric Oxide) ScavengingCell-free-[2]
Table 2: In Vitro Anti-Inflammatory Activity
CompoundAssayModel SystemKey FindingsReference
α-viniferin Inhibition of inflammatory signaling-Attenuates inflammatory signaling by targeting the NF-κB pathway through inhibition of the PI3K/Akt axis, while promoting the Nrf2-dependent induction of heme oxygenase-1 (HO-1).
trans ε-viniferin Inhibition of inflammatory mediators-Decreased the amount of inflammatory mediators, such as TNFα and IL-6.[3]
Pterostilbene Attenuation of inflammatory mediatorsLTA-stimulated RAW 264.7 macrophagesSignificantly attenuated NO production and TNF-α, IL-1β, and iNOS expression.[4]
Table 3: In Vitro Neuroprotective Activity
CompoundAssayModel SystemKey FindingsReference
trans-ε-viniferin Reduction of oxidative stress-induced apoptosis6-hydroxydopamine (6-OHDA)-treated PC12 dopaminergic neuronsStabilized mitochondrial integrity and suppressed caspase-3 activation.
ε-Viniferin Reduction of LPS-induced neurotoxicityNeuron-glia co-culture Parkinson's Disease modelSynergizes with resveratrol to increase Bcl-2, and decrease COX-2, TNF-α, and IL-6.
Pterostilbene Neuroprotection against ischemic brain injuryNeonatal rats with experimentally induced ischemic brain injuryReduced neuronal loss and infarct volume.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key in vitro assays that can be adapted for the evaluation of this compound.

In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or other test compounds) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitric oxide in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only control.

  • Cytotoxicity Assessment: A parallel MTT assay should be performed to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

In Vitro Neuroprotection Assay: Protection Against Oxidative Stress-Induced Cell Death
  • Cell Line: HT22 hippocampal neuronal cells or SH-SY5Y neuroblastoma cells.

  • Inducing Agent: Glutamate (B1630785) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress and apoptosis.

  • Protocol:

    • Seed the neuronal cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2-4 hours).

    • Expose the cells to the neurotoxic agent (e.g., glutamate) for 24 hours.

    • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

    • Measure the absorbance at 570 nm and calculate the percentage of neuroprotection relative to the neurotoxin-treated control.

  • Mechanism of Action: Further investigation can include measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA and analyzing the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family) via Western blotting.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the therapeutic effects of this compound is critical. Based on studies of related stilbenoids, several key signaling pathways are likely to be involved.

NF-κB Signaling Pathway in Inflammation

Stilbenoids have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[4][6][7] The diagram below illustrates the putative inhibitory effect of this compound on this pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates ViniferolD This compound ViniferolD->IKK inhibits ViniferolD->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway in Cell Survival and Proliferation

The PI3K/Akt pathway is crucial for cell survival and is a target for many therapeutic agents. Stilbenoids have been shown to modulate this pathway.[8][9]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates ProSurvival Cell Survival & Proliferation mTOR->ProSurvival ViniferolD This compound ViniferolD->PI3K inhibits

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the initial in vitro screening of a compound like this compound.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Efficacy Testing cluster_phase3 Phase 3: Mechanism of Action cluster_phase4 Phase 4: Data Analysis & Reporting A1 Compound Preparation (this compound) A2 Cytotoxicity Assay (e.g., MTT on relevant cell lines) A1->A2 A3 Determination of Non-Toxic Concentration Range A2->A3 B1 Anti-inflammatory Assays (e.g., NO, Cytokine production) A3->B1 B2 Antioxidant Assays (e.g., DPPH, FRAP, ROS measurement) A3->B2 B3 Neuroprotection Assays (e.g., against glutamate toxicity) A3->B3 C1 Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Akt) B1->C1 C2 Gene Expression Analysis (e.g., qPCR for inflammatory genes) B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 D1 Quantitative Data Summary (Tables and Graphs) C1->D1 C2->D1 D2 Comparative Analysis (vs. known stilbenoids) D1->D2 D3 Conclusion & Future Directions D2->D3

Caption: A generalized experimental workflow for preclinical in vitro validation.

Conclusion

While direct experimental evidence for the therapeutic potential of this compound is currently limited, the extensive research on related stilbenoids provides a strong rationale for its investigation. This guide offers a foundational framework for researchers to design and execute preclinical studies on this compound. By employing standardized protocols and comparing findings against established data for compounds like resveratrol and ε-viniferin, the scientific community can systematically validate the therapeutic promise of this novel stilbenetrimer. Future research should focus on isolating or synthesizing sufficient quantities of this compound to enable comprehensive in vitro and in vivo evaluations.

References

Safety Operating Guide

Proper Disposal of Viniferol D: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe and environmentally responsible research environment. This guide provides detailed, step-by-step procedures for the proper disposal of Viniferol D, a stilbenoid found in Vitis vinifera. The information presented here is designed to supplement, not replace, your institution's specific waste management protocols and all applicable local, state, and federal regulations.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), general safe laboratory practices should always be observed.[1]

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling this compound.

  • Avoid Inhalation and Contact: Minimize the generation of dust when handling the solid form of this compound. Avoid contact with skin and eyes.

  • Spill Management: In the event of a spill, sweep up the solid material carefully to avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it for disposal. Clean the spill area thoroughly.

Quantitative Data: Physical and Chemical Properties of this compound

For the purpose of handling and disposal, understanding the basic physical and chemical properties of this compound is essential.

PropertyValue
CAS Number 625096-18-6
Molecular Formula C₄₂H₃₂O₉
Molecular Weight 680.7 g/mol
Appearance Powder
Purity >97%

(Source: BioCrick MSDS, BOC Sciences)[1][]

Step-by-Step Disposal Procedures for this compound

Based on the available safety data, which indicates that this compound is not classified as hazardous, the following disposal procedures are recommended.[1]

Step 1: Waste Characterization

  • Uncontaminated this compound: Pure, unused this compound that is no longer needed should be considered non-hazardous chemical waste.

  • Contaminated this compound: If this compound has been mixed with hazardous solvents or other hazardous chemicals, it must be treated as hazardous waste. The disposal procedure for the entire mixture will be dictated by the most hazardous component.

  • Empty Containers: Empty containers that held this compound should be managed as non-hazardous waste, provided they are thoroughly emptied.

Step 2: Segregation of Waste

  • Non-Hazardous Waste Stream: Collect unadulterated this compound waste and materials lightly contaminated with it (e.g., weighing papers, gloves) in a designated container for non-hazardous chemical waste. This container should be clearly labeled "Non-Hazardous Waste: this compound".

  • Hazardous Waste Stream: If this compound is part of a hazardous mixture, it must be segregated and disposed of according to your institution's hazardous waste management guidelines. Do not mix it with non-hazardous waste.

Step 3: Containerization and Labeling

  • Solid Waste:

    • Place solid this compound waste in a durable, sealable plastic bag or a compatible container.

    • Label the container clearly with the name of the chemical ("this compound") and the words "Non-Hazardous Waste."

  • Liquid Waste (Solutions):

    • If this compound is dissolved in a non-hazardous solvent (e.g., water, ethanol), it may be permissible to dispose of it down the sanitary sewer, depending on your local regulations and institutional policies. Always check with your Environmental Health and Safety (EHS) department first.

    • If drain disposal is not permitted, collect the solution in a sealed, leak-proof container labeled with the full chemical contents ("this compound in [Solvent Name]") and marked as "Non-Hazardous Waste."

  • Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be placed in a designated sharps container. If the this compound was in a non-hazardous solution, the sharps can be disposed of as non-hazardous sharps waste.

Step 4: Final Disposal

  • Non-Hazardous Solid Waste: Dispose of the labeled, sealed container of solid this compound waste in the regular laboratory trash, unless your institution's policy dictates otherwise.

  • Non-Hazardous Liquid Waste: If permitted by your EHS department, flush non-hazardous this compound solutions down the drain with copious amounts of water.

  • Consult Your EHS Department: For final verification and disposal of any chemical waste, always consult your institution's Environmental Health and Safety (EHS) department. They will provide guidance based on specific institutional protocols and local regulations.

Experimental Protocols Cited

This guidance is based on the interpretation of Safety Data Sheet information which does not include experimental protocols.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ViniferolD_Disposal_Workflow start This compound Waste Generated is_mixed Is it mixed with hazardous chemicals? start->is_mixed hazardous_waste Treat as Hazardous Waste is_mixed->hazardous_waste Yes non_hazardous Treat as Non-Hazardous Chemical Waste is_mixed->non_hazardous No follow_ehs Follow Institutional Hazardous Waste Protocol hazardous_waste->follow_ehs end_h Final Disposal via EHS Pickup follow_ehs->end_h waste_form Solid or Liquid? non_hazardous->waste_form solid_waste Collect in Labeled Non-Hazardous Container waste_form->solid_waste Solid liquid_waste Check with EHS for Drain Disposal Policy waste_form->liquid_waste Liquid dispose_solid Dispose in Regular Lab Trash (per institutional policy) solid_waste->dispose_solid end_nh_s Final Disposal dispose_solid->end_nh_s drain_allowed Drain Disposal Permitted? liquid_waste->drain_allowed flush_drain Flush with Copious Amounts of Water drain_allowed->flush_drain Yes collect_liquid Collect in Labeled Non-Hazardous Liquid Waste Container drain_allowed->collect_liquid No end_nh_l Final Disposal flush_drain->end_nh_l collect_liquid->end_h

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Viniferol D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Viniferol D. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn at all times in the laboratory to protect against splashes.[3]

  • Face Shield: In addition to goggles, a face shield should be used when there is a higher risk of splashing, such as during bulk handling or preparing concentrated solutions.[4][5]

Skin Protection:

  • Gloves: Nitrile or neoprene rubber gloves should be worn to prevent skin contact.[6][7] It is crucial to check gloves for any signs of degradation or puncture before use.[6]

  • Laboratory Coat: A 100% cotton lab coat is required to protect against spills and contamination.[8][9]

  • Coveralls: For procedures with a high risk of contamination, disposable coveralls should be considered.[6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[8][9]

Respiratory Protection:

  • Fume Hood: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Respirator: If there is a potential for aerosol generation and work cannot be contained within a fume hood, a NIOSH-approved respirator should be used in accordance with OSHA regulations (29 CFR 1910.134).[3][4]

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound to ensure its stability and efficacy.

Storage FormatTemperatureDurationNotes
Powder-20°C3 yearsAvoid repeated freeze-thaw cycles.[2]
4°C2 years
In Solvent-80°C6 monthsRe-examine efficacy if stored for more than one month at -20°C.[2]
-20°C1 month

Operational Plan and Experimental Protocols

Receiving and Storage:

  • Upon receiving the product, gently shake the vial to ensure the compound has settled at the bottom, especially if the packaging appears to have been disturbed during transport.[2]

  • For liquid products, centrifuge at 200-500 RPM to collect the liquid at the bottom of the vial.[2]

  • Store this compound according to the conditions specified in the table above, in a tightly closed container, in a dry and well-ventilated area.[2][10] The storage area should be accessible only to authorized personnel.[10]

Handling and Experimental Use:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as described above. All manipulations of solid this compound and preparation of stock solutions should be performed in a chemical fume hood.[10]

  • Weighing: Use a precision balance within the fume hood. Handle the powder carefully to avoid generating dust.

  • Dissolving: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] When dissolving, add the solvent slowly to the powder.

  • Labeling: All containers with this compound solutions must be clearly labeled with the chemical name, concentration, solvent, and date of preparation.[7]

  • Spill Cleanup: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures. Do not get the substance in eyes, on skin, or on clothing.[3]

Disposal Plan:

  • Waste Collection: All disposable materials contaminated with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated hazardous waste container.[12]

  • Waste Disposal: Dispose of this compound waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[10] Never dispose of chemical waste down the sink or in the regular trash.[11]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

ViniferolD_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B E Weigh Solid and Prepare Solutions B->E Safe Environment C Receive and Inspect This compound D Store in Designated Cool, Dry, Ventilated Area C->D Store Properly D->E Retrieve for Use F Conduct Experiment E->F G Decontaminate Work Area and Equipment F->G H Segregate and Label Hazardous Waste G->H I Dispose of Waste via Approved Channels H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.